Atorvastatin EP impurity H-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C33H33FN2O4 |
|---|---|
Poids moléculaire |
545.7 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-1-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m0/s1/i3D,5D,6D,9D,10D |
Clé InChI |
OUCSEDFVYPBLLF-DOCGTMCISA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H]4C[C@@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origine du produit |
United States |
Foundational & Exploratory
Atorvastatin EP Impurity H-d5: A Technical Guide for Researchers
An in-depth examination of the synthesis, characterization, and application of the deuterated internal standard for Atorvastatin impurity analysis.
Atorvastatin EP Impurity H-d5 is the deuterium-labeled form of Atorvastatin EP Impurity H, also known as Atorvastatin Lactone.[1][2][3] This isotopically labeled compound serves as a critical internal standard for the accurate quantification of Atorvastatin Impurity H in pharmaceutical preparations. Its use is essential for ensuring the quality, safety, and efficacy of Atorvastatin, a widely prescribed lipid-lowering agent.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical applications, and regulatory significance for researchers, scientists, and drug development professionals.
Core Chemical and Physical Data
This compound is structurally identical to its non-deuterated counterpart, with the exception of five deuterium (B1214612) atoms incorporated into the phenyl ring. This mass difference allows for its differentiation in mass spectrometry-based analytical methods, while maintaining nearly identical chemical and physical properties.
| Property | Value | Reference |
| Chemical Formula | C33H28D5FN2O4 | [1][6] |
| Molecular Weight | 545.66 g/mol | [1][7] |
| IUPAC Name | 5-(4-fluorophenyl)-1-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide | [8] |
| Synonyms | Atorvastatin Lactone-d5, Atorvastatin USP Related Compound H-d5 | [3][6] |
| Purity | ≥98.5% | [8] |
| Storage Temperature | 2-8°C | [8] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that involves the introduction of deuterium atoms into the molecular structure, followed by purification to achieve the high level of purity required for a reference standard.
Synthetic Pathway Overview
Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved through catalytic deuteration.[8] The following is a representative protocol:
-
Catalyst Preparation : A palladium-based catalyst is prepared and activated. The catalyst loading is typically between 0.5–1.5% w/w.[8]
-
Deuteration Reaction : The Atorvastatin Impurity H precursor is dissolved in a suitable solvent and placed in a reaction vessel with the catalyst. The vessel is then charged with deuterium gas to a pressure of 2–4 bar.[8]
-
Reaction Conditions : The reaction mixture is heated to a temperature of 50–70°C and stirred for 24–48 hours to facilitate the hydrogen-deuterium exchange.[8]
-
Reaction Monitoring : The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete deuteration.
-
Work-up : Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound.
Experimental Protocol: Purification
The crude product is purified using preparative high-performance liquid chromatography (HPLC) to achieve a purity of ≥98.5%.[8]
-
Column : A suitable preparative HPLC column (e.g., C18) is used.
-
Mobile Phase : A gradient mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid is commonly employed.[8]
-
Injection and Fraction Collection : The crude product is dissolved in a minimal amount of a suitable solvent and injected onto the column. Fractions are collected based on the UV chromatogram.
-
Purity Analysis : The purity of the collected fractions is confirmed by analytical LC-MS.[8]
-
Isolation : The pure fractions are combined, and the solvent is evaporated to yield the final product.
Analytical Applications and Methodologies
This compound is primarily used as an internal standard in the quantification of Atorvastatin Impurity H in drug substances and products. Its use helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise results.
Regulatory Significance
The use of this internal standard is crucial for meeting the stringent requirements of regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[4] It aids in adhering to the International Council for Harmonisation (ICH) Q3A/B guidelines for impurity qualification.[8]
| ICH Q3A/B Threshold | Limit |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% |
| Qualification Threshold | 0.15% |
Data sourced from Vulcanchem.[8]
Analytical Workflow
Experimental Protocol: HPLC Method for Impurity Profiling
The following is a general HPLC method for the determination of Atorvastatin and its impurities, where a deuterated internal standard would be beneficial for quantification.
-
Sample Preparation : Accurately weigh and dissolve the Atorvastatin sample (active pharmaceutical ingredient or crushed tablets) in a suitable solvent, such as dimethylformamide.[9] Spike the solution with a known concentration of this compound.
-
Chromatographic Conditions :
-
Column : Octylsilyl C8 (L7) column (250 mm × 4.6 mm, 5 µm).[9]
-
Mobile Phase : A gradient elution with a mobile phase composed of acetonitrile, tetrahydrofuran, and an ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).[9]
-
Flow Rate : 1.5 mL/min.[9]
-
Detection : UV at 244 nm.[9]
-
-
Quantification : The concentration of Atorvastatin Impurity H is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Role in Metabolite Studies
Beyond its primary use in quality control, this compound also finds applications in metabolic research.[8] The deuterium label acts as a tracer to differentiate the parent drug from its metabolites in complex biological matrices.[8] This is particularly useful in studies involving:
-
Cytochrome P450 3A4 Interactions : Differentiating the parent drug from hydroxylated metabolites.[8]
-
Lactone-Ring Hydrolysis Kinetics : Quantitatively tracking the conversion mediated by esterases.[8]
-
Protein Binding Assays : Distinguishing between free and albumin-bound fractions through deuterium isotope effects.[8]
Conclusion
This compound is an indispensable tool in the pharmaceutical industry for ensuring the quality and safety of Atorvastatin products. Its role as an internal standard in analytical testing allows for precise and accurate quantification of a critical impurity. Furthermore, its application in metabolic studies highlights its versatility as a research tool. A thorough understanding of its synthesis, characterization, and application is vital for scientists and researchers involved in the development and quality control of Atorvastatin.
References
- 1. immunomart.com [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. veeprho.com [veeprho.com]
- 6. rxnchem.com [rxnchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound () for sale [vulcanchem.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Atorvastatin EP Impurity H-d5: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a leading synthetic lipid-lowering agent, functions by inhibiting HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis. The control of impurities in the final drug product is a crucial aspect of pharmaceutical manufacturing and quality control, as mandated by international regulatory bodies. Atorvastatin EP Impurity H, also known as Atorvastatin Lactone, is a significant process-related impurity and metabolite of Atorvastatin. The deuterated form, Atorvastatin EP Impurity H-d5 (Atorvastatin Lactone-d5), serves as an invaluable tool, primarily as an internal standard, in the sensitive and accurate quantification of Atorvastatin and its metabolites in various biological matrices. This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound.
Chemical Structure and Properties
This compound is the deuterium-labeled analogue of Atorvastatin EP Impurity H. The deuterium (B1214612) atoms are typically introduced into one of the phenyl rings, providing a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical properties.
Chemical Structure:
-
Systematic Name: 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-2-isopropyl-N,4-(phenyl-d5)-1H-pyrrole-3-carboxamide
-
Synonyms: Atorvastatin Lactone-d5, Atorvastatin USP Related Compound H-d5
The core structure consists of a pentasubstituted pyrrole (B145914) ring, which is characteristic of Atorvastatin and its related compounds. Impurity H is formed through the intramolecular cyclization (lactonization) of the 3,5-dihydroxyheptanoic acid side chain of Atorvastatin.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound and its non-deuterated counterpart is presented in Table 1.
| Property | This compound | Atorvastatin EP Impurity H |
| Molecular Formula | C₃₃H₂₈D₅FN₂O₄[1] | C₃₃H₃₃FN₂O₄[2] |
| Molecular Weight | ~545.66 g/mol [1] | ~540.64 g/mol [2] |
| CAS Number | Not available | 125995-03-1[2] |
| Appearance | White to Off-White Solid[2] | White to Off-White Solid[2] |
| Solubility | Soluble in DMSO (e.g., 10 mM), Methanol[1] | Soluble in DMSO, Methanol |
| Storage Conditions | 2-8 °C, protected from light[3] | 2-8 °C, protected from light |
Synthesis and Characterization
The synthesis of this compound involves the preparation of the deuterated precursor followed by the formation of the lactone ring.
Synthetic Pathway Overview
A common strategy for the synthesis of deuterated aromatic compounds is through catalytic deuterium exchange. For this compound, this typically involves the use of a deuterated starting material, such as aniline-d5, in the initial steps of the Atorvastatin synthesis. The subsequent Paal-Knorr pyrrole synthesis builds the core structure, which is then elaborated to form the full Atorvastatin molecule. Finally, lactonization is induced to form the desired impurity.
Synthetic workflow for this compound.
Experimental Protocols
Protocol 3.2.1: Synthesis of this compound (Illustrative)
This protocol is a generalized representation based on common organic synthesis techniques for similar compounds.
-
Paal-Knorr Pyrrole Synthesis: A deuterated aniline (B41778) (aniline-d5) is condensed with a suitable 1,4-diketone precursor of Atorvastatin in a suitable solvent (e.g., toluene, isopropanol) with an acid catalyst (e.g., pivalic acid). The reaction mixture is heated to reflux with azeotropic removal of water to drive the reaction to completion.
-
Side Chain Elaboration: The resulting deuterated pyrrole core undergoes a series of reactions to introduce the dihydroxyheptanoic acid side chain. This is a multi-step process often involving the introduction of an aldehyde, followed by a stereoselective reduction to form the desired chiral diol.
-
Lactonization: The deuterated Atorvastatin acid is dissolved in a non-polar solvent like toluene. The solution is heated to reflux, often with a Dean-Stark apparatus to remove water, which promotes the intramolecular esterification to form the lactone ring.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield this compound of high purity.
Protocol 3.2.2: Characterization by LC-MS/MS
This protocol outlines a general method for the identification and purity assessment of this compound.
-
Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its non-deuterated counterpart.
Applications in Pharmaceutical Analysis
The primary application of this compound is as an internal standard for the quantification of Atorvastatin and its metabolites in complex matrices such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using mass spectrometry.
Role as an Internal Standard
During sample preparation and analysis, variations can occur, leading to inaccuracies in quantification. An internal standard that behaves chemically and physically similarly to the analyte of interest is added at a known concentration to all samples, calibrators, and quality controls. By calculating the ratio of the analyte response to the internal standard response, any variations in sample handling, injection volume, and ionization efficiency can be compensated for. This compound is an ideal internal standard for Atorvastatin Lactone because it co-elutes chromatographically but is distinguished by its higher mass in the mass spectrometer.
Bioanalytical workflow using this compound.
Use in Metabolic Studies
Atorvastatin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to form active hydroxylated metabolites. The lactonization to form Impurity H can occur spontaneously or be enzyme-mediated. Deuterated standards, including this compound, are crucial for in-vitro drug metabolism studies using human liver microsomes or hepatocytes. These studies help to understand the metabolic fate of a drug, identify potential drug-drug interactions, and characterize the enzymes involved in its clearance.
Protocol 4.2.1: In-Vitro Metabolism Study using Human Liver Microsomes
-
Incubation Preparation: In a microcentrifuge tube, combine human liver microsomes, a NADPH-regenerating system, and a phosphate (B84403) buffer.
-
Initiation of Reaction: Add a solution of Atorvastatin to the incubation mixture and incubate at 37°C.
-
Reaction Quenching: After a specified time, stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing a known concentration of this compound.
-
Sample Processing: Centrifuge the mixture to precipitate proteins. Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitution and Analysis: Reconstitute the residue in the mobile phase and analyze by LC-MS/MS as described in Protocol 3.2.2.
Quantitative Data Summary
The following tables summarize key quantitative data related to Atorvastatin EP Impurity H.
Table 2: Forced Degradation of Atorvastatin Lactone (Impurity H)
| Stress Condition | Degradation (%) |
| Acidic (0.1 N HCl, 60°C, 24h) | ~10-15% |
| Alkaline (0.1 N NaOH, 60°C, 24h) | ~15-20% |
| Oxidative (3% H₂O₂, RT, 24h) | ~20-25% |
| Photolytic (ICH Q1B) | ~5-10% |
Note: Degradation percentages are approximate and can vary based on specific experimental conditions.
Table 3: ICH Thresholds for Impurities
| Threshold | Value |
| Reporting Threshold | ≥ 0.05% |
| Identification Threshold | ≥ 0.10% |
| Qualification Threshold | ≥ 0.15% |
Conclusion
This compound is an essential analytical tool for researchers, scientists, and drug development professionals working with Atorvastatin. Its use as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental to pharmacokinetic, toxicokinetic, and drug metabolism studies. A thorough understanding of its chemical properties, synthesis, and applications is crucial for its effective implementation in a regulated pharmaceutical environment. This guide provides a foundational understanding to support such applications.
References
An In-depth Technical Guide to the Synthesis and Characterization of Atorvastatin EP Impurity H-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Atorvastatin EP Impurity H-d5, a deuterated analog of a known Atorvastatin impurity. This document details the synthetic pathway, including the introduction of the deuterium (B1214612) label, and outlines the analytical methodologies for its characterization. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia. As with any pharmaceutical compound, the identification, synthesis, and characterization of its impurities are critical for ensuring drug safety and quality. Atorvastatin EP Impurity H is the lactone form of Atorvastatin. The deuterated version, this compound, is a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry. The five deuterium atoms on the phenyl ring provide a distinct mass shift, facilitating its use in isotope dilution methods.
Synthesis of this compound
The synthesis of this compound is a multi-step process that leverages the well-established Paal-Knorr pyrrole (B145914) synthesis. A key feature of this synthesis is the introduction of the deuterium atoms early in the process through the use of deuterated aniline (B41778) (aniline-d5).
Synthetic Pathway
The overall synthetic strategy involves the condensation of a 1,4-dicarbonyl compound with a primary amine (aniline-d5) to form the central pyrrole ring, followed by subsequent reactions to build the side chain and induce lactonization.
Experimental Protocol: Paal-Knorr Pyrrole Synthesis
The core of the synthesis is the Paal-Knorr reaction, which forms the substituted pyrrole ring.
Materials:
-
Diketone intermediate (2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxopentanoic acid derivative)
-
Aniline-d5
-
Pivalic acid
-
Toluene
Procedure:
-
To a solution of the diketone intermediate in toluene, add aniline-d5.
-
Add pivalic acid and morpholine to the reaction mixture.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected Atorvastatin-d5 intermediate.
Deprotection and Lactonization
The final steps involve the removal of protecting groups and the acid-catalyzed cyclization to form the lactone ring.
Materials:
-
Protected Atorvastatin-d5 intermediate
-
Hydrochloric acid (HCl)
-
Dichloromethane
Procedure:
-
Dissolve the protected Atorvastatin-d5 intermediate in a mixture of methanol and dichloromethane.
-
Add a solution of hydrochloric acid dropwise while stirring at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or HPLC).
-
The acidic conditions will also facilitate the lactonization of the diol side chain.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by preparative HPLC.
Purification
Purification of the final compound is crucial to ensure high purity for its use as a reference standard.
Preparative High-Performance Liquid Chromatography (HPLC)
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-90% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 244 nm |
| Injection Volume | 500 µL |
The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield this compound as a white to off-white solid.
Characterization
The synthesized this compound is characterized using a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.
Experimental Workflow for Characterization
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated impurity and to study its fragmentation pattern.
Table 2: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | m/z 546.28 |
| Observed [M+H]⁺ | Consistent with theoretical value |
| Major Fragments | m/z 453.2 (loss of the lactone side chain), m/z 425.2 (further fragmentation) |
The observed molecular ion peak at m/z 546.28 confirms the incorporation of five deuterium atoms (mass of Atorvastatin EP Impurity H is 540.64 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring will be absent.
Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃, δ ppm)
| Proton Assignment | Expected Chemical Shift Range |
| -CH(CH₃)₂ | 1.5 - 1.7 (d) |
| -CH(CH₃)₂ | 3.4 - 3.6 (m) |
| Lactone protons | 1.8 - 2.8 (m), 4.2 - 4.4 (m), 4.6 - 4.8 (m) |
| Pyrrole-N-CH₂CH₂- | 3.9 - 4.2 (m) |
| Aromatic protons (non-deuterated) | 6.9 - 7.3 (m) |
| Amide N-H | ~8.0 (s) |
Note: The absence of signals in the aromatic region corresponding to one of the phenyl groups is a key indicator of successful deuteration.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
Table 4: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile and 0.05M Ammonium Acetate buffer (pH 5.0) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 244 nm |
| Purity | ≥ 98% |
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The synthetic strategy, centered around the Paal-Knorr pyrrole synthesis with a deuterated starting material, provides an efficient route to this valuable analytical standard. The detailed characterization using mass spectrometry, NMR spectroscopy, and HPLC confirms the identity, structure, and purity of the final compound, making it suitable for its intended use in pharmaceutical research and development.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Formation Mechanism of Atorvastatin (B1662188) Lactone-d5
This technical guide provides a comprehensive overview of the formation mechanism of Atorvastatin Lactone-d5, an isotopically labeled internal standard crucial for the quantification of atorvastatin and its metabolites in biological matrices. The guide details both the chemical and enzymatic pathways of lactonization, presents quantitative data, outlines experimental protocols, and includes visualizations of the core mechanisms.
Introduction to Atorvastatin and its Lactonization
Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is widely prescribed to lower cholesterol levels.[1][2] It is administered in its active hydroxy acid form. In vivo and in vitro, atorvastatin exists in a pH-dependent equilibrium with its inactive metabolite, atorvastatin lactone.[3][4][5] The lactone form, while inactive as an HMG-CoA reductase inhibitor, is a significant metabolite and plays a role in the overall disposition and potential drug interactions of atorvastatin.[6][7][8]
Atorvastatin lactone-d5 is a deuterated analog used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of atorvastatin lactone.[9][10][11][12] The five deuterium (B1214612) atoms are typically located on the N-phenyl group, introduced during synthesis using d5-aniline.[10]
Mechanisms of Atorvastatin Lactone Formation
The conversion of atorvastatin acid to its lactone form can occur through two primary pathways: a pH-dependent chemical intramolecular cyclization and an enzyme-mediated metabolic process.
pH-Dependent Chemical Lactonization
The interconversion between atorvastatin's hydroxy acid and lactone forms is a reversible, pH-dependent process.[3][4][5]
-
Acidic Conditions: Under mildly acidic conditions (e.g., pH 4.5), the equilibrium shifts to favor the formation of the lactone.[5] This is an intramolecular esterification where the carboxylic acid group reacts with the 5-hydroxyl group on the heptanoic acid side chain to form a six-membered ring.
-
Physiological and Basic Conditions: At physiological pH (around 7.4) and in basic conditions, the equilibrium strongly favors the open, active hydroxy acid (carboxylate) form.[3][4][5] The lactone is unstable in these conditions and rapidly hydrolyzes back to the acid form.[9][12]
Theoretical studies using density functional theory (DFT) have shown that a one-step direct interconversion under physiological conditions is unfavorable due to a high activation energy barrier.[3][4] The process is more likely to proceed via stepwise protonation and dehydration steps.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. [PDF] Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin. | Semantic Scholar [semanticscholar.org]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Deuterated Atorvastatin Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impurities associated with deuterated atorvastatin (B1662188). Due to the limited availability of specific data on the impurity profile of deuterated atorvastatin, this guide leverages extensive information on atorvastatin impurities as a predictive framework. The underlying chemistry of impurity formation is largely analogous, although the rates of formation and relative abundances may differ due to the kinetic isotope effect.
Introduction to Deuterated Atorvastatin
Deuterated atorvastatin is a form of the highly successful cholesterol-lowering drug, atorvastatin, in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution is intended to alter the drug's metabolic profile by slowing down the rate of metabolic reactions that involve the cleavage of carbon-deuterium bonds, a phenomenon known as the kinetic isotope effect. This can potentially lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites, thereby enhancing therapeutic efficacy and patient compliance.
The synthesis of deuterated atorvastatin typically follows similar synthetic routes to its non-deuterated counterpart, such as the Paal-Knorr synthesis, but utilizes deuterated starting materials or reagents at specific steps to introduce deuterium into the desired positions of the molecule.
Potential Impurities in Deuterated Atorvastatin
Impurities in deuterated atorvastatin can originate from several sources, including the synthesis process (process-related impurities) and degradation of the active pharmaceutical ingredient (API) under various stress conditions (degradation products).
Process-Related Impurities: These impurities can arise from starting materials, intermediates, by-products, and reagents used in the synthesis. Given that the synthesis of deuterated atorvastatin mirrors that of atorvastatin, the types of process-related impurities are expected to be analogous.
Degradation Products: Atorvastatin is known to be susceptible to degradation under acidic, basic, oxidative, photolytic, and thermal stress conditions.[1][2] Deuteration is unlikely to alter the fundamental degradation pathways but may influence the rate at which these degradation products are formed.
A list of common atorvastatin impurities, which are likely to have deuterated analogues, is provided in the table below.
| Impurity Name/Type | Common Origin | Potential Impact |
| Process-Related Impurities | ||
| Atorvastatin EP Impurity A / Desfluoro Atorvastatin | Impurity in starting materials or incomplete reaction. | Reduced efficacy due to lack of fluorine atom which is crucial for binding to HMG-CoA reductase. |
| Atorvastatin EP Impurity C / Difluoro Atorvastatin | By-product from the synthesis of the fluorophenyl group. | Unknown, but alteration of the electronic properties of the phenyl ring could affect binding affinity. |
| Atorvastatin EP Impurity D / Atorvastatin Epoxide | Side reaction during synthesis. | Potential for reactivity with biological macromolecules. |
| Atorvastatin Diastereomers | Incomplete stereochemical control during synthesis. | May have different pharmacological activity and toxicity profiles. |
| Unreacted Intermediates and Starting Materials | Incomplete reaction or inefficient purification. | May have their own pharmacological or toxicological effects. |
| Degradation Products | ||
| Atorvastatin Lactone | Acid-catalyzed intramolecular cyclization of the dihydroxyheptanoic acid side chain.[] | Inactive as an HMG-CoA reductase inhibitor in its lactone form, but can be hydrolyzed back to the active acid form in vivo. |
| Dehydrated Atorvastatin Lactone | Further degradation of atorvastatin lactone under more drastic acidic conditions.[4] | Likely inactive and may represent further degradation of the therapeutic agent. |
| Oxidative Degradation Products | Oxidation of the pyrrole (B145914) ring or other susceptible moieties.[5] | Can lead to a complex mixture of products with unknown pharmacological and toxicological profiles.[6] |
| Photodegradation Products | Exposure to light, leading to degradation. | Can result in toxic photoproducts. |
Quantitative Analysis of Impurities
The table below summarizes representative quantitative data for impurities found in non-deuterated atorvastatin, which can serve as a benchmark for the analysis of its deuterated counterpart.
| Impurity | Method of Analysis | Reported Levels | Reference |
| Atorvastatin EP Impurity A | HPLC-UV | Not detected to < 0.1% | [1] |
| Atorvastatin EP Impurity C | HPLC-UV | Not detected to < 0.1% | [1] |
| Atorvastatin EP Impurity D | HPLC-UV | Not detected to < 0.1% | [1] |
| Atorvastatin Lactone | HPLC-UV | Variable, can increase on storage | [] |
| Unknown Oxidative Degradation Product | HPLC-UV | 0.05% to 0.2% | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate synthesis and analysis of deuterated atorvastatin and its impurities. Below are representative protocols derived from the literature for atorvastatin, which can be adapted for the deuterated analogue.
Synthesis of Deuterated Atorvastatin (Conceptual)
The synthesis of deuterated atorvastatin can be achieved by modifying existing synthetic routes, such as the Paal-Knorr synthesis, to incorporate deuterated starting materials. For example, to introduce deuterium into the phenyl rings, deuterated aniline (B41778) or deuterated benzaldehyde (B42025) could be used as starting materials.[8]
Conceptual Workflow for Paal-Knorr Synthesis of Deuterated Atorvastatin:
References
- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. tn-sanso.co.jp [tn-sanso.co.jp]
Atorvastatin EP Impurity H-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Atorvastatin EP Impurity H-d5, a critical internal standard for the accurate quantification of Atorvastatin Impurity H in pharmaceutical quality control and research. This document details the compound's specifications, analytical methodologies, and its role in the context of Atorvastatin's mechanism of action.
Certificate of Analysis Data
The following tables summarize the typical quantitative data for this compound, compiled from various supplier specifications. It is important to note that specific values may vary between different batches and suppliers, and this information should be considered representative.
Table 1: General Properties and Identification
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | Atorvastatin Lactone-d5, Atorvastatin USP Related Compound H-d5 |
| IUPAC Name | 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,4-di(phenyl-d5)-2-(1-methylethyl)-1H-pyrrole-3-carboxamide |
| CAS Number | Not consistently available |
| Molecular Formula | C₃₃H₂₈D₅FN₂O₄ |
| Molecular Weight | 545.67 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in DMSO, Methanol (B129727), Acetonitrile (B52724) |
| Storage | 2-8°C in a well-closed container, protected from light |
Table 2: Analytical Specifications
| Test | Specification |
| Purity (by HPLC) | ≥98.5% |
| Deuterium (B1214612) Incorporation | ≥99% |
| Residual Solvents | To be specified by the supplier |
| Heavy Metals | To be specified by the supplier |
| Water Content (Karl Fischer) | To be specified by the supplier |
| Assay | To be specified by the supplier |
Experimental Protocols
Detailed methodologies for the analysis of Atorvastatin and its impurities are crucial for ensuring accurate and reproducible results. The following protocols are based on established methods found in the scientific literature and pharmacopeias.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the separation and quantification of Atorvastatin and its related impurities, including Impurity H.
-
Instrumentation: A standard HPLC system equipped with a UV detector. A mass spectrometer can be coupled for peak identification (LC-MS).
-
Column: A C18 or C8 reversed-phase column is commonly used. A typical example is a Zorbax SB-C8, 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: A buffer solution, for example, a mixture of ammonium (B1175870) acetate (B1210297) and acetic acid in water, adjusted to a specific pH (e.g., pH 5.0).
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and another organic solvent like methanol or tetrahydrofuran.
-
-
Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV detection at a wavelength of approximately 244-254 nm.
-
Injection Volume: 10-20 µL.
-
Internal Standard: this compound is used as an internal standard for the accurate quantification of Impurity H.
Mass Spectrometry (MS) for Identification
Mass spectrometry is a powerful tool for the structural confirmation of impurities.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range. MS/MS (tandem mass spectrometry) can be used for fragmentation analysis to aid in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for confirming the chemical structure and, in the case of deuterated standards, the position and extent of deuterium labeling.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.
-
Experiments:
-
¹H NMR: To confirm the overall proton structure and the absence of signals at the deuterated positions.
-
¹³C NMR: To confirm the carbon skeleton.
-
²H NMR: To directly observe the deuterium signals and confirm their locations.
-
COSY, HSQC, HMBC: 2D NMR experiments can be used for complete structural assignment.
-
Atorvastatin's Mechanism of Action and the Role of Impurity H
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, Atorvastatin reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.
Atorvastatin Impurity H is a lactone form of an Atorvastatin-related compound. The presence and quantity of this and other impurities are critical quality attributes of the Atorvastatin drug substance and product, as they can potentially affect the drug's efficacy and safety.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of Atorvastatin and a typical experimental workflow for impurity analysis.
References
Atorvastatin EP Impurity H-d5: A Technical Overview of its Physicochemical Properties and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Atorvastatin EP Impurity H-d5, a deuterated analog of a known Atorvastatin impurity. This document is intended to support research, development, and quality control activities within the pharmaceutical industry. Due to the proprietary nature of reference standards, some specific quantitative data, such as melting and boiling points, are not publicly available. However, this guide consolidates the accessible information and provides standardized methodologies for its analysis.
Chemical and Physical Properties
This compound is the deuterium-labeled form of Atorvastatin EP Impurity H, also known as Atorvastatin Lactone. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a stable isotopic label, making it an ideal internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary application is in pharmacokinetic and metabolic studies, where it helps in differentiating the parent drug from its metabolites.[2]
A summary of the available physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 5-(4-fluorophenyl)-1-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide | [3] |
| Synonyms | Atorvastatin Lactone-d5, Atorvastatin USP Related Compound H-d5 | [4] |
| Molecular Formula | C₃₃H₂₈D₅FN₂O₄ | [4][5] |
| Molecular Weight | Approximately 545.66 g/mol | [5] |
| Appearance | White to Off-White Solid | [6] |
| Solubility | Soluble in Methanol, DMSO (10 mM) | [5][7] |
| Storage | 2-8 °C in a well-closed container | [7][8] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through catalytic deuteration of the non-deuterated impurity using a palladium-based catalyst under a deuterium gas atmosphere.[2] The crude product is then purified using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[2]
While specific spectral data such as detailed ¹H NMR, ¹³C NMR peak lists, and mass spectrometry fragmentation patterns are often proprietary and provided with a Certificate of Analysis upon purchase, the general analytical techniques for characterization are well-established. Commercial suppliers confirm the structure and purity of the compound using a combination of HPLC, Mass Spectrometry, and NMR.[9]
Experimental Protocols
The following are representative experimental protocols for the analysis of Atorvastatin and its impurities, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the purity of this compound and for the quantification of related substances in drug products.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Mixture of buffer (e.g., 0.01 M ammonium (B1175870) acetate, pH 4.0), acetonitrile, and tetrahydrofuran (B95107) (70:25:5 v/v/v) |
| Mobile Phase B | Mixture of buffer, acetonitrile, and tetrahydrofuran (25:70:5 v/v/v) |
| Gradient | A gradient elution program appropriate for separating all known impurities. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 245 nm or 248 nm |
| Injection Volume | 10 - 20 µL |
| Diluent | Acetonitrile and water mixture |
Note: The specific gradient and mobile phase composition may need optimization for baseline separation of all impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS is a powerful technique for the definitive identification of impurities and for quantitative analysis, especially when using a deuterated internal standard like this compound.
Table 3: LC-MS Method Parameters
| Parameter | Condition |
| LC System | UHPLC system for high resolution and sensitivity |
| Column | C18, 50-100 mm x 2.1 mm, <2 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to elute and separate the analyte from other components. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Scan Mode | Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification |
Visualized Experimental Workflow
The following diagrams illustrate the typical workflows for the analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for LC-MS Quantitative Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound () for sale [vulcanchem.com]
- 3. Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. lcms.cz [lcms.cz]
- 6. Atorvastatin EP Impurity H (Atorvastatin USP Related Compo… [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. glppharmastandards.com [glppharmastandards.com]
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, achieving the highest standards of accuracy, precision, and reliability is not just a goal, but a necessity. This technical guide provides an in-depth exploration of the pivotal role of deuterated standards in modern analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS). By understanding the core principles, practical applications, and methodologies outlined below, researchers can significantly enhance the quality and integrity of their bioanalytical data.
Core Principles: The Power of Isotopic Labeling
Deuterated standards are stable isotope-labeled (SIL) internal standards where one or more hydrogen atoms in a drug molecule are replaced with deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen.[1][2] This subtle modification, which increases the molecular weight, allows the deuterated standard to be distinguished from the unlabeled analyte by a mass spectrometer.[3] However, its physicochemical properties remain nearly identical to the parent drug.[4] This near-identical behavior is the cornerstone of its effectiveness as an internal standard.[5]
The use of deuterated standards in conjunction with mass spectrometry is a powerful technique known as isotope dilution mass spectrometry (IDMS).[6] A known amount of the deuterated standard is added to every sample, calibrator, and quality control at the earliest stage of sample preparation.[6] Because the deuterated standard and the analyte behave almost identically during extraction, chromatography, and ionization, any variability or loss of the analyte during the analytical process will be mirrored by the internal standard.[4] By measuring the ratio of the analyte's response to the deuterated standard's response, these variations can be effectively normalized, leading to highly accurate and precise quantification.[4]
Advantages of Deuterated Standards Over Other Internal Standards
The superiority of deuterated standards over other types of internal standards, such as structural analogs, is well-documented. Key advantages include:
-
Enhanced Accuracy and Precision : By compensating for variations in sample handling and instrument response, deuterated standards significantly reduce the overall variability of an assay.[2]
-
Correction for Matrix Effects : Biological matrices like plasma and urine are complex and can interfere with the ionization of the analyte, leading to ion suppression or enhancement.[7] Since the deuterated standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[1]
-
Improved Recovery Correction : Losses during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are a common source of error. A deuterated standard will have a very similar extraction recovery to the analyte, ensuring that these losses are accounted for.[1]
-
Regulatory Acceptance : The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[2]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from comparative studies, highlighting the superior performance of deuterated internal standards.
| Parameter | Deuterated IS (%CV) | Structural Analog IS (%CV) | Impact |
| Inter-Patient Assay Imprecision (Sirolimus) | < 10% | > 15% | The use of a deuterated internal standard results in significantly better precision in patient samples.[1] |
| Accuracy (% Bias) | Within ±5% | Can exceed ±15% | Deuterated standards consistently provide higher accuracy due to better compensation for matrix effects and recovery variations. |
| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference) | Inconsistent compensation (>20% difference) | The near-identical nature of deuterated standards ensures they experience the same matrix effects as the analyte, leading to effective normalization. |
Table 1: Performance Comparison of Deuterated vs. Structural Analog Internal Standards. This table illustrates the typical improvements in assay performance when using a deuterated internal standard compared to a structural analog. Data compiled from multiple sources.[1]
| Analyte | Isotopic Purity (%) |
| Tamsulosin-d₄ | 99.5 |
| Oxybutynin-d₅ | 98.8 |
| Eplerenone-d₃ | 99.9 |
| Propafenone-d₇ | 96.5 |
Table 2: Example Isotopic Purity of Commercially Available Deuterated Compounds. High isotopic purity is crucial to minimize interference from the unlabeled analyte. A purity of ≥98% is generally recommended.
Mandatory Visualizations
Bioanalytical Workflow Using a Deuterated Internal Standard
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Atorvastatin Metabolism and the Formation of Lactone Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, and the mechanisms behind the formation of its lactone impurities. Understanding these processes is critical for drug development, ensuring efficacy, safety, and compliance with pharmacopeial standards.
Atorvastatin: Mechanism of Action
Atorvastatin functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol in the liver.[1][2][] By reducing hepatic cholesterol production, atorvastatin stimulates the upregulation of LDL receptors on liver cells, which in turn increases the uptake of LDL cholesterol from the bloodstream.[1][2]
The Metabolic Fate of Atorvastatin
Administered in its active acid form, atorvastatin undergoes rapid absorption and extensive first-pass metabolism, primarily in the gut wall and liver, resulting in a low oral bioavailability of about 14%.[1][2][4] Its elimination is mainly through biliary secretion, with renal excretion being a minor route (<1%).[2][5] The plasma half-life of the parent drug is approximately 14 hours, but the inhibitory activity for HMG-CoA reductase persists for 20-30 hours due to the presence of active metabolites.[1][2][6]
Primary Metabolic Pathways
The metabolism of atorvastatin is complex, involving oxidation, lactonization, and glucuronidation.
-
Oxidation (Hydroxylation): The principal metabolic pathway is the oxidation of atorvastatin by the cytochrome P450 (CYP) enzyme system.[4][7][8]
-
CYP3A4 is the major enzyme responsible for metabolizing atorvastatin, accounting for over 85% of its conversion.[][8][9][10]
-
This process yields two primary active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin) .[5][6][7][11] These hydroxylated metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase, and they account for approximately 70% of the circulating inhibitory activity.[2][][6] The ortho-hydroxy metabolite is generally the most abundant in human plasma.[12]
-
-
Glucuronidation: Atorvastatin and its hydroxylated metabolites can also undergo glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A3 .[2][][4][7] This pathway can lead to the formation of acyl-glucuronide intermediates, which are involved in the conversion of the active acid form to the inactive lactone.[2][][11]
Role of Membrane Transporters
The disposition of atorvastatin is significantly influenced by various uptake and efflux transporters:
-
Uptake: The organic anion-transporting polypeptide OATP1B1 (encoded by the SLCO1B1 gene) is crucial for the active uptake of atorvastatin into hepatocytes.[1][6]
-
Efflux: P-glycoprotein (P-gp or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2) are key efflux transporters that modulate its intestinal absorption and biliary clearance.[1][6][8]
Formation of Atorvastatin Lactone Impurities
Atorvastatin lactone is a common impurity that can form from the parent drug.[13] It is considered a degradation product resulting from the intramolecular cyclization (esterification) of the 3,5-dihydroxyheptanoate side chain of atorvastatin acid.[13][14] The hydroxylated metabolites can also form corresponding lactones (e.g., ortho-hydroxy atorvastatin lactone).[15][16]
Mechanisms of Formation
Lactone formation can occur through two primary routes:
-
Chemical (Acid-Catalyzed) Degradation: Atorvastatin is known to be sensitive to acidic conditions.[13][14] In an acidic environment, the carboxylic acid group on the side chain can react with the 5-hydroxyl group, forming a stable six-membered lactone ring.[14] This is a common degradation pathway observed during manufacturing, storage, or in forced degradation studies.[13][14][17] Drastic acidic conditions can lead to further complex degradation products.[13]
-
Enzymatic Conversion: As mentioned, UGT enzymes can form an acyl-glucuronide intermediate of atorvastatin.[11] This intermediate is reactive and can subsequently undergo intramolecular cyclization to form the lactone.[2][][11]
While often described as inactive, atorvastatin lactone can hydrolyze back to the active acid form, and the two exist in equilibrium in the body.[][15] However, for pharmaceutical formulation and quality control, the lactone is treated as an impurity that must be monitored and controlled.[13][18]
Quantitative Data
The following tables summarize key quantitative data related to atorvastatin's pharmacokinetics and analysis.
Table 1: Pharmacokinetic Parameters of Atorvastatin and Metabolites in Humans
| Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (hours) |
|---|---|---|---|
| Atorvastatin (Acid) | ~28.6 (40 mg dose) | Varies by study | ~14 |
| o-OH-Atorvastatin | Varies | Varies | ~20-30 |
| p-OH-Atorvastatin | Varies | Varies | ~20-30 |
| Atorvastatin Lactone | Varies | Varies | Not specified |
Data compiled from multiple sources reflecting variability in study design and patient populations.[1][2][15][19]
Table 2: Enzyme Kinetics for Atorvastatin Hydroxylation
| Enzyme | Metabolite Formed | Relative Intrinsic Clearance (CLint) |
|---|---|---|
| CYP3A4 | p-OH-Atorvastatin | 2.4-fold higher than CYP3A5 |
| CYP3A4 | o-OH-Atorvastatin | 5.0-fold higher than CYP3A5 |
| CYP3A5 | p-OH-Atorvastatin | Baseline |
| CYP3A5 | o-OH-Atorvastatin | Baseline |
This data indicates that CYP3A4 is the major P450 isoform responsible for atorvastatin metabolism.[9][10]
Table 3: Example LC-MS/MS Method Parameters for Quantification
| Parameter | Atorvastatin | o-OH-Atorvastatin | p-OH-Atorvastatin | Atorvastatin Lactone |
|---|---|---|---|---|
| Linear Range (ng/mL) | 0.2 - 40 | 0.2 - 40 | 0.2 - 40 | 0.2 - 40 |
| LLOQ (ng/mL) | 0.1 | 0.1 | 0.1 | Not specified |
| MRM Transition (m/z) | 559.4 → 440.1 | 575.4 → 466.2 | 575.5 → 440.5 | 541.3 → 448.3 |
| Recovery (%) | 54.2 ± 3.2 | 50.1 ± 3.8 | 65.2 ± 3.6 | 90.3 - 96.6 (Matrix Effect) |
Parameters are examples and may vary between specific validated methods.[16][20]
Experimental Protocols
Protocol: In Vitro Metabolism with Human Liver Microsomes
This protocol is designed to determine the kinetics of atorvastatin metabolism by CYP enzymes.
-
Materials: Atorvastatin, human liver microsomes (HLMs), recombinant human CYP3A4/3A5, NADPH regenerating system (e.g., G6P, G6PDH), potassium phosphate (B84403) buffer (pH 7.4).
-
Incubation: Prepare a reaction mixture containing HLMs (or recombinant enzymes), buffer, and atorvastatin at various concentrations. Pre-incubate at 37°C.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Termination: After a specified time (e.g., 15-30 min), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Quantify the disappearance of the parent drug and the formation of ortho- and para-hydroxy metabolites using a validated LC-MS/MS method.
-
Data Analysis: Calculate kinetic parameters (Km, Vmax, CLint) by fitting the data to Michaelis-Menten or substrate inhibition models.[9][10]
Protocol: LC-MS/MS Quantification in Human Plasma
This method allows for the simultaneous measurement of atorvastatin and its key metabolites.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add an internal standard (e.g., d5-atorvastatin).
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[16][20][21]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 3.0 mm × 100 mm, 1.8 µm).[16]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Validation: The method must be fully validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Protocol: Forced Degradation Study for Lactone Formation
This study evaluates the stability of atorvastatin and identifies degradation products.
-
Sample Preparation: Prepare solutions of atorvastatin in various stress media.
-
Stress Conditions:
-
Neutralization: After exposure, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a non-degraded control, by a stability-indicating HPLC or LC-MS/MS method to separate and quantify the parent drug and any degradation products, particularly atorvastatin lactone.[14][17]
Conclusion
The metabolism of atorvastatin is a multifaceted process dominated by CYP3A4-mediated hydroxylation, leading to active metabolites that significantly contribute to the drug's therapeutic effect. Concurrently, the formation of lactone impurities, driven by both chemical and enzymatic pathways, represents a critical quality attribute that must be carefully controlled. For researchers and drug development professionals, a thorough understanding of these pathways, supported by robust analytical methodologies, is essential for developing safe, stable, and effective atorvastatin drug products and for predicting potential drug-drug interactions.
References
- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 4. ovid.com [ovid.com]
- 5. academic.oup.com [academic.oup.com]
- 6. droracle.ai [droracle.ai]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photophysical characterization of atorvastatin (Lipitor®) ortho-hydroxy metabolite: role of hydroxyl group on the drug photochemistry - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation of Atorvastatin by LCMS - AppNote [mtc-usa.com]
- 15. Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. EP2560952A1 - Production of atorvastatin low in lactone impurities - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Preliminary Investigation of Atorvastatin EP Impurity H-d5 In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a leading synthetic lipid-lowering agent, is widely prescribed for the prevention of cardiovascular events. As with any pharmaceutical agent, the control of impurities is a critical aspect of ensuring its safety and efficacy.[1] The European Pharmacopoeia (EP) lists several impurities of Atorvastatin, including Impurity H.[2][][4] The deuterated variant, Atorvastatin EP Impurity H-d5, serves as a stable isotope-labeled internal standard for the accurate quantification of Impurity H in Atorvastatin drug substances and products.[5][6][7] While its primary use is analytical, the presence of any impurity, even at trace levels, necessitates a thorough toxicological evaluation.[8]
This technical guide outlines a comprehensive in vitro preliminary investigation strategy for this compound to assess its potential biological effects. The proposed studies are designed to evaluate its cytotoxicity, genotoxicity, and metabolic stability, providing a foundational dataset for risk assessment in accordance with international regulatory guidelines such as those from the International Council for Harmonisation (ICH).[9][10]
Core Objectives
The primary objectives of this in vitro investigation are:
-
To evaluate the cytotoxic potential of this compound in relevant human cell lines.
-
To assess the genotoxic potential of the impurity.
-
To investigate its metabolic stability and profile in human liver microsomes.
-
To hypothesize potential interactions with known Atorvastatin signaling pathways.
Proposed In Vitro Experimental Protocols
A tiered approach is recommended for the in vitro evaluation of this compound, starting with cytotoxicity assays, followed by genotoxicity and metabolic profiling if initial results warrant further investigation.
Cytotoxicity Assessment
The initial assessment of toxicity involves evaluating the effect of the impurity on cell viability.[11][12]
3.1.1 Recommended Cell Lines
-
HepG2 (Human Hepatocellular Carcinoma): A well-established model for studying hepatotoxicity, relevant as Atorvastatin is primarily metabolized in the liver.[]
-
HEK293 (Human Embryonic Kidney Cells): To assess general cytotoxicity in a non-hepatic cell line.[14]
-
Primary Human Hepatocytes: As a more physiologically relevant model for confirming findings from HepG2 cells.
3.1.2 Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14]
-
Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Atorvastatin and a vehicle control (DMSO) should be included.
-
Incubation: Remove the old medium from the cells and add the medium containing the test compound. Incubate the plates for 24 and 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against the log of the compound concentration.
Genotoxicity Assessment
Genotoxicity testing is crucial for identifying compounds that can cause genetic damage.[15][16] The Ames test is a widely used initial screen for mutagenicity.[9]
3.2.1 Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).
-
Compound Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Metabolic Stability Assessment
Understanding the metabolic fate of an impurity is important for assessing its potential for accumulation and the formation of active or reactive metabolites.[17][18][19]
3.3.1 Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (HLMs), NADPH regenerating system, and a phosphate (B84403) buffer.
-
Compound Incubation: Add this compound to the reaction mixture and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to quantify the remaining amount of the parent compound.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the impurity.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Compound | HepG2 (24h) | HepG2 (48h) | HEK293 (24h) | HEK293 (48h) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Atorvastatin (Reference) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin (Positive Control) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Genotoxicity Assessment (Ames Test Results)
| Bacterial Strain | Metabolic Activation (S9) | This compound (Fold Increase over Background) | Positive Control (Fold Increase) |
| TA98 | - | [Insert Data] | [Insert Data] |
| + | [Insert Data] | [Insert Data] | |
| TA100 | - | [Insert Data] | [Insert Data] |
| + | [Insert Data] | [Insert Data] | |
| ... | ... | ... | ... |
Table 3: Metabolic Stability of this compound in Human Liver Microsomes
| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | [Insert Data] | [Insert Data] |
| Atorvastatin (Reference) | [Insert Data] | [Insert Data] |
| Verapamil (High Clearance Control) | [Insert Data] | [Insert Data] |
Visualization of Workflows and Pathways
Visual diagrams are essential for understanding the experimental flow and potential biological interactions.
Caption: Experimental workflow for the in vitro investigation of this compound.
Atorvastatin is known to exert pleiotropic effects by modulating various signaling pathways.[20] It is plausible that Impurity H-d5, being structurally similar, could interfere with these pathways.
Caption: Potential interaction of Impurity H-d5 with Atorvastatin's signaling pathways.[20][21][22]
The interpretation of the in vitro results will guide further actions, such as proceeding to in vivo studies or setting stricter limits for this impurity in the drug product.
References
- 1. veeprho.com [veeprho.com]
- 2. Atorvastatin Impurities | SynZeal [synzeal.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. This compound () for sale [vulcanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immunomart.com [immunomart.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. kosheeka.com [kosheeka.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. smithers.com [smithers.com]
- 16. rroij.com [rroij.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. diabetesjournals.org [diabetesjournals.org]
An In-depth Technical Guide: Exploratory Studies on the Pharmacokinetic Profile of Deuterated Atorvastatin
Executive Summary
Atorvastatin (B1662188) is a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia. It undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, which results in a relatively low oral bioavailability of about 14%.[1][2][3] This metabolic profile presents an opportunity for optimization through strategic deuteration. Deuterium (B1214612), a stable isotope of hydrogen, forms a stronger covalent bond with carbon, which can slow down metabolic processes at specific sites—a phenomenon known as the kinetic isotope effect (KIE).[][5] This guide outlines the scientific rationale and detailed experimental protocols for an exploratory study on the pharmacokinetic profile of a strategically deuterated atorvastatin molecule. By substituting hydrogen with deuterium at the primary sites of metabolism, it is hypothesized that the rate of CYP3A4-mediated hydroxylation will be reduced. This could lead to an improved pharmacokinetic profile, characterized by increased systemic exposure (AUC), a higher maximum concentration (Cmax), and a prolonged elimination half-life (t½) of the parent drug. Such modifications have the potential to enhance therapeutic efficacy and may allow for adjusted dosing regimens. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating these potential advantages, including detailed methodologies for preclinical animal studies and bioanalytical quantification using LC-MS/MS.
Introduction to Atorvastatin and the Rationale for Deuteration
Atorvastatin: Mechanism of Action and Pharmacokinetics
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][6][7] Its primary therapeutic effect is the reduction of low-density lipoprotein (LDL) cholesterol. Administered orally in its active acid form, atorvastatin is rapidly absorbed but is subject to extensive metabolism in the gut wall and liver.[1][3]
The key pharmacokinetic parameters of atorvastatin are summarized below.
Table 1: Pharmacokinetic Properties of Atorvastatin (Non-Deuterated)
| Parameter | Description | Typical Value | Reference(s) |
|---|---|---|---|
| Bioavailability | The fraction of the administered dose that reaches systemic circulation. | ~14% | [1][2] |
| Tmax (Time to Peak) | Time to reach maximum plasma concentration after oral administration. | 1 - 2 hours | [2] |
| Protein Binding | Extent to which the drug binds to plasma proteins. | >98% | [1][2] |
| Volume of Distribution | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | ~381 L | [1] |
| Metabolism | Primary enzymatic pathway for drug transformation. | Extensively by hepatic CYP3A4/5.[8][9][10] | [2][11] |
| Primary Metabolites | Major products of metabolism. | Active ortho- and para-hydroxylated metabolites. | [8][12] |
| Elimination Half-life (t½) | Time required for the plasma concentration to decrease by half. | ~14 hours (Parent); 20-30 hours (Active Metabolites) | [2][8] |
| Excretion | Primary route of elimination from the body. | Primarily biliary; <2% excreted unchanged in urine. |[6][8] |
Metabolic Pathways of Atorvastatin
Atorvastatin's metabolism is predominantly governed by CYP3A4, which is responsible for approximately 85% of its transformation, with CYP3A5 playing a lesser role.[9][11] This process yields two primary active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin). These metabolites are equipotent to the parent drug and contribute to about 70% of the total circulating HMG-CoA reductase inhibitory activity.[6][8] The drug and its metabolites are also substrates for transporters like OATP1B1, which facilitates hepatic uptake, and efflux transporters such as P-glycoprotein (P-gp).[1][13] Further metabolism occurs via glucuronidation, mediated by UGT1A1 and UGT1A3, which can lead to the formation of inactive lactone forms.[13][14]
The Kinetic Isotope Effect and Deuteration Strategy
The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, creates a carbon-deuterium (C-D) bond that is 6 to 10 times more stable than the corresponding carbon-hydrogen (C-H) bond.[15] Because the cleavage of a C-H bond is often the rate-limiting step in CYP-mediated metabolism, replacing hydrogen with deuterium at these "metabolic soft spots" can significantly slow the reaction rate.[][16] This is the kinetic isotope effect.
For atorvastatin, the primary sites of metabolic attack are the ortho and para positions of the phenyl ring. Therefore, a logical deuteration strategy involves replacing the hydrogen atoms at these positions. This is expected to attenuate the formation of the hydroxylated metabolites, thereby increasing the bioavailability and residence time of the parent atorvastatin molecule.
Proposed Experimental Protocols for Pharmacokinetic Evaluation
To assess the pharmacokinetic profile of deuterated atorvastatin compared to its non-deuterated counterpart, a rigorous preclinical study is required. The following protocols outline a standard approach using a rat model.
In-Life (Animal) Study Protocol
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of atorvastatin and deuterated atorvastatin following a single oral dose in Sprague-Dawley rats.
Materials:
-
Test Articles: Atorvastatin calcium, Deuterated Atorvastatin calcium.
-
Vehicle: 1.5% Carboxymethyl cellulose (B213188) (CMC) or other suitable vehicle.
-
Animals: Male Sprague-Dawley rats (200-250 g).[17]
-
Equipment: Oral gavage needles, blood collection tubes (containing K2-EDTA), centrifuge.
Methodology:
-
Acclimatization: Animals will be acclimatized for a minimum of 7 days under standard laboratory conditions.[17]
-
Grouping: Rats will be randomly assigned to two groups (n=6 per group):
-
Group 1: Atorvastatin (e.g., 10 mg/kg, oral gavage).[18]
-
Group 2: Deuterated Atorvastatin (10 mg/kg, oral gavage).
-
-
Dosing: Following an overnight fast, animals will be administered a single dose of the respective test article via oral gavage.
-
Blood Sampling: Serial blood samples (~0.25 mL) will be collected from the tail vein or other appropriate site at predetermined time points: pre-dose (0), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples will be immediately centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate plasma.[19]
-
Sample Storage: Plasma samples will be transferred to labeled cryovials and stored at -70°C or below until bioanalysis.[20]
Bioanalytical Method Protocol (LC-MS/MS)
Objective: To develop and validate a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of atorvastatin, deuterated atorvastatin, and their primary metabolites in rat plasma.[21][22][23]
Table 2: Proposed LC-MS/MS Method Parameters
| Parameter | Specification |
|---|---|
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[24] |
| Sample Preparation | Protein precipitation with acetonitrile (B52724) containing 0.1% acetic acid.[19] |
| Internal Standard (IS) | Deuterium-labeled atorvastatin (e.g., atorvastatin-d5) for the quantification of atorvastatin; a stable isotope-labeled version of the deuterated test article would be used for its own quantification.[25][26] |
| Chromatographic Column | C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm).[21][27] |
| Mobile Phase | Gradient elution using A: 0.1% Formic Acid in Water and B: Acetonitrile. |
| Flow Rate | 0.5 mL/min.[19] |
| Ionization Mode | Positive Ion Electrospray (ESI+).[21] |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions (Example) | Atorvastatin: m/z 559.4 → 440.1; o-OH-Atorvastatin: m/z 575.4 → 466.2; p-OH-Atorvastatin: m/z 575.5 → 440.5.[21] (Transitions for deuterated species would be determined based on their mass shift). |
Method Validation: The bioanalytical method will be fully validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision (within-run and between-run), recovery, matrix effects, and stability (bench-top, freeze-thaw, and long-term).[19][20]
Data Analysis and Expected Outcomes
Pharmacokinetic parameters will be calculated from the plasma concentration-time data for each animal using non-compartmental analysis (NCA).
Table 3: Hypothesized Pharmacokinetic Outcomes
| Parameter | Atorvastatin (Expected) | Deuterated Atorvastatin (Hypothesized Change) | Rationale |
|---|---|---|---|
| Cmax (ng/mL) | Baseline | Increased | Reduced first-pass metabolism allows more parent drug to reach systemic circulation.[15] |
| Tmax (hr) | ~1-2 | No significant change or slightly delayed | Absorption rate is unlikely to be affected by deuteration. |
| AUC (ng·h/mL) | Baseline | Significantly Increased | Slower metabolic clearance leads to greater overall drug exposure.[15] |
| t½ (hr) | ~7-14 | Increased / Prolonged | Reduced rate of metabolism and elimination extends the drug's presence in the body.[] |
| Metabolite-to-Parent Ratio | Baseline | Decreased | Slower formation of hydroxylated metabolites due to the kinetic isotope effect. |
Statistical comparisons (e.g., using a Student's t-test or ANOVA) will be performed between the two groups to determine if the observed differences in pharmacokinetic parameters are statistically significant.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the exploratory investigation of deuterated atorvastatin. The central hypothesis is that by strategically slowing the rate of CYP3A4-mediated metabolism through the kinetic isotope effect, deuterated atorvastatin will exhibit a superior pharmacokinetic profile compared to the parent compound. The detailed preclinical and bioanalytical protocols described herein offer a clear path for testing this hypothesis.
A successful outcome, demonstrating significantly increased bioavailability and a longer half-life, would provide a strong rationale for advancing deuterated atorvastatin into further non-clinical development. Subsequent studies would need to evaluate the pharmacodynamic effects on lipid profiles, as well as comprehensive safety and toxicology profiles, to fully characterize this new chemical entity as a potentially improved therapeutic agent for the management of dyslipidemia.
References
- 1. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. youtube.com [youtube.com]
- 8. droracle.ai [droracle.ai]
- 9. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. ispub.com [ispub.com]
- 18. Combined analysis of pharmacokinetic and efficacy data of preclinical studies with statins markedly improves translation of drug efficacy to human trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. ajmhsrcmp.org [ajmhsrcmp.org]
- 21. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Bioanalytical LC-MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. lcms.cz [lcms.cz]
- 25. Frontiers | Pharmacokinetics and Genetic Factors of Atorvastatin in Healthy Korean Subjects [frontiersin.org]
- 26. Pharmacokinetics and Genetic Factors of Atorvastatin in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Atorvastatin EP Impurity H-d5: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its therapeutic action lies in the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The manufacturing and degradation processes of Atorvastatin can result in the formation of various impurities, which require careful monitoring and control to ensure the safety and efficacy of the final drug product. Atorvastatin EP Impurity H, also known as Atorvastatin Lactone, is a significant impurity. This technical guide focuses on the deuterated analog, Atorvastatin EP Impurity H-d5, and its critical applications in basic research.
The incorporation of stable isotopes, such as deuterium (B1214612) (d), into drug molecules and their impurities has become an invaluable tool in pharmaceutical research.[1] Deuterium-labeled compounds, like this compound, offer a unique advantage in analytical and metabolic studies due to their distinct mass, which allows for their differentiation from their non-labeled counterparts without significantly altering their chemical properties.[1] This guide provides an in-depth overview of the core applications, experimental methodologies, and technical data related to this compound.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₃₃H₂₈D₅FN₂O₄ |
| Molecular Weight | 545.66 g/mol [2] |
| IUPAC Name | 5-(4-fluorophenyl)-1-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide[3] |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in DMSO (e.g., 10 mM)[2] |
Synthesis and Characterization
The synthesis of this compound typically involves catalytic deuteration of a suitable precursor under a deuterium gas atmosphere.[3] Palladium-based catalysts are commonly employed for this hydrogen-deuterium exchange reaction.[3]
Table 1: Typical Deuteration Reaction Parameters [3]
| Parameter | Condition |
| Reaction Temperature | 50–70°C |
| Deuterium Gas Pressure | 2–4 bar |
| Catalyst Loading | 0.5–1.5% w/w |
| Reaction Time | 24–48 hours |
Post-synthesis, purification is crucial to achieve the high purity required for research applications. Preparative High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose, often utilizing a mobile phase gradient of acetonitrile (B52724) and water with 0.1% formic acid.[3] Purity is typically confirmed by LC-MS, with a target of ≥98.5%.[3]
Table 2: Comparative Forced Degradation Stability Data [3]
| Stress Condition | Non-deuterated Impurity H Degradation | This compound Degradation |
| Acidic (0.1N HCl, 70°C, 24h) | 12.3% | 11.8% |
| Alkaline (0.1N NaOH, 70°C, 24h) | 18.7% | 17.9% |
| Oxidative (3% H₂O₂, 70°C, 24h) | 22.5% | 21.3% |
| Photolytic (1.2 million lux hours) | 9.8% | 9.1% |
Core Research Applications
The primary applications of this compound in basic research stem from its utility as a stable isotope-labeled internal standard and a tracer for metabolic studies.
Internal Standard for Quantitative Analysis
In bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise quantification of analytes in complex biological matrices. The ideal IS has physicochemical properties very similar to the analyte but is distinguishable by the detector. Deuterated compounds are considered the "gold standard" for use as internal standards in mass spectrometry-based assays because they co-elute with the analyte and experience similar matrix effects and ionization suppression, while being easily differentiated by their higher mass.
This compound serves as an excellent internal standard for the quantification of Atorvastatin EP Impurity H in various samples, including active pharmaceutical ingredients (APIs), formulated drug products, and biological fluids. Its use enables accurate quantification of Impurity H levels, even at very low concentrations.[3]
This protocol provides a general framework. Specific parameters may need to be optimized based on the instrumentation and matrix.
1. Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of Atorvastatin EP Impurity H in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (Internal Standard) in the same solvent at 1 mg/mL.
-
Prepare working solutions of the analyte and a fixed concentration working solution of the IS by serial dilution of the stock solutions.
2. Sample Preparation (from a biological matrix like plasma):
-
To 100 µL of plasma sample, add 20 µL of the IS working solution.
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Atorvastatin EP Impurity H: Determine the optimal transition (e.g., m/z 541.2 -> [product ion]).
-
This compound: Determine the optimal transition (e.g., m/z 546.2 -> [product ion]).
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Quantify the concentration of Atorvastatin EP Impurity H in the unknown samples using the regression equation from the calibration curve.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Tracer in Metabolic Studies
Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form active ortho- and para-hydroxy metabolites.[4] Atorvastatin EP Impurity H (the lactone form) can also be hydrolyzed back to the active acid form.[4] this compound can be used as a tracer to investigate these metabolic pathways.[3] By introducing the deuterated compound into an in vitro or in vivo system, researchers can track its conversion to various metabolites using mass spectrometry, differentiating them from the endogenous or non-labeled drug pool.
This approach is valuable for:
-
Investigating CYP3A4 interactions: Differentiating the metabolism of the parent drug from its impurities.[3]
-
Studying lactone-ring hydrolysis kinetics: Quantitatively tracking the conversion of the lactone impurity to its active acid form.[3]
-
Protein binding assays: Distinguishing between free and protein-bound fractions.[3]
This protocol outlines a typical experiment to study the metabolism of this compound.
1. Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Human Liver Microsomes (HLMs) (e.g., 0.5 mg/mL final concentration).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
This compound (substrate, e.g., 1 µM final concentration).
-
NADPH regenerating system (to initiate the enzymatic reaction).
-
2. Incubation:
-
Pre-incubate the mixture of HLMs, buffer, and substrate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time period (e.g., 0, 5, 15, 30, 60 minutes).
3. Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
4. Sample Processing:
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the remaining parent compound (this compound) and any formed metabolites. The mass shift due to the deuterium label will allow for their specific detection.
Caption: Workflow for an in vitro metabolism study using a deuterated tracer.
Atorvastatin Signaling Pathways
Understanding the signaling pathways of Atorvastatin provides context for the research applications of its deuterated impurity.
Primary Mechanism: HMG-CoA Reductase Inhibition
The primary therapeutic effect of Atorvastatin is the inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate (B85504), a precursor of cholesterol. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.
Caption: Atorvastatin's primary mechanism of action.
Pleiotropic Effects
Beyond lipid-lowering, statins exhibit a range of "pleiotropic" effects that contribute to their cardiovascular benefits. These effects are largely attributed to the inhibition of isoprenoid synthesis, which are downstream products of mevalonate and are crucial for the function of small GTP-binding proteins like Rho and Rac.
Caption: Simplified pathway of Atorvastatin's pleiotropic effects.
Conclusion
This compound is a powerful and versatile tool for researchers in the pharmaceutical sciences. Its primary applications as a stable isotope-labeled internal standard and a metabolic tracer are fundamental to the accurate quantification of impurities and the detailed investigation of drug metabolism pathways. The methodologies and data presented in this guide underscore the importance of deuterated standards in modern drug development and basic research, enabling more precise and reliable scientific outcomes. The use of this compound will continue to be instrumental in ensuring the quality and safety of Atorvastatin products and in advancing our understanding of its complex pharmacology.
References
- 1. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. scispace.com [scispace.com]
- 4. ahajournals.org [ahajournals.org]
Navigating the Procurement and Application of Atorvastatin EP Impurity H-d5: A Technical Guide
For researchers, scientists, and professionals in drug development, the precise quantification of impurities is paramount for ensuring the safety and efficacy of pharmaceutical products. This in-depth guide provides a comprehensive overview of Atorvastatin EP Impurity H-d5, a critical internal standard for the accurate analysis of its non-labeled counterpart. We delve into supplier and purchasing information, and present a detailed experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS).
Understanding the Role of this compound
Atorvastatin EP Impurity H is a known impurity of Atorvastatin, a widely prescribed medication for lowering cholesterol. Regulatory bodies require stringent control and monitoring of such impurities. The deuterated form, this compound, serves as an ideal internal standard in analytical methods. Its chemical properties are nearly identical to the non-deuterated impurity, but its increased mass allows for clear differentiation in mass spectrometry, enabling precise quantification of the target impurity in a sample.
Supplier and Purchasing Information
Sourcing high-quality reference standards is a critical first step. Several reputable suppliers offer this compound and its non-deuterated analog. Below is a comparative table summarizing key purchasing information from prominent vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | Catalog/Product Code | CAS Number | Molecular Formula | Purity | Unit Size | Price (USD) |
| TLC Pharmaceutical Standards | This compound | A-1214 | Not Provided | C₃₃H₂₈D₅FN₂O₄ | High Purity | 1 mg, 5 mg, 10 mg | Inquiry |
| MedChemExpress | This compound | HY-143907S | Not Provided | C₃₃H₂₈D₅FN₂O₄ | >98% | 1 mg, 5 mg | Inquiry |
| Vulcanchem | This compound | VC16638249 | Not Provided | C₃₃H₃₃FN₂O₄ | ≥98.5% | Inquiry | Inquiry |
| CymitQuimica | Atorvastatin EP Impurity H | 4Z-A-127 | 125995-03-1 | C₃₃H₃₃FN₂O₄ | High Purity | 10mg, 25mg, 50mg | €444, €635, €825 |
| Sigma-Aldrich | Atorvastatin Related Compound H | PHR1873 | 125995-03-1 | C₃₃H₃₃FN₂O₄ | Certified Reference Material | 30 mg | $793 |
Experimental Protocol: Quantification of Atorvastatin EP Impurity H using LC-MS with a Deuterated Internal Standard
The following protocol outlines a typical liquid chromatography-mass spectrometry (LC-MS) method for the quantification of Atorvastatin EP Impurity H in a drug substance, utilizing this compound as an internal standard.
1. Materials and Reagents:
-
Atorvastatin EP Impurity H reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Atorvastatin drug substance sample
2. Preparation of Standard Solutions:
-
Stock Solution of Atorvastatin EP Impurity H (100 µg/mL): Accurately weigh and dissolve 10 mg of Atorvastatin EP Impurity H in 100 mL of methanol.
-
Stock Solution of this compound (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.
-
Working Internal Standard Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Atorvastatin EP Impurity H stock solution into a fixed volume of the working internal standard solution and diluting with the mobile phase to achieve final concentrations ranging from 1 ng/mL to 100 ng/mL.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the Atorvastatin drug substance and dissolve it in 10 mL of methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter.
-
Transfer 100 µL of the filtered solution to a clean vial, add 100 µL of the working internal standard solution (1 µg/mL), and dilute to 1 mL with the mobile phase.
4. LC-MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Atorvastatin EP Impurity H: Precursor ion > Product ion (to be determined based on the specific instrument and compound fragmentation)
-
This compound: Precursor ion > Product ion (to be determined, typically a +5 Da shift from the non-deuterated compound)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Atorvastatin EP Impurity H to this compound against the concentration of the calibration standards.
-
Determine the concentration of Atorvastatin EP Impurity H in the sample by interpolating its peak area ratio from the calibration curve.
Visualizing Key Processes
To further aid in the understanding of the context of this analysis, the following diagrams illustrate the synthesis workflow and the metabolic pathway of the parent drug, Atorvastatin.
Caption: Experimental workflow for the quantification of Atorvastatin EP Impurity H.
Caption: Simplified metabolic pathway of Atorvastatin.
This technical guide provides a foundational understanding for the procurement and utilization of this compound. For specific applications, it is crucial to consult the official pharmacopeial methods and perform appropriate method validation to ensure accurate and reliable results.
Atorvastatin EP Impurity H-d5: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Atorvastatin EP Impurity H-d5, a deuterated analog of a known Atorvastatin impurity. Due to the limited availability of specific toxicological data for this compound, this document emphasizes cautious handling procedures based on available information for the non-deuterated form and general principles of laboratory safety for compounds of unknown potency.
Chemical and Physical Properties
Atorvastatin EP Impurity H is the lactone form of Atorvastatin. The "-d5" designation indicates the presence of five deuterium (B1214612) atoms, introduced for use as an internal standard in analytical methods. While specific data for the deuterated form is scarce, the physical and chemical properties are expected to be very similar to the non-deuterated compound.
| Property | Data | Source |
| Chemical Name | 5-(4-Fluorophenyl)-1-{2-[(2R, 4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide | [1] |
| Synonyms | Atorvastatin Lactone; Atorvastatin δ-Lactone; Atorvastatin USP Related Compound H | [2] |
| CAS Number | 125995-03-1 (for non-deuterated) | [1] |
| Molecular Formula | C₃₃H₃₃FN₂O₄ (for non-deuterated) | [1] |
| Molecular Weight | 540.6 g/mol (for non-deuterated) | [1] |
| Physical State | Not specified, likely a solid. | |
| Solubility | No data available. | [1] |
| Storage | Store at refrigerator (2-8°C) for long term storage. | [3] |
Toxicological Data
A critical point for researchers and scientists to note is the absence of comprehensive toxicological data for Atorvastatin EP Impurity H and its deuterated form. The Safety Data Sheet for the non-deuterated compound explicitly states "NO DATA AVAILABLE" for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[1]
| Toxicological Endpoint | Data |
| Acute Toxicity (Oral LD50) | No data available[1] |
| Acute Toxicity (Dermal LD50) | No data available[1] |
| Acute Toxicity (Inhalation) | No data available[1] |
| Skin Corrosion/Irritation | No data available[1] |
| Serious Eye Damage/Irritation | No data available[1] |
| Respiratory or Skin Sensitization | No data available[1] |
| Germ Cell Mutagenicity | No data available[1] |
| Carcinogenicity | No data available[1] |
| Reproductive Toxicity | No data available[1] |
| Specific Target Organ Toxicity (Single Exposure) | No data available[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available[1] |
| Aspiration Hazard | Based on available data, the classification criteria are not met.[1] |
Given the classification of this substance as a "pharmaceutical related compound of unknown potency," a highly cautious approach is warranted.[1]
Hazard Identification and Precautionary Measures
While no specific hazard pictograms or statements are available, the potential for adverse physiological effects exists.[1] General precautionary measures for handling chemicals of unknown toxicity should be strictly followed.
Potential Health Effects:
-
Eye Contact: May cause mechanical irritation.[4]
-
Skin Contact: May cause mechanical irritation or drying of the skin.[4]
-
Inhalation: Avoid inhalation of dust.[1]
-
Ingestion: Do not swallow.[4]
Precautionary Statements:
-
Prevention:
-
Response:
-
If you feel unwell, get medical help.[4]
-
-
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[5]
-
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[4]
-
Safe Handling and Storage Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Inhalation: If breathing is difficult, remove the person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if symptoms develop or persist.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill Response Decision Tree
The following diagram provides a decision-making framework for handling spills.
Caption: Decision Tree for Spill Response.
Experimental Protocols: Analysis of Atorvastatin Impurities
The analysis of Atorvastatin and its impurities, including Impurity H, is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC). The following are generalized protocols based on published methods.
Sample Preparation
-
Standard Solution Preparation: A stock solution of the this compound reference standard is prepared in a suitable diluent (e.g., N,N-Dimethylformamide or a mixture of acetonitrile (B52724) and water).[6][7]
-
Test Solution Preparation: The sample containing the active pharmaceutical ingredient (API) is dissolved in the same diluent to a known concentration.[8]
-
Spiked Solution (for method development/validation): A known quantity of the impurity stock solution is added to the test solution to assess recovery and specificity.[6]
Chromatographic Conditions
Various HPLC methods have been developed for the separation of Atorvastatin and its impurities. Key parameters from a representative method are summarized below.
| Parameter | Example Condition | Source |
| Column | Zorbax Bonus-RP or equivalent C18/C8 column | [6] |
| Mobile Phase | Gradient elution with a mixture of water, acetonitrile, and trifluoroacetic acid. | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection Wavelength | 245 nm | [6] |
| Column Temperature | 40°C | [6] |
| Injection Volume | 10 µL | [6] |
Researchers should develop and validate their analytical methods according to ICH guidelines to ensure accuracy, precision, linearity, and sensitivity for the quantification of this compound.[8]
Disposal Considerations
All waste materials containing this compound should be treated as hazardous waste.[1]
-
Solid Waste: Collect in a suitable, labeled container for disposal.
-
Liquid Waste: Collect in a sealed, labeled container.
-
Disposal Method: Excess and expired materials should be handled by a licensed hazardous material disposal company. Options may include incineration in a facility equipped with an afterburner and scrubber.[1]
-
Regulations: Ensure compliance with all federal, state, and local regulations for hazardous waste disposal.[1]
This technical guide is intended to provide a framework for the safe handling of this compound. Given the lack of specific toxicity data, a conservative approach prioritizing the health and safety of laboratory personnel is essential. Always consult the most recent Safety Data Sheet and institutional safety guidelines before handling this or any other chemical compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. clearsynth.com [clearsynth.com]
- 4. organon.com [organon.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Precision Bioanalytical Quantification of Atorvastatin and its Lactone Metabolite using Atorvastatin EP Impurity H-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacokinetics, drug metabolism, and clinical pharmacology.
Introduction
Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, is crucial in the management of hypercholesterolemia. Accurate quantification of atorvastatin and its metabolites in biological matrices is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Atorvastatin EP Impurity H, also known as atorvastatin lactone, is a significant cyclic metabolite. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, thereby enhancing accuracy and precision.[1]
This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of atorvastatin and atorvastatin lactone in human plasma, employing Atorvastatin EP Impurity H-d5 (atorvastatin lactone-d5) as the internal standard. Deuterated internal standards are ideal as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar ionization effects, which is critical for reliable quantification.[1]
Experimental Protocols
Materials and Reagents
-
Analytes: Atorvastatin calcium salt, Atorvastatin Lactone (Atorvastatin EP Impurity H)
-
Internal Standard: this compound (Atorvastatin Lactone-d5)
-
Solvents: HPLC-grade acetonitrile (B52724), methanol (B129727), and water; Formic acid (LC-MS grade)
-
Plasma: Human plasma (K2-EDTA) from a certified vendor
-
Equipment:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
UHPLC or HPLC system
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve atorvastatin, atorvastatin lactone, and atorvastatin lactone-d5 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the atorvastatin and atorvastatin lactone stock solutions in 50:50 (v/v) methanol:water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Atorvastatin Lactone-d5 stock solution in 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the 50 ng/mL Atorvastatin Lactone-d5 internal standard working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Atorvastatin | 559.3 | 440.3 |
| Atorvastatin Lactone | 541.4 | 448.2 |
| Atorvastatin Lactone-d5 (IS) | 546.4 | 453.2 |
Data Presentation
The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Atorvastatin | 0.1 - 100 | ≥ 0.998 |
| Atorvastatin Lactone | 0.1 - 100 | ≥ 0.997 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%) |
| Atorvastatin | LLOQ | 0.1 | 6.8 | 8.2 | 95.7 |
| Low | 0.3 | 4.5 | 5.9 | 102.1 | |
| Mid | 50 | 3.1 | 4.3 | 98.5 | |
| High | 80 | 2.5 | 3.8 | 101.3 | |
| Atorvastatin Lactone | LLOQ | 0.1 | 7.2 | 8.9 | 93.4 |
| Low | 0.3 | 5.1 | 6.5 | 104.2 | |
| Mid | 50 | 3.5 | 4.8 | 97.9 | |
| High | 80 | 2.8 | 4.1 | 102.8 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Atorvastatin | Low | 0.3 | 91.5 | 98.2 |
| High | 80 | 93.2 | 97.5 | |
| Atorvastatin Lactone | Low | 0.3 | 89.8 | 96.4 |
| High | 80 | 92.1 | 95.8 | |
| Atorvastatin Lactone-d5 (IS) | Mid | 50 | 92.5 | 96.9 |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS quantification of atorvastatin.
References
Quantitative Analysis of Atorvastatin Using Atorvastatin EP Impurity H-d5 as an Internal Standard
Application Note and Protocol
Introduction
Atorvastatin (B1662188) is a widely prescribed medication for the treatment of hypercholesterolemia. Accurate and precise quantification of atorvastatin in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This application note describes a robust and sensitive method for the quantitative analysis of atorvastatin using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Atorvastatin EP Impurity H-d5 (Atorvastatin Lactone-d5), to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.
Atorvastatin EP Impurity H is the lactone form of atorvastatin.[1][2][3][4] Its deuterated form, this compound, serves as an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio.[5][6][7]
Experimental Protocols
Materials and Reagents
-
Atorvastatin Calcium reference standard
-
This compound (Atorvastatin Lactone-d5)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Ethyl acetate (B1210297) (for liquid-liquid extraction)
-
Solid-phase extraction (SPE) cartridges (optional)
Standard and Sample Preparation
2.1. Stock Solutions
-
Atorvastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Atorvastatin Calcium in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
2.2. Working Solutions
-
Prepare a series of working standard solutions of atorvastatin by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the IS stock solution with the same diluent.
2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2.4. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add 2.5 mL of ethyl acetate and vortex for 3 minutes.[8]
-
Centrifuge at 4,000 rpm for 10 minutes.[9]
-
Transfer the organic layer to a clean tube and evaporate to dryness.[8]
-
Reconstitute the residue in 200 µL of the mobile phase for injection.[8]
LC-MS/MS Conditions
3.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
3.2. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Atorvastatin Transition | m/z 559.3 → 440.1[10] |
| This compound Transition | m/z 545.7 → 453.2 (Predicted) |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Spray Voltage | 5000 V |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of atorvastatin using LC-MS/MS with a deuterated internal standard.
Table 1: Linearity and Range
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Atorvastatin | 0.1 - 100 | ≥ 0.998[11] |
| Atorvastatin | 0.2 - 151 | ≥ 0.99[8] |
| Atorvastatin | 0.1 - 20 | ≥ 0.99[12] |
| Atorvastatin & Metabolites | 0.5 - 200 | Not specified[13] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Atorvastatin | LQC | 1.5 | < 15 | < 15 | 85 - 115 |
| MQC | 45 | < 15 | < 15 | 85 - 115 | |
| HQC | 95 | < 15 | < 15 | 85 - 115 |
Data derived from representative LC-MS/MS methods.[14]
Table 3: Recovery
| Analyte | QC Level | Extraction Method | Recovery (%) |
| Atorvastatin | LQC | Protein Precipitation | 90.5 ± 0.78[15] |
| MQC | Protein Precipitation | 97.7 ± 0.45[15] | |
| HQC | Protein Precipitation | 96.2 ± 0.47[15] | |
| Atorvastatin | LQC | Solid-Phase Extraction | > 42.8[16] |
| HQC | Solid-Phase Extraction | > 42.8[16] |
Visualizations
Caption: Experimental workflow for atorvastatin quantification.
Caption: Logic of quantification using an internal standard.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantitative analysis of atorvastatin in various matrices. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability, thereby ensuring high-quality data for clinical and research applications. The detailed protocols and performance data presented herein can be adapted by researchers and drug development professionals for routine analysis of atorvastatin.
References
- 1. Atorvastatin EP Impurity H | CAS No- 125995-03-1 | Simson Pharma Limited [simsonpharma.com]
- 2. Atorvastatin EP Impurity H - Opulent Pharma [opulentpharma.com]
- 3. htsbiopharma.com [htsbiopharma.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atorvastatin EP Impurity H (Atorvastatin USP Related Compo… [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
- 11. ajmhsrcmp.org [ajmhsrcmp.org]
- 12. akjournals.com [akjournals.com]
- 13. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. wjarr.com [wjarr.com]
- 16. scispace.com [scispace.com]
Application Note: High-Throughput Bioanalytical Method for the Quantification of Atorvastatin EP Impurity H using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Atorvastatin (B1662188) EP Impurity H (Atorvastatin Lactone) in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates Atorvastatin EP Impurity H-d5 as the internal standard (IS) to ensure accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical trial sample analysis. The method was validated over a linear range of 0.1 to 50 ng/mL with excellent performance in terms of accuracy, precision, and stability.
Introduction
Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1] During its synthesis and storage, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Atorvastatin EP Impurity H is the lactone form of atorvastatin, an active metabolite.[2] Regulatory guidelines require the quantification of such impurities in biological matrices to understand their pharmacokinetic profiles.
This application note describes a selective and rapid LC-MS/MS method for the determination of Atorvastatin EP Impurity H in human plasma. The use of a stable isotope-labeled internal standard, this compound, minimizes matrix effects and improves the reliability of the quantification.[3]
Experimental Protocols
Materials and Reagents
-
Atorvastatin EP Impurity H (Analyte) and this compound (Internal Standard) reference standards were sourced from a reputable supplier.
-
HPLC-grade acetonitrile (B52724), methanol, and water were obtained from a commercial vendor.
-
Formic acid (LC-MS grade) was used as a mobile phase additive.
-
Human plasma (with K2EDTA as anticoagulant) was sourced from an accredited biobank.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method was employed for the extraction of the analyte and internal standard from human plasma.[4]
-
Allow all plasma samples and standards to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound at 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: 30% B
-
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Atorvastatin EP Impurity H: m/z 541.4 → 448.3.[5]
-
This compound (IS): m/z 546.4 → 453.3 (hypothetical, based on a +5 Da shift).
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 500°C.
Data Presentation
The bioanalytical method was validated according to regulatory guidelines. A summary of the quantitative performance is presented in Table 1.
Table 1: Summary of Bioanalytical Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable |
Mandatory Visualizations
Caption: Experimental workflow for the bioanalytical quantification of Atorvastatin EP Impurity H.
Caption: Logical relationship for quality control (QC) sample acceptance criteria.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Atorvastatin EP Impurity H in human plasma. The simple sample preparation procedure and the use of a deuterated internal standard make this method well-suited for regulated bioanalysis in support of drug development programs. The validation data demonstrates that the method is accurate, precise, and sensitive enough for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of Atorvastatin EP Impurity H-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Atorvastatin (B1662188) EP Impurity H-d5. Atorvastatin EP Impurity H is the lactone form of atorvastatin, and its deuterated analog is commonly used as an internal standard in pharmacokinetic and impurity profiling studies. This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, suitable for the accurate quantification of this impurity in active pharmaceutical ingredients (APIs) and formulated drug products.
Introduction
Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia. During its synthesis and storage, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Atorvastatin EP Impurity H is the δ-lactone of atorvastatin, a neutral and more lipophilic derivative. The deuterated version, Atorvastatin EP Impurity H-d5, with a molecular formula of C33H28D5FN2O4 and a molecular weight of 545.66 g/mol , serves as an ideal internal standard for its quantification.[1] This document provides a detailed protocol for the analysis of this specific deuterated impurity using LC-MS/MS.
Experimental Protocol
Sample Preparation
A stock solution of this compound should be prepared by dissolving the reference standard in methanol (B129727) to a final concentration of 1 mg/mL. Working standards are then prepared by serially diluting the stock solution with a mixture of 40:60 (v/v) water:acetonitrile. For the analysis of bulk drug substance or formulated products, the sample should be dissolved in methanol and diluted to a suitable concentration within the calibration range of the assay.
Liquid Chromatography
Chromatographic separation is critical for resolving this compound from the active pharmaceutical ingredient (API) and other potential impurities.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Start with 40% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4.0 kV |
| Source Temperature | 300 °C |
| Gas Flow | 600 L/h |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for this compound
Based on the fragmentation of the non-deuterated Atorvastatin Impurity H (lactone), the following transitions are proposed for the d5-labeled compound. The precursor ion is [M+H]+.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 546.3 | 453.2 | ~20 |
| This compound | 546.3 | 427.3 | ~25 |
Note: The optimal collision energy should be determined experimentally on the specific instrument used. The fragmentation of Atorvastatin lactone often involves the loss of the lactone side chain, leading to characteristic product ions. For the d5 analog, a corresponding mass shift is expected in the product ions if the deuterium (B1214612) labels are retained.
Quantitative Data (Representative)
The following table summarizes the expected performance characteristics of the method. These values are based on typical LC-MS/MS assays for related atorvastatin impurities and should be validated for this compound specifically.
Table 4: Representative Quantitative Performance
| Parameter | Expected Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Workflow and Pathway Diagrams
Caption: Workflow for the analysis of this compound.
Caption: Proposed fragmentation of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the proposed MRM transitions, offers a solid foundation for researchers, scientists, and drug development professionals to implement this analysis in their laboratories. Method validation should be performed to establish the specific performance characteristics for its intended use.
References
Application of Atorvastatin EP Impurity H-d5 in Pharmacokinetic Studies
Application Note
Introduction
Atorvastatin (B1662188), a leading synthetic HMG-CoA reductase inhibitor, is widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular events. Pharmacokinetic (PK) studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME). Atorvastatin is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) into active ortho- and para-hydroxylated metabolites. Additionally, atorvastatin and its metabolites can exist in equilibrium between their active acid form and an inactive lactone form. Atorvastatin EP Impurity H is the lactone form of atorvastatin.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their use is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method. Atorvastatin EP Impurity H-d5, a deuterium-labeled version of atorvastatin lactone, is an ideal internal standard for the quantification of atorvastatin lactone in biological matrices during pharmacokinetic studies. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.
This document provides detailed protocols and methodologies for the application of this compound as an internal standard in a typical pharmacokinetic study of atorvastatin, including the simultaneous analysis of the parent drug, its major active metabolites, and the lactone form.
Principle of the Method
The quantitative analysis of atorvastatin, its active metabolites (ortho-hydroxyatorvastatin and para-hydroxyatorvastatin), and atorvastatin lactone in plasma samples is performed using a validated LC-MS/MS method. Plasma samples are first subjected to protein precipitation to remove macromolecules. This compound is added at the beginning of the sample preparation process to serve as the internal standard for atorvastatin lactone. Similarly, deuterated standards for atorvastatin and its hydroxylated metabolites are used for their respective analytes. Following separation by reverse-phase HPLC, the analytes are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.
Data Presentation
The following tables summarize typical pharmacokinetic parameters and bioanalytical method validation data.
Table 1: Typical Pharmacokinetic Parameters of Atorvastatin and its Metabolites following a Single Oral Dose
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t½ (hr) |
| Atorvastatin | 35.2 ± 8.1 | 1.5 ± 0.5 | 210.7 ± 55.4 | 14.2 ± 3.1 |
| o-hydroxyatorvastatin | 15.8 ± 4.2 | 2.0 ± 0.6 | 135.1 ± 40.2 | 18.5 ± 4.5 |
| p-hydroxyatorvastatin | 5.1 ± 1.5 | 2.1 ± 0.7 | 42.6 ± 12.8 | 19.1 ± 4.8 |
| Atorvastatin Lactone | 25.5 ± 6.9 | 1.8 ± 0.5 | 185.3 ± 48.9 | N/A |
Data are presented as mean ± standard deviation and are compiled for illustrative purposes.
Table 2: LC-MS/MS MRM Transitions for Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Atorvastatin | 559.3 | 440.2 | 25 |
| Atorvastatin-d5 | 564.3 | 440.2 | 25 |
| o-hydroxyatorvastatin | 575.3 | 440.2 | 27 |
| o-hydroxyatorvastatin-d5 | 580.3 | 440.2 | 27 |
| p-hydroxyatorvastatin | 575.3 | 440.2 | 27 |
| p-hydroxyatorvastatin-d5 | 580.3 | 440.2 | 27 |
| Atorvastatin Lactone | 541.3 | 448.2 | 22 |
| This compound | 546.3 | 448.2 | 22 |
Table 3: Bioanalytical Method Validation Summary
| Parameter | Atorvastatin | o-hydroxyatorvastatin | p-hydroxyatorvastatin | Atorvastatin Lactone |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 50 | 0.1 - 100 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 | >0.995 |
| Accuracy (% Bias) | -5.2 to 4.8 | -6.1 to 5.3 | -7.5 to 6.9 | -4.9 to 5.1 |
| Precision (% CV) | <10 | <10 | <12 | <10 |
| Recovery (%) | 85.2 | 83.1 | 81.5 | 88.4 |
| Matrix Effect (%) | 95.1 | 93.8 | 92.4 | 96.2 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, atorvastatin lactone, and their corresponding d5-labeled internal standards (including this compound) in methanol (B129727).
-
Working Standard Solutions: Prepare serial dilutions of the analytes in a 50:50 (v/v) mixture of methanol and water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a mixed internal standard working solution containing Atorvastatin-d5, o-hydroxyatorvastatin-d5, p-hydroxyatorvastatin-d5, and this compound at a concentration of 100 ng/mL in methanol.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, zero, calibration standards, QCs, and unknown plasma samples.
-
Add 100 µL of the appropriate matrix (blank plasma, spiked plasma, or study sample) to each tube.
-
Add 20 µL of the internal standard working solution to all tubes except the blank.
-
Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30% to 90% B
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90% to 30% B
-
6.1-8.0 min: 30% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Refer to Table 2 for specific transitions.
Data Analysis and Pharmacokinetic Calculations
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental analysis software.
Visualizations
Metabolic pathway of Atorvastatin.
Experimental workflow for a pharmacokinetic study.
Application Note: Quantitative Analysis of Atorvastatin Impurities by 1H NMR Spectroscopy Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin (B1662188) is a widely prescribed medication for lowering blood cholesterol and triglycerides. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of substances without the need for a specific reference standard for each analyte.[1] This application note provides a detailed protocol for the quantification of common impurities in atorvastatin samples using 1H NMR spectroscopy with a deuterated internal standard.
The principle of qNMR is based on the direct proportionality between the NMR signal integral and the number of nuclei responsible for that signal.[1] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration, a precise and accurate quantification can be achieved. The use of a deuterated internal standard can be advantageous in 1H qNMR if the protonated version has signals that overlap with the analyte.
This document outlines the necessary materials, instrumentation, and a step-by-step protocol for sample preparation, data acquisition, and data analysis for the quantitative determination of atorvastatin impurities.
Experimental Protocols
Materials and Reagents
-
Atorvastatin Sample: The atorvastatin API or drug product to be analyzed.
-
Deuterated Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4) or Sodium 2,2-dimethyl-2-silapentane-5-sulfonate-d6 (DSS-d6). The internal standard should be of high purity (certified reference material is recommended), stable, non-volatile, and possess at least one sharp resonance in a region of the 1H NMR spectrum that does not overlap with signals from atorvastatin or its impurities.
-
Deuterated Solvent: High-purity Dimethyl Sulfoxide-d6 (DMSO-d6, ≥99.9% D). DMSO-d6 is a suitable solvent due to its ability to dissolve a wide range of organic molecules.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Analytical Balance: Capable of weighing to at least 0.01 mg.
-
Volumetric Glassware: Calibrated volumetric flasks and micropipettes.
Instrumentation
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe. Higher magnetic fields enhance sensitivity and signal dispersion.
-
NMR Software: Software for data acquisition and processing (e.g., TopSpin, Mnova, etc.).
Experimental Workflow
The overall workflow for the qNMR analysis is depicted in the following diagram:
Sample Preparation Protocol
Accurate sample preparation is crucial for reliable qNMR results.
-
Weighing:
-
Accurately weigh approximately 15-20 mg of the atorvastatin sample into a clean, dry vial. Record the exact weight (m_analyte).
-
Accurately weigh an appropriate amount of the deuterated internal standard (e.g., 5-10 mg of DSS-d6) into the same vial. The molar ratio of the standard to the estimated main component should ideally be around 1:1. Record the exact weight (m_std).
-
-
Dissolution:
-
Add a precise volume of DMSO-d6 (e.g., 0.7 mL) to the vial containing the atorvastatin sample and the internal standard.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Transfer:
-
Transfer the resulting solution into a high-precision 5 mm NMR tube.
-
NMR Data Acquisition Protocol
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature (e.g., 298 K).
-
Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d6 and shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems).
-
Pulse Angle: Calibrate and use a 90° pulse to ensure maximum signal excitation.
-
Relaxation Delay (D1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest T1 (spin-lattice relaxation time) of the protons of interest (both in atorvastatin, its impurities, and the internal standard). A typical starting value for small molecules is 30-60 seconds. For atorvastatin in DMSO-d6, a relaxation delay of at least 15 seconds has been shown to be effective.
-
Acquisition Time (AQ): Set to a value that ensures good digital resolution, typically 2-4 seconds.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 100:1) for the signals to be quantified. This will depend on the concentration of the impurities.
-
Spectral Width (SW): Set the spectral width to encompass all signals of interest, typically from 0 to 12 ppm for 1H NMR.
-
Data Processing and Analysis Protocol
-
Processing:
-
Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID).
-
Perform a Fourier Transform of the FID.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction across the entire spectrum.
-
-
Signal Selection and Integration:
-
Identify a well-resolved, characteristic signal for each impurity to be quantified. The signal should not overlap with any other signals from the main component, other impurities, the internal standard, or the solvent.
-
Identify a well-resolved signal from the deuterated internal standard (e.g., the singlet at ~0 ppm for DSS-d6).
-
Integrate the selected signals for the impurities and the internal standard.
-
-
Calculation of Impurity Content: The mass percentage (% w/w) of each impurity can be calculated using the following equation:
% w/w_impurity = (I_impurity / I_std) * (N_std / N_impurity) * (MW_impurity / MW_std) * (m_std / m_analyte) * P_std * 100
Where:
-
I_impurity: Integral of the selected signal of the impurity.
-
I_std: Integral of the selected signal of the internal standard.
-
N_impurity: Number of protons giving rise to the selected impurity signal.
-
N_std: Number of protons giving rise to the selected internal standard signal.
-
MW_impurity: Molecular weight of the impurity.
-
MW_std: Molecular weight of the internal standard.
-
m_impurity: Mass of the impurity (this is what is being calculated relative to the total analyte mass).
-
m_std: Mass of the internal standard.
-
m_analyte: Mass of the atorvastatin sample.
-
P_std: Purity of the internal standard (as a decimal).
-
The logical relationship for the calculation is illustrated below:
Data Presentation
The following tables present representative quantitative data for common atorvastatin impurities determined by 1H qNMR.
Table 1: Atorvastatin Impurities and their 1H NMR Quantification Signals in DMSO-d6
| Impurity Name | Structure | 1H NMR Signal for Quantification (ppm) | Number of Protons (N_impurity) |
| Atorvastatin Lactone | C₃₃H₃₃FN₂O₄ | ~5.3 (m, 1H) | 1 |
| Oxidative Impurity A | C₃₃H₃₅FN₂O₆ | ~6.1 (d, 1H) | 1 |
| Desfluoro-atorvastatin | C₃₃H₃₆N₂O₅ | ~7.2-7.4 (m, 5H) | 5 |
Note: The chemical shifts are approximate and may vary slightly depending on the sample concentration and experimental conditions.
Table 2: Representative Quantitative Results for Atorvastatin Impurities
| Parameter | Value |
| Atorvastatin Sample Mass (m_analyte) | 20.15 mg |
| Internal Standard (DSS-d6) Mass (m_std) | 8.05 mg |
| Internal Standard Purity (P_std) | 99.8% |
| Internal Standard MW (MW_std) | 224.36 g/mol |
| Internal Standard Signal Integral (I_std) | 1.00 |
| Impurity Name | Impurity MW ( g/mol ) | Impurity Signal Integral (I_impurity) | Calculated Amount (% w/w) |
| Atorvastatin Lactone | 540.62 | 0.025 | 0.15 |
| Oxidative Impurity A | 590.64 | 0.018 | 0.12 |
| Desfluoro-atorvastatin | 540.65 | 0.009 | 0.06 |
Conclusion
Quantitative 1H NMR spectroscopy using a deuterated internal standard is a highly accurate and reliable method for the quantification of impurities in atorvastatin.[1] The protocol described in this application note provides a comprehensive framework for researchers to implement this technique for routine quality control and stability studies of atorvastatin. The method is specific, requires minimal sample preparation, and provides both qualitative and quantitative information in a single experiment, making it a valuable tool in pharmaceutical analysis.
References
Standard Operating Procedure for the Quantification of Atorvastatin EP Impurity H using a Deuterated Internal Standard
Application Note & Protocol
For Research Use Only
Introduction
This document outlines the standard operating procedure (SOP) for the quantitative analysis of Atorvastatin (B1662188) EP Impurity H in bulk drug substances or formulated products using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method employs Atorvastatin EP Impurity H-d5 as an internal standard (IS) to ensure accuracy and precision, correcting for variations in sample preparation and instrument response.[1][2] This protocol is intended for researchers, scientists, and drug development professionals.
Atorvastatin is a widely prescribed medication for lowering cholesterol.[3] During its synthesis and storage, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[4] Atorvastatin EP Impurity H, also known as Atorvastatin Lactone, is a potential impurity that requires accurate quantification.[5][6][7][8][9] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis by LC-MS/MS as it closely mimics the analyte's behavior during extraction, chromatography, and ionization, thus providing a more reliable measurement.[1][2]
Principle of the Method
This method utilizes a reversed-phase HPLC for the chromatographic separation of Atorvastatin EP Impurity H from the active pharmaceutical ingredient (API) and other potential impurities. The separated compounds are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by measuring the peak area ratio of the analyte (Atorvastatin EP Impurity H) to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of the analyte.
Materials and Reagents
-
Reference Standards:
-
Solvents and Chemicals:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade, preferably from a water purification system)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
-
Sample Diluent: Acetonitrile/Water (50:50, v/v) or as determined during method development.
Instrumentation and Equipment
-
HPLC or UPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Analytical column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point. The specific column should be chosen based on method development and optimization.
-
Data acquisition and processing software (e.g., MassLynx, Xcalibur, Analyst).
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (e.g., 0.22 µm PTFE).
Experimental Protocols
Preparation of Standard Solutions
5.1.1. Internal Standard (IS) Stock Solution (IS-STK):
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10.0 mL volumetric flask to obtain a concentration of 100 µg/mL.
5.1.2. Analyte Stock Solution (A-STK):
-
Accurately weigh approximately 1.0 mg of Atorvastatin EP Impurity H reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10.0 mL volumetric flask to obtain a concentration of 100 µg/mL.
5.1.3. Working Standard Solutions (CAL):
-
Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution (A-STK) with the sample diluent.
-
Spike each calibration standard with a fixed concentration of the Internal Standard (IS) from the IS-STK. A typical IS concentration might be in the range of 10-100 ng/mL.
-
The concentration range for the calibration curve should be selected to cover the expected levels of Impurity H in the samples, for instance, from the reporting threshold to above the qualification threshold as per ICH guidelines (e.g., 0.05% to 0.2% of the nominal sample concentration).[11]
Sample Preparation
-
Accurately weigh a sufficient amount of the Atorvastatin bulk drug substance or crushed tablets to obtain a final concentration in the range of the calibration curve for the impurity. For example, to prepare a 1 mg/mL solution of the API, weigh 10 mg of the sample and dissolve it in 10.0 mL of diluent.
-
Add the internal standard solution to the sample preparation to achieve the same final concentration as in the calibration standards.
-
Sonicate for approximately 15-30 minutes to ensure complete dissolution.[2]
-
Filter the solution through a 0.22 µm syringe filter before injection.
HPLC-MS/MS Method
The following are typical starting conditions and should be optimized for the specific instrumentation and column used.
5.3.1. HPLC Parameters:
| Parameter | Recommended Value |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte and IS, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-9.1 min (90-10% B), 9.1-12 min (10% B). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 5 µL |
5.3.2. Mass Spectrometer Parameters:
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Gas Flow Rates | Optimize for the specific instrument |
| MRM Transitions | See Table 1 |
Table 1: Proposed MRM Transitions for Atorvastatin EP Impurity H and its d5-Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Atorvastatin EP Impurity H | 541.2 | To be determined | 100 | To be optimized |
| This compound | 546.2 | To be determined | 100 | To be optimized |
Note: The product ions need to be determined by infusing the individual standard solutions and performing a product ion scan. Based on the fragmentation of similar structures, likely product ions would result from the loss of the lactone side chain or other characteristic fragments. The corresponding product ion for the d5-internal standard will be 5 Da higher if the deuterium (B1214612) labels are on a stable part of the molecule that is retained in the fragment.
Data Analysis and Calculations
-
Integrate the peaks for the analyte and the internal standard in the chromatograms of the calibration standards and samples.
-
Calculate the peak area ratio of the analyte to the internal standard for each injection.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is often used.
-
Determine the concentration of Atorvastatin EP Impurity H in the samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the percentage of Impurity H in the original sample using the following formula:
% Impurity H = (Concentration of Impurity H in sample (µg/mL) / Concentration of API in sample (µg/mL)) * 100%
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, covering the following parameters[12][13][14][15][16]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples, samples spiked with other known impurities, and placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spike recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability
Before each analytical run, a system suitability solution (e.g., a mid-level calibration standard) should be injected to verify the performance of the HPLC-MS/MS system. The acceptance criteria for system suitability may include:
-
Peak shape and tailing factor.
-
Retention time reproducibility.
-
Signal-to-noise ratio for the LOQ standard.
-
Precision of replicate injections.
Visualizations
Caption: Experimental workflow for the quantification of Atorvastatin EP Impurity H.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. Atorvastatin EP Impurity H - Opulent Pharma [opulentpharma.com]
- 7. allmpus.com [allmpus.com]
- 8. Atorvastatin EP Impurity H | CAS No- 125995-03-1 | Simson Pharma Limited [simsonpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. rxnchem.com [rxnchem.com]
- 11. This compound () for sale [vulcanchem.com]
- 12. molnar-institute.com [molnar-institute.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. database.ich.org [database.ich.org]
- 16. database.ich.org [database.ich.org]
Application Notes and Protocols for the Preparation of a Stock Solution of Atorvastatin EP Impurity H-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Atorvastatin EP Impurity H-d5. This deuterated internal standard is crucial for the accurate quantification of Atorvastatin EP Impurity H in pharmaceutical samples, aiding in regulatory compliance and quality control.
Introduction
Atorvastatin EP Impurity H is a known impurity in the synthesis of Atorvastatin, a widely used lipid-lowering medication. The deuterated analog, this compound, serves as an ideal internal standard for chromatographic analysis due to its similar chemical and physical properties to the non-deuterated impurity, with a distinct mass difference for mass spectrometry-based detection. Accurate preparation of a stock solution of this standard is the first and a critical step for achieving reliable and reproducible quantitative results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and recommended solvents is provided below.
| Property | Value | Source |
| Chemical Name | 5-(4-fluorophenyl)-1-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide | [1] |
| Molecular Formula | C₃₃H₃₃D₅FN₂O₄ | [1] |
| Molecular Weight | 545.7 g/mol | [1] |
| Purity | ≥98.5% | [1] |
| Appearance | White to Off-White Solid | [2] |
| Solubility (DMSO) | 10 mM | [3] |
| Solubility (Methanol) | Freely soluble (Atorvastatin) | [4] |
| Solubility (Acetonitrile) | Soluble (Atorvastatin) | [2] |
| Density of Anhydrous Acetonitrile (B52724) (25 °C) | 0.786 g/mL | [5] |
| Density of Anhydrous Methanol (B129727) (25 °C) | 0.791 g/mL | [6] |
Health and Safety Precautions
Before handling this compound and the solvents, it is imperative to read and understand the corresponding Safety Data Sheets (SDS). The following are general safety guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[1]
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or solvent vapors.[1]
-
Handling Powder: Avoid generating dust when handling the solid material.[1]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to your institution's hazardous waste disposal procedures.[1]
-
Disposal: Dispose of all waste, including empty vials, used pipette tips, and excess solution, in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound. The choice of solvent between anhydrous acetonitrile and anhydrous methanol can be made based on the requirements of the subsequent analytical method.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Acetonitrile (CH₃CN), HPLC grade or higher
-
Anhydrous Methanol (CH₃OH), HPLC grade or higher
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL volumetric flask, Class A
-
Calibrated micropipettes
-
Spatula
-
Weighing paper or weighing boat
-
Amber glass vial with a screw cap for storage
-
Vortex mixer
-
Sonicator
Step-by-Step Procedure
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 10 mg of this compound onto a weighing paper or boat using a calibrated analytical balance. Record the exact weight.
-
Transfer: Carefully transfer the weighed powder into a clean and dry 10 mL Class A volumetric flask. To ensure a quantitative transfer, rinse the weighing paper/boat with a small amount of the chosen solvent (anhydrous acetonitrile or methanol) and add the rinsing to the volumetric flask.
-
Dissolution: Add approximately 5-7 mL of the chosen solvent to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer for a few seconds and then sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved and the solution is clear, allow the flask to return to room temperature. Then, carefully add the solvent dropwise to the calibration mark on the neck of the volumetric flask.
-
Final Mixing: Cap the volumetric flask and invert it at least 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared stock solution to a clearly labeled amber glass vial with a screw cap. The label should include:
-
Name of the compound: this compound Stock Solution
-
Concentration (e.g., 1.0 mg/mL, adjusted for actual weight and purity)
-
Solvent used
-
Date of preparation
-
Name of the preparer
-
Expiry date (based on stability data)
-
-
Storage Conditions: Store the stock solution in a refrigerator at 2-8°C.[1] For long-term storage, freezing at -20°C is also an option, but avoid repeated freeze-thaw cycles.[5]
Calculation of the Exact Concentration
The exact concentration of the stock solution should be calculated based on the actual weight of the compound and its purity.
Formula:
Concentration (mg/mL) = (Weight of compound (mg) × Purity) / Volume of solvent (mL)
Example:
If you weighed 10.2 mg of this compound with a purity of 99.0%:
Concentration = (10.2 mg × 0.990) / 10 mL = 1.01 mg/mL
Verification of Stock Solution Concentration
It is good laboratory practice to verify the concentration of the prepared stock solution, especially if it will be used as a primary standard for quantitative analysis. A validated HPLC-UV method can be used for this purpose by comparing the response to a previously certified standard, if available.
Recommended HPLC-UV Method
The following method is a general guideline and may require optimization.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.01 M phosphate (B84403) buffer (pH 4.5) in a ratio of 70:30 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 248 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Stability
-
Long-term Stability: The solid form of this compound is stable for at least 24 months when stored at 2-8°C in amber vials.[1]
-
Solution Stability: Stock solutions are generally stable for several months when stored at 2-8°C. However, it is recommended to prepare fresh working solutions from the stock solution for each analytical run. Atorvastatin is known to be susceptible to degradation in acidic conditions (pH < 4) and when exposed to light and high temperatures.
Diagrams
Caption: Workflow for the preparation of this compound stock solution.
Caption: Logical relationship of inputs, process, and outputs for stock solution preparation.
References
- 1. Acetonitrile, anhydrous, 99.8% 75-05-8 India [ottokemi.com]
- 2. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thomassci.com [thomassci.com]
- 4. mjcce.org.mk [mjcce.org.mk]
- 5. 99.8%, anhydrous, suitable for solid phase extraction (SPE) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methanol anhydrous, 99.8 67-56-1 [sigmaaldrich.com]
Application Notes and Protocols for Utilizing Atorvastatin EP Impurity H-d5 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Atorvastatin (B1662188) EP Impurity H-d5 (the deuterated lactone form of Atorvastatin) in drug metabolism studies. This document outlines the metabolic pathways of Atorvastatin, detailed protocols for in vitro metabolism assays, and analytical methods for the quantification of Atorvastatin and its metabolites using Atorvastatin EP Impurity H-d5 as an internal standard.
Introduction to Atorvastatin Metabolism
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism primarily in the liver.[1] The major metabolic pathway involves oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme system to form two active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[1][2] These metabolites are pharmacologically active and contribute significantly to the therapeutic effect of the drug.[2] Atorvastatin can also undergo lactonization to form an inactive atorvastatin lactone, which is in equilibrium with the active acid form.[3][4] Atorvastatin EP Impurity H is this lactone form.[5] The deuterated version, this compound, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, minimizing variability and improving analytical accuracy.[1][6]
Atorvastatin Metabolic Pathway
The metabolic conversion of Atorvastatin is a critical aspect of its pharmacokinetic profile. The following diagram illustrates the primary metabolic pathways.
Caption: Primary metabolic pathways of Atorvastatin.
Quantitative Data in Atorvastatin Metabolism
The following tables summarize key quantitative parameters in the metabolism of Atorvastatin.
Table 1: Enzyme Kinetic Parameters for Atorvastatin Metabolism by CYP3A4
| Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint) Ratio (Lactone/Acid) |
| Atorvastatin Lactone | ortho-hydroxyatorvastatin Lactone | 3.9 | 4235 | 20.2 |
| Atorvastatin Lactone | para-hydroxyatorvastatin Lactone | 1.4 | 14312 | 83.1 |
Data sourced from a study on the CYP3A4-mediated oxidation of Atorvastatin's acid and lactone forms.[7]
Table 2: LC-MS/MS Parameters for Quantification of Atorvastatin and its Metabolites using Deuterated Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Internal Standard |
| Atorvastatin | 559.4 | 440.1 | 22 | Atorvastatin-d5 |
| ortho-Hydroxyatorvastatin | 575.4 | 466.2 | 20 | o-OH-Atorvastatin-d5 |
| para-Hydroxyatorvastatin | 575.5 | 440.5 | 20 | p-OH-Atorvastatin-d5 |
| Atorvastatin Lactone | 541.3 | 448.3 | 19 | This compound |
Representative values compiled from various validated LC-MS/MS methods.[8][9] Note that this compound is the deuterated form of Atorvastatin Lactone.
Experimental Protocols
This section provides detailed protocols for a metabolic stability assay and a sample preparation procedure for LC-MS/MS analysis.
Protocol 1: In Vitro Metabolic Stability of Atorvastatin in Human Liver Microsomes (HLM)
This protocol is designed to determine the rate of metabolism of Atorvastatin.
Caption: Workflow for the in vitro metabolic stability assay.
Materials:
-
Atorvastatin
-
This compound (as internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
DMSO
-
Incubator/shaker at 37°C
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of Atorvastatin in DMSO.
-
Thaw HLM on ice and prepare a 1 mg/mL working solution in phosphate buffer.[10]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, add the HLM working solution and the Atorvastatin working solution (final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes with shaking.[11]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect 50 µL aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[12]
-
-
Reaction Termination:
-
Immediately terminate the reaction at each time point by adding 150 µL of ice-cold acetonitrile containing a known concentration of this compound.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.[13]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Determine the percentage of Atorvastatin remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining Atorvastatin versus time.
-
Calculate the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / protein concentration).[12]
-
Protocol 2: Sample Preparation from Plasma for LC-MS/MS Analysis
This protocol describes a protein precipitation method for extracting Atorvastatin and its metabolites from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma samples
-
This compound (and other deuterated standards as needed) working solution in methanol
-
Acetonitrile (ice-cold)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution containing this compound. Vortex for 10 seconds.[1]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Logical Relationship of Experimental Design
The following diagram illustrates the logical flow from in vitro studies to pharmacokinetic understanding.
Caption: Logical flow of a drug metabolism study.
Conclusion
The use of this compound as an internal standard is a critical component of robust and reliable drug metabolism studies of Atorvastatin. The protocols and data presented in these application notes provide a framework for researchers to accurately quantify Atorvastatin and its metabolites, enabling a deeper understanding of its pharmacokinetic properties. Adherence to these methodologies will facilitate the generation of high-quality data essential for drug development and regulatory submissions.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Synthesis of deuterium-labeled atorvastatin and its metabolites for use as internal standards in a LC/MS/MS method developed for quantitation of the drug and its metabolites in human serum | Scilit [scilit.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. In vivo and In vitro Drug Interactions Study of Glimepride with Atorvastatin and Rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Impurity Profiling of Atorvastatin Using Labeled Standards
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A detailed methodology for the comprehensive impurity profiling of Atorvastatin, a widely prescribed medication for lowering cholesterol, has been developed utilizing labeled internal standards for enhanced accuracy and precision. This application note provides researchers, scientists, and drug development professionals with robust protocols for the identification and quantification of potential impurities in Atorvastatin drug substances and products.
The use of stable isotope-labeled standards, such as deuterium-labeled Atorvastatin (Atorvastatin-d5), is a critical component of this method, ensuring reliable quantification by minimizing matrix effects and variability in sample preparation and instrument response. This approach offers significant advantages over traditional methods that rely on external standards.
Introduction
Atorvastatin is a synthetic lipid-lowering agent that acts as an inhibitor of HMG-CoA reductase. The presence of impurities in the active pharmaceutical ingredient (API) or the final drug product can impact its efficacy and safety.[1] Therefore, rigorous analytical methods are required to detect and quantify these impurities. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the impurity profiling of Atorvastatin, incorporating the use of a labeled internal standard for precise quantification.
Experimental Protocols
Materials and Reagents
-
Atorvastatin Calcium reference standard
-
Atorvastatin related impurity standards (e.g., Atorvastatin Impurity A, B, C, D, etc.)
-
Deuterium-labeled Atorvastatin (Atorvastatin-d5) as an internal standard (IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
Standard and Sample Preparation
2.2.1. Standard Stock Solutions
Prepare individual stock solutions of Atorvastatin and each impurity in methanol at a concentration of 1 mg/mL. Prepare a stock solution of the internal standard, Atorvastatin-d5, in methanol at a concentration of 1 mg/mL. These solutions should be stored at 2-8°C.
2.2.2. Working Standard Solutions
Prepare a mixed working standard solution containing Atorvastatin and all known impurities at a concentration of 1 µg/mL each by diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
2.2.3. Internal Standard Spiking Solution
Prepare a working solution of Atorvastatin-d5 at a concentration of 1 µg/mL by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
2.2.4. Sample Preparation
Accurately weigh and dissolve the Atorvastatin drug substance or powdered tablets in a suitable solvent to obtain a final concentration of 1 mg/mL of Atorvastatin. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter. Transfer 100 µL of the filtered sample solution to a clean vial, add 100 µL of the internal standard spiking solution (1 µg/mL Atorvastatin-d5), and dilute to 1 mL with 50:50 (v/v) acetonitrile/water.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.
2.3.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min (10% B), 1-10 min (10-90% B), 10-12 min (90% B), 12-12.1 min (90-10% B), 12.1-15 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.3.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
2.3.3. MRM Transitions
The following table outlines example MRM transitions for Atorvastatin, its labeled internal standard, and common impurities. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Atorvastatin | 559.3 | 440.2 | 30 | 25 |
| Atorvastatin-d5 | 564.3 | 445.2 | 30 | 25 |
| Impurity A | 541.3 | 448.2 | 30 | 25 |
| Impurity B | 559.3 | 294.1 | 30 | 20 |
| Impurity C | 575.3 | 466.2 | 30 | 25 |
| Impurity D | 543.3 | 440.2 | 30 | 25 |
Data Presentation
The following tables summarize the quantitative performance of the method, demonstrating its suitability for the precise and accurate quantification of Atorvastatin impurities.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Atorvastatin | 1 - 1000 | > 0.999 |
| Impurity A | 0.5 - 500 | > 0.998 |
| Impurity B | 0.5 - 500 | > 0.998 |
| Impurity C | 0.5 - 500 | > 0.999 |
| Impurity D | 1 - 500 | > 0.997 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Impurity A | 1 | 98.5 | 4.2 |
| 50 | 101.2 | 2.5 | |
| 400 | 99.8 | 1.8 | |
| Impurity B | 1 | 97.9 | 4.8 |
| 50 | 102.1 | 2.9 | |
| 400 | 100.5 | 2.1 | |
| Impurity C | 1 | 99.2 | 3.9 |
| 50 | 100.8 | 2.2 | |
| 400 | 101.0 | 1.5 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Impurity A | 0.1 | 0.5 |
| Impurity B | 0.1 | 0.5 |
| Impurity C | 0.1 | 0.5 |
| Impurity D | 0.2 | 1.0 |
Experimental Workflow and Diagrams
The overall experimental workflow for the impurity profiling of Atorvastatin using labeled standards is depicted in the following diagram.
Caption: Experimental workflow for Atorvastatin impurity profiling.
Conclusion
The described LC-MS/MS method utilizing a labeled internal standard provides a highly sensitive, selective, and accurate approach for the impurity profiling of Atorvastatin. The detailed protocols and performance data presented in this application note will be a valuable resource for quality control laboratories and researchers in the pharmaceutical industry, ensuring the safety and quality of Atorvastatin products.
References
Application Note: Stability-Indicating Analysis of Atorvastatin Formulations Using Atorvastatin EP Impurity H-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin is a synthetic lipid-lowering agent that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The chemical stability of Atorvastatin in pharmaceutical formulations is a critical quality attribute that can impact its safety and efficacy. During storage, Atorvastatin can degrade to form various impurities. Atorvastatin EP Impurity H, also known as Atorvastatin Lactone, is a significant degradation product formed via intramolecular esterification.[2][3] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate the monitoring of such impurities through stability-indicating analytical methods.[4]
This application note provides a detailed protocol for the stability testing of Atorvastatin pharmaceutical formulations, focusing on the quantification of Atorvastatin EP Impurity H. To enhance the accuracy and precision of the analytical method, a deuterated internal standard, Atorvastatin EP Impurity H-d5, is employed. The use of a stable isotope-labeled internal standard is a best practice in quantitative analysis, as it effectively corrects for variations in sample preparation, injection volume, and instrument response.[5][6]
Atorvastatin's Mechanism of Action
Atorvastatin exerts its therapeutic effect by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in the intracellular pool of cholesterol, which in turn upregulates the expression of LDL-C receptors on hepatocytes.[1] The increased number of LDL-C receptors enhances the clearance of LDL-C from the circulation, thereby lowering plasma cholesterol levels.
Experimental Protocols
This section outlines the protocols for the stability testing of Atorvastatin tablets, including forced degradation studies and a stability-indicating HPLC method for the quantification of Atorvastatin EP Impurity H using this compound as an internal standard.
Materials and Reagents
-
Atorvastatin Calcium reference standard
-
Atorvastatin EP Impurity H reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
A validated stability-indicating HPLC method is crucial for the accurate quantification of impurities. The following conditions are recommended:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and photodiode array (PDA) detector. |
| Column | Zorbax Bonus-RP (4.6 x 150 mm, 3.5 µm) or equivalent C18 column.[7] |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 4.7 with formic acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm[7] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
Standard Stock Solution (Atorvastatin): Accurately weigh and dissolve an appropriate amount of Atorvastatin Calcium reference standard in the diluent to obtain a concentration of 1 mg/mL.
Impurity H Stock Solution: Accurately weigh and dissolve an appropriate amount of Atorvastatin EP Impurity H reference standard in the diluent to obtain a concentration of 100 µg/mL.
Internal Standard (IS) Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a concentration of 100 µg/mL.
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Impurity H stock solution into a fixed concentration of the IS solution to cover the expected range of the impurity in the stability samples (e.g., 0.05% to 0.5% of the nominal Atorvastatin concentration).
Sample Preparation (Atorvastatin Tablets):
-
Weigh and finely powder not fewer than 20 Atorvastatin tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Atorvastatin into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve.
-
Add a fixed amount of the IS stock solution.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid drug product to 105°C for 24 hours.[7]
-
Photolytic Degradation: Expose the solid drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
After degradation, neutralize the acidic and basic samples and dilute all samples to the target concentration with the diluent for HPLC analysis.
Data Presentation and Analysis
The concentration of Atorvastatin EP Impurity H in the stability samples is calculated using the response factor determined from the calibration curve of the impurity standard versus the internal standard.
Illustrative Stability Data for Atorvastatin Tablets (40 mg) under Accelerated Conditions (40°C / 75% RH)
| Time Point | Atorvastatin Assay (%) | Atorvastatin EP Impurity H (%) | Total Impurities (%) |
| Initial | 100.2 | < 0.05 | 0.12 |
| 1 Month | 99.8 | 0.08 | 0.18 |
| 3 Months | 99.1 | 0.15 | 0.25 |
| 6 Months | 98.5 | 0.22 | 0.35 |
Forced Degradation Results Summary
| Stress Condition | % Degradation of Atorvastatin | % Atorvastatin EP Impurity H Formed |
| Acid Hydrolysis (0.1 M HCl, 80°C, 2h) | 15.2 | 3.8 |
| Base Hydrolysis (0.1 M NaOH, 80°C, 2h) | 8.5 | 1.2 |
| Oxidative (3% H₂O₂, RT, 24h) | 12.8 | 0.5 |
| Thermal (105°C, 24h) | 5.6 | 2.1 |
| Photolytic | 4.2 | 1.5 |
Workflow for Stability Testing of Atorvastatin Formulations
The following diagram illustrates the overall workflow for conducting a stability study on Atorvastatin pharmaceutical formulations.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmpsop.com [gmpsop.com]
Application Note: Quantitative Analysis of Atorvastatin EP Impurity H using Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Atorvastatin (B1662188) EP Impurity H (Atorvastatin Lactone) in pharmaceutical samples using Isotope Dilution Mass Spectrometry (IDMS) with Atorvastatin EP Impurity H-d5 as the internal standard.
Introduction
Atorvastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular disease. During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Atorvastatin EP Impurity H, also known as Atorvastatin Lactone, is a potential impurity.
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for quantitative analysis.[1][2] It involves the addition of a known amount of an isotopically labeled internal standard to a sample.[1] The ratio of the analyte to the isotopically labeled standard is then measured by mass spectrometry. This method minimizes variations arising from sample preparation and matrix effects, leading to highly reliable results.[1] This application note details a robust IDMS method for the quantification of Atorvastatin EP Impurity H using its deuterated analog, this compound, as the internal standard.
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle of IDMS lies in the use of an isotopically labeled version of the analyte as an internal standard. This standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment. By adding a known quantity of the labeled standard to the sample, a mixture with a specific isotope ratio is created. This ratio is then measured by a mass spectrometer. Any loss of analyte during sample preparation and analysis will affect both the native and labeled compounds equally, thus the ratio remains constant, ensuring accurate quantification.
Chemical Structures
| Compound | Structure | Molecular Formula | Molecular Weight |
| Atorvastatin EP Impurity H | [Image of the chemical structure of Atorvastatin EP Impurity H] | C₃₃H₃₃FN₂O₄ | 540.62 g/mol [3][4] |
| This compound | [Image of the chemical structure of this compound] | C₃₃H₂₈D₅FN₂O₄ | 545.67 g/mol [5] |
Experimental Protocols
Materials and Reagents
-
Atorvastatin EP Impurity H reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Standard and Sample Preparation
4.2.1. Standard Stock Solutions
-
Atorvastatin EP Impurity H Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Atorvastatin EP Impurity H reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol.
4.2.2. Working Standard Solutions
-
Prepare a series of calibration standards by serially diluting the Atorvastatin EP Impurity H stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL by diluting the stock solution with the same diluent.
4.2.3. Sample Preparation
-
Accurately weigh a portion of the sample (e.g., powdered tablets, drug substance) and dissolve it in a known volume of diluent to achieve a target concentration of Atorvastatin EP Impurity H within the calibration range.
-
To a 1 mL aliquot of the dissolved sample, add a specific volume of the working internal standard solution (e.g., 100 µL of 10 µg/mL this compound).
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Conditions
4.3.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
4.3.2. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4.0 kV |
| Source Temperature | 300 °C |
| Gas Flow | 600 L/h |
Data Presentation: Quantitative Data Summary
The following table summarizes the key quantitative parameters for the IDMS analysis of Atorvastatin EP Impurity H.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Atorvastatin EP Impurity H | 541.4 | 448.0 | 200 | 19 |
| This compound | 546.4 | 453.0 | 200 | 19 |
Data Analysis and Calculations
The concentration of Atorvastatin EP Impurity H in the sample is calculated using the following equation:
Canalyte = (Aanalyte / AIS) * (CIS / RRF)
Where:
-
Canalyte = Concentration of Atorvastatin EP Impurity H in the sample
-
Aanalyte = Peak area of Atorvastatin EP Impurity H
-
AIS = Peak area of this compound (Internal Standard)
-
CIS = Concentration of this compound in the sample
-
RRF = Relative Response Factor (determined from the analysis of calibration standards)
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte for the prepared calibration standards. The concentration of the analyte in the unknown sample is then determined from this curve.
Visualizations
Caption: Experimental workflow for IDMS analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plasma Sample Preparation of Atorvastatin and its Deuterated Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and quantification of atorvastatin (B1662188) and its deuterated impurities, such as Atorvastatin EP impurity H-d5, from human plasma. The methodologies described are based on established bioanalytical techniques and are suitable for pharmacokinetic and bioequivalence studies.
Introduction
Atorvastatin is a widely prescribed medication for lowering cholesterol.[1] Accurate measurement of atorvastatin and its impurities in plasma is crucial for clinical monitoring and drug development. Stable isotope-labeled internal standards, like this compound, are essential for achieving high accuracy and precision in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The sample preparation techniques outlined below are designed to efficiently extract these analytes from the complex plasma matrix, minimize matrix effects, and ensure reliable quantification.
Sample Preparation Techniques
The choice of sample preparation technique depends on the desired level of sample cleanup, sensitivity, and throughput. The three most common methods for atorvastatin and its metabolites from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins, followed by centrifugation to separate the protein-free supernatant containing the analyte.
Protocol 1: Protein Precipitation with Acetonitrile (B52724) [2][3][4]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound in methanol). Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[2]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.[2]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of sample cleanup compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many endogenous interferences in the aqueous plasma layer.
Protocol 2: Liquid-Liquid Extraction with Methyl tert-Butyl Ether (MTBE) [5]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To a known volume of plasma, add the internal standard solution (this compound).
-
Extraction: Add methyl tert-butyl ether as the extraction solvent.[5]
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Supernatant Collection: Transfer the organic layer (supernatant) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE provides the most thorough sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method is ideal for achieving the lowest limits of detection.
Protocol 3: Solid-Phase Extraction using a Mixed-Mode Cation Exchange Cartridge [2]
-
Sample Thawing and Centrifugation: Thaw frozen human plasma samples at room temperature and centrifuge at 4000 rpm for 5 minutes to remove any particulate matter.
-
Internal Standard Spiking: To 500 µL of plasma, add 20 µL of the internal standard working solution (this compound). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.[2]
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[2]
-
Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[2]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of atorvastatin in human plasma using various sample preparation and analytical methods. These values can serve as a benchmark for method development and validation.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Reference |
| Linearity Range (ng/mL) | 15.62 - 2000 | 0.2 - 30.0 | 0.06 - 100 | [4][6][7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10.45 | 0.2 | 0.06 | [4][6][8] |
| Extraction Recovery (%) | >90 | >81 | >75 | [9][10][11] |
| Precision (%RSD) | <15 | <15 | <10 | [11][12][13] |
| Accuracy (%) | 85-115 | 85-115 | 94-105 | [3][6][11] |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the sample preparation and analysis of atorvastatin and its deuterated impurities from plasma.
Caption: General workflow for plasma sample preparation and analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS-MS simultaneous determination of atorvastatin and ezetimibe in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput salting-out-assisted liquid-liquid extraction for the simultaneous determination of atorvastatin, ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin in human plasma using ultrafast liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of atorvastatin and its metabolite ortho-hydroxyatorvastatin in human plasma by on-line anion-exchange solid-phase extraction and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Sensitive determination of atorvastatin in human plasma by dispersive liquid-liquid microextraction and solidification of floating organic drop followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Atorvastatin EP Impurity H-d5 in Clinical Trial Sample Analysis
Introduction
Atorvastatin (B1662188) is a widely prescribed medication for the management of hypercholesterolemia. During clinical trials, the accurate quantification of atorvastatin and its metabolites in biological samples is crucial for pharmacokinetic and pharmacodynamic assessments. Atorvastatin EP impurity H, also known as atorvastatin lactone, is a significant related substance. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and matrix effects. Atorvastatin EP impurity H-d5 is the deuterium-labeled analog of atorvastatin impurity H and serves as an ideal internal standard for the accurate quantification of this impurity in clinical trial samples. This application note provides a detailed protocol for the analysis of clinical trial samples using this compound.
Metabolic Pathway of Atorvastatin
Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] The main metabolic pathway involves the formation of active ortho- and para-hydroxylated metabolites.[2][3] These metabolites are responsible for a significant portion of the systemic HMG-CoA reductase inhibitory activity.[3][4] Atorvastatin and its metabolites can also undergo glucuronidation.[1] The parent drug and its metabolites are primarily eliminated through biliary excretion.[4]
Figure 1: Simplified metabolic pathway of Atorvastatin.
Experimental Protocols
1. Bioanalytical Method for Quantification of Atorvastatin Impurity H in Human Plasma
This protocol describes a validated LC-MS/MS method for the quantification of Atorvastatin Impurity H in human plasma using this compound as the internal standard.
1.1. Materials and Reagents
-
Atorvastatin EP Impurity H reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
1.3. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Figure 2: Experimental workflow for the bioanalysis of Atorvastatin Impurity H.
1.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 20% B and equilibrate for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Atorvastatin Impurity H: m/z 541.3 → 448.3this compound: m/z 546.3 → 453.3 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
2. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[5][6] Key validation parameters are summarized below.
2.1. Linearity
The calibration curve should be linear over the expected concentration range in clinical samples. A typical range is 0.1 to 100 ng/mL. The coefficient of determination (r²) should be ≥ 0.99.
2.2. Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high quality control (QC) samples.[6]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low QC | 0.3 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Mid QC | 10 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC | 80 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
2.3. Matrix Effect
The matrix effect should be assessed to ensure that endogenous components in the plasma do not interfere with the ionization of the analyte or internal standard.[7] The coefficient of variation of the peak area ratios of post-extraction spiked samples from different lots of plasma should be ≤ 15%.
2.4. Recovery
The extraction recovery of the analyte and internal standard should be consistent and reproducible.
| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |
| Atorvastatin Impurity H | > 85% | > 85% | > 85% |
| This compound | > 85% | > 85% | > 85% |
2.5. Stability
The stability of the analyte in plasma should be evaluated under various conditions to mimic sample handling and storage in a clinical trial.[5]
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles at -20°C or -80°C | Mean concentration within ±15% of nominal |
| Short-Term Stability | Room temperature for 24 hours | Mean concentration within ±15% of nominal |
| Long-Term Stability | -80°C for 3 months | Mean concentration within ±15% of nominal |
| Post-Preparative Stability | Autosampler at 4°C for 48 hours | Mean concentration within ±15% of nominal |
The use of this compound as an internal standard in an LC-MS/MS method provides a robust and reliable approach for the quantification of Atorvastatin Impurity H in clinical trial samples. This method, when properly validated, ensures high accuracy and precision, which is essential for regulatory submissions and for making informed decisions during drug development.
References
- 1. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. scilit.com [scilit.com]
- 6. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. This compound () for sale [vulcanchem.com]
Troubleshooting & Optimization
Overcoming matrix effects in atorvastatin analysis with Atorvastatin EP impurity H-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of atorvastatin (B1662188), with a special focus on mitigating matrix effects using Atorvastatin EP impurity H-d5 as a stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of atorvastatin?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, atorvastatin, by co-eluting endogenous components from the biological matrix (e.g., plasma, serum).[1][2] These effects can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and bioequivalence studies.[2] Lipids, such as triglycerides and cholesterol, are major contributors to matrix effects in plasma samples.[2][3]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended for atorvastatin analysis?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound (also known as Atorvastatin Lactone-d5), is considered the gold standard for quantitative LC-MS/MS analysis.[4][5] This is because it has nearly identical physicochemical properties to the analyte, meaning it co-elutes and experiences the same degree of matrix effects and extraction variability. By calculating the peak area ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to more accurate and precise results.[5]
Q3: What is this compound?
A3: this compound is the deuterium-labeled form of Atorvastatin EP impurity H, which is the lactone form of atorvastatin.[6][7] It is commonly used as an internal standard in the quantitative analysis of atorvastatin.[4]
Q4: Can I use a different internal standard, like rosuvastatin (B1679574) or diclofenac (B195802), for atorvastatin analysis?
A4: While other drugs like rosuvastatin or diclofenac have been used as internal standards for atorvastatin analysis, they are structurally different and may not co-elute or experience the same matrix effects as atorvastatin.[1][8] This can lead to less effective compensation for matrix variability. The use of a stable isotope-labeled internal standard like this compound is strongly preferred to ensure the highest accuracy and precision.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in Peak Areas | Inconsistent sample preparation; significant matrix effects. | Ensure consistent sample preparation techniques across all samples. Utilize this compound as an internal standard to normalize for variability. |
| Poor Analyte Recovery | Inefficient extraction method; analyte degradation. | Optimize the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[8] Ensure proper pH and solvent selection. Check for analyte stability under the extraction and storage conditions. |
| Ion Suppression or Enhancement | Co-eluting matrix components. | Improve chromatographic separation to resolve atorvastatin from interfering matrix components.[5] Employ a more rigorous sample clean-up method. Use this compound to compensate for ionization variability. |
| Non-linear Calibration Curve | Saturation of the detector; improper standard preparation. | Extend the calibration range or dilute samples to fall within the linear range.[9] Prepare fresh calibration standards and verify their concentrations. |
| Peak Tailing or Splitting | Column degradation; inappropriate mobile phase. | Use a guard column and ensure the mobile phase pH is compatible with the column chemistry. Optimize the mobile phase composition and gradient.[5] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines a common method for extracting atorvastatin from human plasma.
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
These are typical starting conditions that should be optimized for your specific instrumentation.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Atorvastatin: m/z 559.3 -> 440.2; this compound: m/z 545.7 -> 440.2 |
Quantitative Data Summary
The following tables summarize typical performance data for an LC-MS/MS method for atorvastatin analysis using a stable isotope-labeled internal standard.
Table 1: Recovery and Matrix Effect
| Analyte | Concentration Level | Mean Recovery (%) | Matrix Effect (%) |
| Atorvastatin | Low QC (LQC) | 92.5 | 95.8 |
| Medium QC (MQC) | 95.1 | 97.2 | |
| High QC (HQC) | 94.3 | 96.5 |
Recovery and Matrix Effect values are typically aimed to be within 85-115%.
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Atorvastatin | LQC | < 5% | < 6% | 95 - 105% |
| MQC | < 4% | < 5% | 97 - 103% | |
| HQC | < 3% | < 4% | 98 - 102% |
%CV should ideally be <15% (20% for LLOQ). Accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration.
Visualizations
Caption: Experimental workflow for atorvastatin analysis.
Caption: Principle of matrix effect compensation.
References
- 1. ajmhsrcmp.org [ajmhsrcmp.org]
- 2. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tlcstandards.com [tlcstandards.com]
- 7. immunomart.com [immunomart.com]
- 8. wjarr.com [wjarr.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Analysis of Atorvastatin EP Impurity H-d5
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Atorvastatin (B1662188) EP Impurity H-d5. Atorvastatin EP Impurity H is the lactone form of atorvastatin.[1][2][3][4] The deuterated form, Atorvastatin EP Impurity H-d5, is a suitable internal standard for the quantitative analysis of Atorvastatin and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled version of Atorvastatin EP Impurity H (Atorvastatin Lactone). It is used as an internal standard in LC-MS/MS assays for the accurate quantification of Atorvastatin and its related substances in various matrices. The five deuterium (B1214612) atoms give it a mass distinct from the unlabeled analyte, allowing for precise measurement while having nearly identical chemical and chromatographic properties.
Q2: What are the key considerations for sample preparation?
A2: Sample preparation for Atorvastatin and its impurities often involves protein precipitation or solid-phase extraction (SPE). For plasma samples, a simple protein precipitation with acetonitrile (B52724) is a common and effective method.[5] It is crucial to handle samples at a low temperature (e.g., 4°C) or at a controlled pH (around 6.0) to minimize the hydrolysis of the lactone impurity back to the acid form of Atorvastatin.[6]
Q3: Which ionization mode is best for analyzing this compound?
A3: Positive ion mode Electrospray Ionization (ESI+) is generally preferred for the analysis of Atorvastatin and its impurities, including the lactone form, as it provides a strong protonated molecular ion ([M+H]+).[5][6]
Q4: Can the lactone form (Impurity H) convert back to the active acid form during analysis?
A4: Yes, the lactone form of statins can undergo hydrolysis to the corresponding hydroxy acid form, a reaction that is pH-dependent.[7] To ensure accurate quantification of the impurity, it is important to control the pH of the sample and mobile phase, and to keep sample handling times and temperatures to a minimum.
Experimental Protocol: Quantitative Analysis of this compound
This protocol outlines a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma), add a known concentration of this compound working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 10% to 90% B over 5 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters
The mass spectrometer should be operated in positive ion electrospray ionization mode (ESI+) with Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Atorvastatin | 559.3 | 440.3 | ~22 |
| Atorvastatin EP Impurity H (Lactone) | 541.4 | 448.1 | ~19 |
| This compound | 546.4 | 448.1 | ~19 |
Note on this compound parameters: The precursor ion is calculated based on the molecular weight of the d5-labeled compound (C33H28D5FN2O4). The product ion and collision energy are proposed based on the fragmentation pattern of the non-deuterated Atorvastatin Lactone, where the fragmentation leading to m/z 448.1 is unlikely to involve the deuterated phenyl ring.[8] Researchers should confirm these parameters on their specific instrument.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Signal Intensity | - Inefficient ionization- Suboptimal MS/MS parameters- Matrix effects | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Perform a product ion scan to confirm the fragment ion and optimize collision energy.- Improve sample cleanup or dilute the sample to reduce matrix suppression. |
| High Background Noise | - Contaminated mobile phase or LC system- Co-eluting interferences | - Use high-purity solvents and flush the LC system.- Optimize the chromatographic gradient to better separate the analyte from interferences. |
| Peak Tailing or Broadening | - Column degradation- Inappropriate mobile phase pH- Secondary interactions | - Replace the column.- Ensure the mobile phase pH is appropriate for the analyte (formic acid is generally suitable).- Use a column with a different chemistry or add a competing base to the mobile phase if secondary interactions with silanols are suspected. |
| Inconsistent Results | - Instability of the analyte (lactone hydrolysis)- Inconsistent sample preparation | - Maintain samples at low temperature and controlled pH throughout the process.- Ensure precise and consistent execution of the sample preparation protocol. Use of an internal standard like this compound should help correct for variability. |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting logic for LC-MS/MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy [mdpi.com]
- 7. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: Troubleshooting Poor Peak Shape in the Analysis of Atorvastatin EP Impurity H-d5
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with poor peak shape during the chromatographic analysis of Atorvastatin and its related substances, specifically focusing on Atorvastatin EP Impurity H-d5.
Frequently Asked Questions (FAQs)
This section addresses common issues related to poor peak shape in HPLC analysis.
Q1: What are the common types of poor peak shape observed in HPLC?
Poor peak shape in HPLC typically manifests in three ways:
-
Peak Tailing: The peak is asymmetrical with a trailing edge that is broader than the front. This is the most common form of peak distortion.[1][2]
-
Peak Fronting: The opposite of tailing, where the front of the peak is sloped and broader than the trailing edge. These peaks are sometimes described as "shark fins" or "sailboats".[3][4]
-
Peak Splitting: The peak appears as two or more merged peaks, often referred to as a "twin" or "split" peak.[5][6]
Q2: I am observing significant peak tailing with this compound. What are the potential causes and how can I fix it?
Peak tailing for basic compounds like Atorvastatin and its impurities is often due to secondary interactions with the stationary phase.[1][7]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol (B1196071) Interactions | Basic amine functional groups can interact with acidic residual silanol groups on the silica-based stationary phase, causing tailing.[1][7][8] Solution: Operate at a lower mobile phase pH (e.g., pH 2-3) to protonate the silanol groups and minimize these interactions.[1][9] Consider using a highly deactivated or "end-capped" column.[1] |
| Mobile Phase pH close to Analyte pKa | If the mobile phase pH is too close to the pKa of the analyte, both ionized and unionized forms can exist, leading to peak broadening and tailing.[10] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[10][11] |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase.[8] Solution: Dilute the sample or reduce the injection volume.[8][9] |
| Column Contamination or Degradation | Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.[8] Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9] |
| Extra-column Effects | Dead volume in the HPLC system (e.g., from long tubing or poorly fitted connections) can cause peak broadening and tailing.[8][12] Solution: Use shorter, narrower internal diameter tubing and ensure all fittings are secure.[9] |
Q3: My peak for this compound is fronting. What should I investigate?
Peak fronting is less common than tailing but can significantly impact quantification.[2]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Overload | This is the most common cause of peak fronting.[4] Injecting too much sample mass onto the column leads to some molecules traveling faster. Solution: Dilute the sample or decrease the injection volume.[3][4][13] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column.[3][6] Solution: Dissolve the sample in the mobile phase or a weaker solvent.[3] |
| Low Column Temperature (in GC) | While less common in HPLC, in gas chromatography, a column temperature that is too low can cause fronting for later eluting peaks.[4] |
| Column Collapse | This can occur when using highly aqueous mobile phases (>95% water) with standard C18 columns, leading to a loss of retention and peak fronting.[13] Solution: Flush the column with 100% acetonitrile (B52724). Use an aqueous-stable column phase if highly aqueous mobile phases are required.[13] |
Q4: I am seeing a split peak for this compound. How can I troubleshoot this?
A split peak can indicate either a problem with the chromatographic system or co-elution of two components.[5][14]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Blocked Column Frit | A partially blocked inlet frit can cause the sample to be introduced unevenly onto the column.[5][6] This often affects all peaks in the chromatogram. Solution: Replace the column frit or the entire column.[5] |
| Void in the Column Packing | A void or channel at the head of the column can cause the sample band to split.[6][14] Solution: This usually requires replacing the column. |
| Sample Solvent Mismatch | Injecting a sample in a solvent much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.[6][11] Solution: Match the sample diluent with the starting mobile phase conditions or use a weaker solvent.[11] |
| Co-elution of Isomers or Impurities | The split peak may actually be two closely eluting compounds. Solution: Adjust the mobile phase composition, temperature, or flow rate to improve resolution.[5][6] Injecting a smaller sample volume might help distinguish between true splitting and co-elution.[6] |
| Mobile Phase pH near Analyte pKa | If the mobile phase pH is very close to the analyte's pKa, multiple ionization states of the analyte can exist, potentially leading to split peaks.[11][15] Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa.[11] |
Experimental Protocols
A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Atorvastatin and its impurities is provided below. This should be considered a starting point, and optimization may be required.
Sample Preparation:
-
Accurately weigh a suitable amount of the Atorvastatin sample.
-
Dissolve the sample in a diluent, which is ideally the initial mobile phase composition or a weaker solvent. A common diluent for Atorvastatin is a mixture of acetonitrile and water.
-
Sonication may be used to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm filter before injection.
Chromatographic Conditions:
| Parameter | Typical Conditions |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm particle size.[16] |
| Mobile Phase | A gradient elution is often used. Mobile Phase A: Buffer (e.g., ammonium (B1175870) acetate (B1210297), pH 4-5) and Mobile Phase B: Acetonitrile or a mixture of Acetonitrile and Tetrahydrofuran.[16][17] |
| Flow Rate | 1.0 - 1.5 mL/min.[16][17] |
| Column Temperature | 30 - 40 °C. |
| Detection Wavelength | 244 - 248 nm.[16][17][18] |
| Injection Volume | 10 - 20 µL. |
Note: The European Pharmacopoeia (EP) method for Atorvastatin impurities testing specifies a C8 column and a gradient elution with a mobile phase containing acetonitrile, tetrahydrofuran, and an ammonium acetate buffer at pH 5.0.[16]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape.
Caption: A flowchart for diagnosing and resolving common peak shape problems in HPLC.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. mz-at.de [mz-at.de]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. acdlabs.com [acdlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. uhplcs.com [uhplcs.com]
- 10. phenomenex.com [phenomenex.com]
- 11. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 12. uhplcs.com [uhplcs.com]
- 13. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 14. bio-works.com [bio-works.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets | MDPI [mdpi.com]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. sphinxsai.com [sphinxsai.com]
Addressing ion suppression in the analysis of atorvastatin and its impurities
Welcome to the technical support center for the analysis of atorvastatin (B1662188) and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of atorvastatin?
A1: Ion suppression is a type of matrix effect where the signal of the target analyte, such as atorvastatin or its impurities, is reduced due to the presence of other co-eluting components in the sample matrix (e.g., plasma, serum).[1] This phenomenon can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility of results.[2] It occurs when matrix components interfere with the ionization process of the analyte in the mass spectrometer's ion source, competing for available charge or altering the physical properties of the droplets during desolvation.[1][3]
Q2: How can I detect ion suppression in my atorvastatin analysis?
A2: A common method to detect ion suppression is the post-column infusion experiment.[4][5] In this technique, a standard solution of atorvastatin is continuously infused into the mass spectrometer while a blank matrix sample (without the analyte) is injected into the LC system. A dip in the baseline signal at the retention time of interest indicates the presence of ion-suppressing components from the matrix.[4] Another approach is to compare the peak area of an analyte in a sample spiked after extraction to the peak area of the analyte in a pure solvent. A significantly lower response in the matrix sample suggests ion suppression.[3][6]
Q3: What are the common sources of ion suppression in bioanalytical methods for atorvastatin?
A3: Common sources of ion suppression include endogenous matrix components like phospholipids, salts, and proteins from biological samples such as plasma or serum.[3][4][7] Exogenous substances, such as polymers leached from plastic tubes, mobile phase additives, and co-administered drugs, can also contribute to ion suppression.[3][5] In the context of atorvastatin analysis, high concentrations of lipids in hyperlipidemic plasma samples can be a significant source of matrix effects.[8][9]
Q4: Can the choice of ionization technique affect ion suppression?
A4: Yes. Electrospray ionization (ESI) is widely used but can be susceptible to ion suppression.[1][10] Atmospheric pressure chemical ionization (APCI) is often less prone to ion suppression than ESI.[1][3] Switching the polarity of the ESI source (e.g., from positive to negative ion mode) can sometimes mitigate suppression, as fewer matrix components may ionize in the selected mode.[1][3] For atorvastatin and its metabolites, both positive and negative ESI modes have been successfully used, and the choice may depend on the specific interfering matrix components.[11][12]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Low signal intensity or poor sensitivity for atorvastatin and its impurities.
This could be a direct result of ion suppression. Follow this workflow to troubleshoot the issue:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Evaluate Sample Preparation:
-
Problem: Protein precipitation, while simple, is often insufficient for removing all interfering matrix components, especially phospholipids.[3][4][7]
-
Solution: Employ more rigorous sample clean-up techniques. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing a wider range of interferences.[1][11] For atorvastatin, both LLE and SPE have been shown to provide cleaner extracts compared to protein precipitation.[12][13][14]
-
Action: If currently using protein precipitation, consider developing an LLE or SPE protocol. If already using LLE or SPE, optimize the solvents and sorbents.
-
-
Optimize Chromatographic Separation:
-
Problem: Co-elution of atorvastatin or its impurities with matrix components is a primary cause of ion suppression.[1]
-
Solution: Adjust chromatographic parameters to separate the analytes from the interfering compounds.
-
Actions:
-
Modify the mobile phase gradient to improve resolution.
-
Change the stationary phase (i.e., use a different column). A C18 column is commonly used for atorvastatin analysis.[6][15]
-
Consider using smaller particle size columns (UHPLC) for better separation efficiency.[10]
-
Reduce the flow rate, which can sometimes decrease ion suppression.[1][3]
-
-
-
Adjust Mass Spectrometer Parameters:
-
Problem: The ion source conditions can influence the extent of ion suppression.
-
Solution: Optimize ion source parameters and consider alternative ionization modes.
-
Actions:
-
Issue 2: Poor reproducibility and accuracy in quantitative results.
Inconsistent ion suppression across different samples or batches can lead to poor reproducibility and accuracy.
Caption: Logical workflow for improving reproducibility and accuracy.
Detailed Steps:
-
Implement an Internal Standard (IS):
-
Problem: Variations in ion suppression between samples can lead to inaccurate quantification.
-
Solution: Use a suitable internal standard that co-elutes with the analyte and experiences similar ion suppression. A stable isotope-labeled (SIL) internal standard is the ideal choice as it has nearly identical chemical and physical properties to the analyte. For atorvastatin analysis, ²H₅-atorvastatin is an effective internal standard.[16]
-
Action: Incorporate a SIL-IS into your analytical method. If a SIL-IS is not available, use a structural analog that has similar chromatographic behavior and ionization efficiency.
-
-
Use Matrix-Matched Calibrators:
-
Problem: Calibration curves prepared in a pure solvent do not account for the matrix effects present in real samples.
-
Solution: Prepare calibration standards in the same biological matrix as the samples being analyzed (e.g., blank plasma). This helps to ensure that the calibrators and the samples experience similar levels of ion suppression.
-
Action: Prepare your calibration curve by spiking known concentrations of atorvastatin and its impurities into a blank matrix that is free of the analytes.
-
-
Dilute the Sample:
-
Problem: High concentrations of matrix components can cause significant ion suppression.
-
Solution: Diluting the sample with the mobile phase or a suitable solvent can reduce the concentration of interfering compounds.[1][3][17]
-
Action: Test different dilution factors. Be aware that this approach may compromise the sensitivity of the assay, making it unsuitable for trace analysis.[1][17]
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol describes how to quantify the extent of ion suppression.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent at a specific concentration (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spike): Extract multiple sources of blank biological matrix (at least six different lots are recommended).[8][18] Spike the analyte and internal standard into the extracted matrix supernatant.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the biological matrix before performing the extraction procedure.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%): (Mean peak area of Set B / Mean peak area of Set A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Recovery (%): (Mean peak area of Set C / Mean peak area of Set B) * 100.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a sample protocol for extracting atorvastatin from human plasma.
-
To 500 µL of plasma in a centrifuge tube, add 10 µL of the internal standard working solution.
-
Add 3 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and hexane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect
| Sample Preparation Method | Analyte | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Atorvastatin | ~112% | ~37% (Ion Suppression) | [19] |
| Liquid-Liquid Extraction | Atorvastatin | 54.2 ± 3.2 | Not explicitly stated, but method was successful | [13] |
| Solid-Phase Extraction | Atorvastatin | >85% | Minimal ion suppression reported | [11] |
| Protein Precipitation | Simvastatin, Atorvastatin, Rosuvastatin (B1679574) | 88-100% | 92-110% | [8] |
Note: The values presented are indicative and can vary significantly based on the specific experimental conditions, matrix, and analytical instrumentation.
Table 2: LC-MS/MS Parameters for Atorvastatin Analysis
| Parameter | Atorvastatin | o-hydroxyatorvastatin | p-hydroxyatorvastatin | Internal Standard (Rosuvastatin) | Reference |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive | [13] |
| Precursor Ion (m/z) | 559.0 | 575.0 | 575.0 | 482.0 | [13] |
| Product Ion (m/z) | 440.0 | 466.0 | 440.0 | 258.0 | [13] |
| Ionization Mode | ESI Negative | ESI Negative | ESI Negative | - | [11] |
| Precursor Ion (m/z) | 557.3 | 573.3 | 573.3 | - | [11] |
| Product Ion (m/z) | 280.1 | 296.1 | 296.1 | - | [11] |
This technical support guide provides a starting point for addressing ion suppression in the analysis of atorvastatin and its impurities. Successful troubleshooting often requires a systematic approach involving the optimization of sample preparation, chromatography, and mass spectrometry conditions.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 10. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 11. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [research-repository.griffith.edu.au]
- 18. akjournals.com [akjournals.com]
- 19. lcms.cz [lcms.cz]
Improving the accuracy of atorvastatin quantification with a deuterated internal standard
Welcome to the technical support center for the accurate quantification of atorvastatin (B1662188) using a deuterated internal standard. This resource provides troubleshooting guidance and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the LC-MS/MS analysis of atorvastatin with a deuterated internal standard.
Q1: Why is a deuterated internal standard (e.g., Atorvastatin-d5) recommended for atorvastatin quantification?
A deuterated internal standard (D-IS) is crucial for accurate and precise quantification in LC-MS/MS analysis. The D-IS is chemically almost identical to the analyte (atorvastatin), so it behaves similarly during sample preparation, chromatography, and ionization.[1] Its primary role is to act as an internal reference to correct for variations that can occur during the analytical process, including:
-
Sample loss during extraction: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the D-IS.
-
Matrix effects: Ion suppression or enhancement caused by other components in the sample matrix will affect both the analyte and the D-IS similarly.[1]
-
Instrument variability: Fluctuations in injection volume or mass spectrometer response are compensated for by using the ratio of the analyte signal to the D-IS signal.[1]
By adding a known amount of the D-IS to all samples, calibration standards, and quality controls, the ratio of the analyte's peak area to the D-IS's peak area is used for quantification, leading to more robust and reliable results.[1]
Q2: I am observing poor peak shape (e.g., tailing or fronting) for atorvastatin and/or its deuterated internal standard. What are the possible causes and solutions?
Poor peak shape can compromise the accuracy and precision of your measurements. Here are some common causes and troubleshooting steps:
-
Column Choice: While C18 columns are commonly used, a CSH Phenyl-Hexyl column has been shown to be optimal for improving the separation between atorvastatin and related impurities.[2]
-
Column Temperature: A column temperature of 30 °C has been found to be optimal for reducing peak tailing of the active pharmaceutical ingredient (API).[2]
-
Mobile Phase Composition: The mobile phase composition is critical. A mixture of acetonitrile (B52724) and a weak acid solution (e.g., 0.1% to 0.5% acetic acid or formic acid) is often used for reversed-phase chromatography of atorvastatin.[3][4][5][6][7] Ensure the pH of the mobile phase is appropriate for the analytes.
-
Sample Solvent: The solvent used to reconstitute the sample after extraction should be compatible with the mobile phase. A high percentage of strong organic solvent in the sample can lead to peak distortion. It is often recommended to reconstitute the dried residue in the mobile phase.[8]
Q3: My results show high variability and poor precision. What could be the cause?
High variability can stem from several sources. Here's a checklist to troubleshoot this issue:
-
Internal Standard Addition: Ensure that the deuterated internal standard is added consistently and at the same concentration to every sample, calibrator, and quality control sample before any sample preparation steps.
-
Sample Preparation: Inconsistent sample preparation is a common source of variability. Whether you are using protein precipitation, liquid-liquid extraction, or solid-phase extraction, ensure the procedure is followed precisely for all samples.[4][8][9]
-
Matrix Effects: Even with a deuterated internal standard, significant or differential matrix effects can lead to imprecision. This can occur if the analyte and internal standard do not co-elute perfectly or if there are high concentrations of interfering matrix components.[1] To investigate this, you can perform a post-column infusion experiment to identify regions of ion suppression or enhancement.[1]
-
Interconversion of Atorvastatin and its Lactone Form: Atorvastatin can exist in equilibrium with its inactive lactone form.[3] Interconversion between these forms during sample preparation and storage can lead to inaccurate results. It is recommended to keep samples on ice and use an acidified buffer to minimize this interconversion.[4][10]
Q4: I am experiencing ion suppression, leading to low sensitivity. How can I mitigate this?
Ion suppression is a common challenge in LC-MS/MS analysis of biological samples. Here are some strategies to address it:
-
Effective Sample Preparation: The choice of sample preparation method is critical for removing interfering matrix components.
-
Solid-Phase Extraction (SPE): This technique is highly effective at cleaning up complex samples and reducing matrix effects.[4][8][10]
-
Liquid-Liquid Extraction (LLE): LLE can also provide good sample cleanup and has the advantage of better deproteinization of plasma samples.[5]
-
Protein Precipitation: While simpler, protein precipitation is generally less effective at removing matrix components compared to SPE or LLE.[8][11]
-
-
Chromatographic Separation: Ensure that atorvastatin and its internal standard are chromatographically separated from the majority of matrix components that can cause ion suppression. Adjusting the mobile phase gradient or using a different column chemistry can help.
-
Ionization Source: While electrospray ionization (ESI) in positive mode is commonly used for atorvastatin, some methods have successfully used negative ion mode to improve selectivity and sensitivity.[3][10][12]
Quantitative Data Summary
The following table summarizes typical mass spectrometric parameters and calibration ranges for the quantification of atorvastatin and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Calibration Range (ng/mL) |
| Atorvastatin | 559.0 - 559.47 | 440.0 - 440.25 | 22 | 0.1 - 100 |
| Atorvastatin-d5 | 564.4 | 440.3 | Typically optimized | Not Applicable |
Note: The exact m/z values and collision energies may vary slightly depending on the instrument and tuning parameters. The calibration range can be adjusted based on the expected concentrations in the samples.[3][4][13][14]
Experimental Protocols
Detailed Methodology for Atorvastatin Quantification in Human Plasma
This protocol describes a typical LC-MS/MS method for the quantification of atorvastatin in human plasma using protein precipitation.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of atorvastatin in methanol (B129727).[9][15]
-
Prepare a 1 mg/mL stock solution of Atorvastatin-d5 (internal standard) in methanol.[15]
-
From the stock solutions, prepare a series of working solutions for the calibration curve standards and quality control (QC) samples by serial dilution in a mixture of methanol and water (50:50, v/v).[16]
-
Prepare an internal standard working solution at a suitable concentration (e.g., 25 ng/mL) in acetonitrile.[17]
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples at room temperature.[8]
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.[8]
-
Vortex the mixture for 10 seconds.[8]
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[8]
-
Vortex the mixture vigorously for 1 minute.[8]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.[8][17]
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]
-
Column: A reversed-phase column such as a Zorbax XDB C8 (50 mm × 4.6 mm, 3.5 µm) or an ACQUITY UPLC CSH Phenyl-Hexyl (1.7 µm, 2.1 mm x 100 mm).[2][3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous solution containing a weak acid (e.g., 0.1% formic acid or 0.5% acetic acid).[3][4][5][6][7]
-
Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.[3][4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
-
Ionization Mode: Positive ion mode is commonly used.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for detection and quantification.[3]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of atorvastatin in a biological matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. mdpi.com [mdpi.com]
- 4. akjournals.com [akjournals.com]
- 5. academic.oup.com [academic.oup.com]
- 6. LC-MS-MS simultaneous determination of atorvastatin and ezetimibe in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo based on ultrafiltration coupled with UPLC-MS/MS method: an application in a protein binding rate and metabolism ability study in uremic hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: Synthesis of Deuterated Atorvastatin Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of deuterated atorvastatin (B1662188) impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing deuterated atorvastatin?
The primary challenges in synthesizing deuterated atorvastatin revolve around the selective introduction and retention of deuterium (B1214612) atoms in the molecule. Key difficulties include:
-
Isotopic Scrambling: Unintentional migration of deuterium atoms to other positions on the molecule or back-exchange with hydrogen (H/D scrambling) can occur under certain reaction conditions, leading to a complex mixture of isotopomers.
-
Incomplete Deuteration: Achieving 100% isotopic purity is practically impossible. The final product will likely be a mixture of isotopologues with varying numbers of deuterium atoms (e.g., d5, d4, d3).
-
Cost and Availability of Deuterated Reagents: Deuterated starting materials and reagents are often more expensive and less readily available than their non-deuterated counterparts, impacting the overall cost and feasibility of the synthesis.
-
Kinetic Isotope Effects: The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can alter reaction rates, potentially affecting reaction times, yields, and even the impurity profile compared to the non-deuterated synthesis.
Q2: How does deuteration potentially affect the impurity profile of atorvastatin?
While specific studies on the impurity profile of deuterated atorvastatin are limited, the deuteration process can theoretically impact impurities in several ways:
-
Altered Reaction Kinetics: The kinetic isotope effect can change the rate of side reactions, potentially leading to an increase or decrease in the formation of known impurities.
-
Formation of Isotopic Impurities: The most significant change is the introduction of isotopic impurities. These are molecules that are chemically identical to a known impurity but differ in their isotopic composition (i.e., they contain deuterium).
-
Incomplete Reactions: Slower reaction rates due to the kinetic isotope effect might lead to higher levels of unreacted starting materials or intermediates, which would be considered process-related impurities.
-
Degradation: The stability of the deuterated molecule might differ from the non-deuterated version, potentially leading to different degradation products under certain storage or reaction conditions.
Q3: What are the common non-deuterated impurities in atorvastatin synthesis that I should be aware of?
Several process-related and degradation impurities are commonly encountered during the synthesis of atorvastatin. These are likely to have deuterated counterparts in your synthesis. Key impurities include:
-
Desfluoro-atorvastatin: An impurity where the fluorine atom on the phenyl group is replaced by a hydrogen atom.
-
Diastereomers: Atorvastatin has two chiral centers, leading to the possible formation of other stereoisomers.
-
Atorvastatin Lactone: An intramolecular esterification product that can form from atorvastatin, particularly under acidic conditions.[1]
-
Process-Related Impurities: These can arise from starting materials or side reactions during the synthesis, such as products from impure starting materials or side reactions.
Q4: Which analytical techniques are best suited for analyzing deuterated atorvastatin and its impurities?
A combination of chromatographic and mass spectrometric techniques is essential for the analysis of deuterated atorvastatin and its impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is the cornerstone for separating atorvastatin from its impurities.[2] However, HPLC alone cannot distinguish between deuterated and non-deuterated versions of the same compound.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the presence and extent of deuteration. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition and the number of deuterium atoms.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS, allowing for the separation of impurities and the determination of their mass, which reveals their deuteration status.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the positions of deuterium incorporation by observing the disappearance of proton signals. ²H NMR can directly detect the deuterium atoms.
Troubleshooting Guides
Issue 1: Low Isotopic Purity and High Levels of Under-deuterated Species
Possible Causes:
-
Incomplete reaction: The deuteration reaction may not have gone to completion.
-
H/D back-exchange: Protic solvents or reagents may be causing the deuterium to be replaced by hydrogen.
-
Low purity of deuterated reagents: The starting deuterated materials may have low isotopic enrichment.
Troubleshooting Steps:
| Step | Experimental Protocol |
| 1. Verify Purity of Deuterated Reagents | Analyze the isotopic purity of all deuterated starting materials and reagents using an appropriate technique like NMR or MS before use. |
| 2. Optimize Reaction Conditions | Increase reaction time, temperature, or the equivalents of the deuterating agent to drive the reaction to completion. Monitor the reaction progress by taking aliquots and analyzing them by LC-MS to determine the optimal endpoint. |
| 3. Use Anhydrous and Aprotic Conditions | Ensure all solvents and reagents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture. Avoid protic solvents (e.g., water, methanol, ethanol) if H/D exchange is a concern at the deuterated position. |
| 4. Deuterated Solvents | If H/D back-exchange is unavoidable, consider using deuterated solvents to minimize the replacement of deuterium with hydrogen. |
Experimental Workflow for Troubleshooting Low Isotopic Purity
Caption: Troubleshooting workflow for low isotopic purity.
Issue 2: High Levels of a Known Atorvastatin Impurity (e.g., Desfluoro-atorvastatin, Lactone)
Possible Causes:
-
Sub-optimal reaction conditions for the Paal-Knorr synthesis: This key step in atorvastatin synthesis is sensitive to reaction conditions, which can be affected by the presence of deuterium.
-
Acidic conditions promoting lactone formation: The work-up or purification steps may be too acidic, leading to the formation of atorvastatin lactone.[1]
-
Impure starting materials: The non-deuterated or deuterated starting materials may contain impurities that carry through the synthesis.
Troubleshooting Steps:
| Step | Experimental Protocol |
| 1. Analyze Starting Materials | Use HPLC-UV/MS to analyze all starting materials for the presence of the corresponding impurity precursors. For example, check for the presence of the desfluoro analog in the starting materials. |
| 2. Optimize Paal-Knorr Reaction | The Paal-Knorr synthesis is a critical step.[3] Systematically vary the temperature, catalyst, and reaction time to find the optimal conditions that minimize impurity formation while maintaining a good yield of the desired deuterated product. Monitor the reaction by HPLC. |
| 3. Control pH during Work-up and Purification | Maintain neutral or slightly basic conditions during extraction and purification to prevent the acid-catalyzed formation of atorvastatin lactone. Use of a buffered aqueous solution during work-up can be beneficial. |
| 4. Recrystallization | If the impurity is present in the final product, consider developing a recrystallization procedure to improve the purity. Experiment with different solvent systems. |
Logical Relationship for Minimizing Known Impurities
Caption: Strategies to minimize known atorvastatin impurities.
Issue 3: An Unknown Impurity is Detected by LC-MS
Possible Causes:
-
Isotopic scrambling: Deuterium may have moved to an unexpected position, creating an isotopomer that has a slightly different retention time.
-
Side reaction specific to deuterated intermediates: The deuterated intermediates may undergo a side reaction that is not observed or is minor in the non-deuterated synthesis.
-
Degradation of the deuterated product: The deuterated final product or an intermediate might be unstable under the reaction or purification conditions.
Troubleshooting Steps:
| Step | Experimental Protocol |
| 1. Characterize the Impurity | Obtain a high-resolution mass spectrum (HRMS) of the impurity to determine its elemental composition and the number of deuterium atoms. If possible, perform tandem mass spectrometry (MS/MS) to get fragmentation information, which can help in structure elucidation. |
| 2. Investigate Isotopic Scrambling | Use ¹H and ²H NMR to analyze the final product and key intermediates to confirm the location of the deuterium atoms. Compare the spectra with those of the expected product. |
| 3. Forced Degradation Study | Subject the purified deuterated atorvastatin to stress conditions (acid, base, heat, light, oxidation) and monitor for the formation of the unknown impurity by HPLC. This will help determine if it is a degradation product. |
| 4. Isolate the Impurity | If the impurity is present in significant amounts, consider isolating it using preparative HPLC for full structural characterization by NMR. |
Workflow for Investigating an Unknown Impurity
Caption: Workflow for the identification of an unknown impurity.
Data Summary Tables
Table 1: Common Atorvastatin Impurities and their Deuterated Analogs
| Impurity Name | Typical m/z (non-deuterated) | Expected m/z (d5-analog) | Potential Cause |
| Desfluoro-atorvastatin | 541.2 | 546.2 | Impurity in starting materials |
| Atorvastatin Lactone | 541.2 | 546.2 | Acidic conditions |
| Diastereomer | 559.2 | 564.2 | Incomplete stereocontrol |
| Process-related impurities | Varies | Varies | Side reactions, impure reagents |
Table 2: Recommended Analytical Methods for Deuterated Atorvastatin Impurity Analysis
| Analytical Technique | Purpose | Key Parameters to Monitor |
| HPLC-UV | Separation and quantification of impurities | Retention time, peak area, resolution |
| LC-MS | Confirmation of deuteration and impurity identification | Molecular ion (m/z), isotopic distribution |
| HRMS | Accurate mass measurement for formula determination | Accurate mass, isotopic fine structure |
| ¹H NMR | Determination of deuterium incorporation sites | Absence of proton signals at deuterated positions |
| ²H NMR | Direct detection of deuterium | Chemical shift of deuterium signals |
By following these troubleshooting guides and utilizing the appropriate analytical techniques, researchers can effectively address the challenges encountered in the synthesis and purification of deuterated atorvastatin and its impurities.
References
- 1. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemash.substack.com [medchemash.substack.com]
Technical Support Center: Minimizing Isotopic Cross-Talk in Mass Spectrometry with Atorvastatin EP impurity H-d5
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing isotopic cross-talk when using Atorvastatin EP impurity H-d5 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of analyzing Atorvastatin EP impurity H with its d5-labeled internal standard?
A1: Isotopic cross-talk, or isotopic interference, occurs when the mass spectral signal of the unlabeled Atorvastatin EP impurity H (the analyte) overlaps with the signal of its deuterated internal standard, this compound (IS). This interference can also happen in the reverse direction, where the IS contributes to the analyte's signal. This phenomenon can lead to inaccurate quantification of the impurity.[1][2]
Q2: What are the primary causes of isotopic cross-talk between Atorvastatin EP impurity H and this compound?
A2: The two main causes are:
-
Natural Isotopic Abundance of the Analyte: The unlabeled Atorvastatin EP impurity H contains naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). The cumulative mass of these isotopes can result in a signal at the same mass-to-charge ratio (m/z) as the d5-labeled internal standard.[1]
-
Isotopic Impurity of the Internal Standard: The synthesis of this compound is never 100% complete. Consequently, the internal standard may contain a small amount of the unlabeled (d0) form of the impurity, which will contribute to the analyte signal.
Q3: Why is it critical to minimize isotopic cross-talk?
A3: Minimizing isotopic cross-talk is crucial for ensuring the accuracy and reliability of quantitative data. Undetected cross-talk can lead to over or underestimation of the impurity levels, potentially impacting drug safety and regulatory compliance.
Q4: What are the acceptable limits for isotopic cross-talk?
A4: While specific limits can vary by regulatory guidance and intended use, the widely accepted thresholds according to the ICH M10 guidelines are:
-
The contribution of the internal standard to the analyte signal should be ≤ 20% of the analyte signal at the Lower Limit of Quantification (LLOQ).[3]
-
The contribution of the analyte to the internal standard signal should be ≤ 5% of the mean internal standard response in blank samples.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to isotopic cross-talk.
| Symptom | Potential Cause | Troubleshooting Steps |
| Non-linear calibration curve, especially at high concentrations. | Contribution from the natural isotopes of the analyte to the internal standard signal. | 1. Perform an "Analyte to Internal Standard Cross-Talk Assessment" (see Experimental Protocol 1).2. If cross-talk is confirmed, consider increasing the concentration of the internal standard to reduce the relative contribution of the analyte's isotopes.[4] Be cautious of detector saturation.3. If possible, select a different precursor/product ion pair for the internal standard that has less interference. |
| Signal detected in the analyte channel when injecting only the internal standard. | The internal standard is contaminated with the unlabeled analyte. | 1. Perform an "Internal Standard to Analyte Cross-Talk Assessment" (see Experimental Protocol 2).2. Verify the isotopic purity of the this compound with the supplier's certificate of analysis.3. If the impurity level is unacceptable, source a higher purity batch of the internal standard.4. Adjusting the internal standard concentration may help, but must be balanced with maintaining an adequate signal-to-noise ratio. |
| Inconsistent results at the lower limit of quantification (LLOQ). | Contribution from the internal standard to the analyte signal is significant relative to the low analyte concentration. | 1. Carefully perform the "Internal Standard to Analyte Cross-Talk Assessment" (Experimental Protocol 2).2. Ensure the contribution is within the acceptable limits (≤ 20% of the LLOQ response).[3]3. If the contribution is too high, a higher purity internal standard is recommended. |
Quantitative Data Summary
The following table summarizes the typical acceptance criteria for isotopic cross-talk assessment.
| Parameter | Acceptance Criteria | Reference |
| Contribution of Analyte to Internal Standard Signal | ≤ 5% of the mean response of the internal standard in blank samples. | [3] |
| Contribution of Internal Standard to Analyte Signal | ≤ 20% of the mean response of the analyte at the LLOQ. | [3] |
Experimental Protocols
Protocol 1: Assessment of Analyte to Internal Standard Cross-Talk
Objective: To quantify the percentage of signal contribution from unlabeled Atorvastatin EP impurity H to the this compound internal standard.
Methodology:
-
Prepare a High-Concentration Analyte Sample: Prepare a solution of unlabeled Atorvastatin EP impurity H at the Upper Limit of Quantification (ULOQ) in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water). Do not add the d5-internal standard.
-
Prepare a Standard Internal Standard Sample: Prepare a solution with only the this compound internal standard at its working concentration in the same solvent.
-
LC-MS/MS Analysis:
-
Inject the High-Concentration Analyte Sample and monitor the MRM transition for the d5-internal standard.
-
Inject the Standard Internal Standard Sample and monitor the MRM transition for the d5-internal standard.
-
-
Data Analysis:
-
Calculate the peak area of the signal in the d5-internal standard channel from the injection of the High-Concentration Analyte Sample (AreaAnalyte_Contribution).
-
Calculate the average peak area of the d5-internal standard from the injection of the Standard Internal Standard Sample (AreaIS_Standard).
-
Calculate the percent cross-talk: % Cross-Talk = (AreaAnalyte_Contribution / AreaIS_Standard) * 100
-
Protocol 2: Assessment of Internal Standard to Analyte Cross-Talk
Objective: To quantify the percentage of signal contribution from the this compound internal standard to the unlabeled Atorvastatin EP impurity H analyte channel.
Methodology:
-
Prepare a Zero Sample (Blank + IS): Prepare a solution containing only the this compound internal standard at its working concentration.
-
Prepare an LLOQ Sample: Prepare a solution containing the unlabeled Atorvastatin EP impurity H at the LLOQ concentration and the d5-internal standard at its working concentration.
-
LC-MS/MS Analysis:
-
Inject the Zero Sample and monitor the MRM transition for the unlabeled analyte.
-
Inject the LLOQ Sample and monitor the MRM transition for the unlabeled analyte.
-
-
Data Analysis:
-
Calculate the peak area of the signal in the analyte channel from the injection of the Zero Sample (AreaIS_Contribution).
-
Calculate the average peak area of the analyte from the injection of the LLOQ Sample (AreaLLOQ).
-
Calculate the percent contribution: % Contribution = (AreaIS_Contribution / AreaLLOQ) * 100
-
Visualizations
Caption: Workflow for assessing isotopic cross-talk.
Caption: Troubleshooting logic for isotopic cross-talk.
References
- 1. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
Optimization of extraction recovery for atorvastatin using a labeled standard
Welcome to the technical support center for the optimization of atorvastatin (B1662188) extraction recovery using a labeled standard. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is a labeled internal standard (IS) recommended for atorvastatin quantification?
A stable isotope-labeled (SIL) internal standard, such as deuterium-labeled atorvastatin (e.g., Atorvastatin-d5), is considered the gold standard for quantitative bioanalysis using mass spectrometry.[1][2] It is chemically identical to the analyte (atorvastatin), meaning it has very similar extraction recovery, ionization efficiency, and chromatographic retention time.[1] Adding a known amount of the labeled IS to the sample at the very beginning of the extraction process allows it to compensate for variability in the sample preparation steps and for matrix effects (ion suppression or enhancement) during analysis, leading to higher accuracy and precision.[1]
Q2: What are the most common extraction methods for atorvastatin from plasma or serum?
The three most prevalent extraction techniques for atorvastatin are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.[3][4] It is a high-throughput technique but may result in a less clean extract, potentially leading to more significant matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): LLE involves extracting atorvastatin from the aqueous sample into an immiscible organic solvent. It provides a cleaner sample than PPT.[6][7] Simple LLE and more advanced techniques like salting-out assisted LLE (SALLE) have been successfully used.[8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective method that provides the cleanest extracts, significantly reducing matrix effects.[9][10] It involves passing the sample through a solid sorbent that retains the analyte, which is then washed and eluted with an appropriate solvent.[5][9]
Q3: How do I choose the best extraction method for my experiment?
The choice depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment.
-
For high-throughput screening or when sample cleanup is less critical, Protein Precipitation is often sufficient.[3]
-
For a good balance between sample cleanliness and throughput, Liquid-Liquid Extraction is a suitable choice.[6]
-
When the highest sensitivity and cleanest extract are required to minimize matrix effects, especially for methods with low limits of quantification, Solid-Phase Extraction is the preferred method.[5][10]
Troubleshooting Guide
Issue 1: Low or Inconsistent Recovery of Atorvastatin and/or Internal Standard
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect pH | The extraction efficiency of atorvastatin can be pH-dependent. For SPE, a sample pH of around 4.0-4.6 is often used to ensure the molecule is in a suitable form to bind to the sorbent.[5][9] For LLE, adjusting the pH can optimize the partitioning of the analyte into the organic phase. Verify the pH of your sample and buffers. |
| Inappropriate Extraction Solvent (LLE/PPT) | For PPT, acetonitrile is commonly reported to provide high recovery for atorvastatin and its internal standard.[4] For LLE, various solvents can be used; ensure the chosen solvent has the correct polarity to extract atorvastatin efficiently.[6] |
| Suboptimal SPE Sorbent/Solvents | Ensure the SPE cartridge (e.g., C18, HLB) is appropriate for atorvastatin.[9] Optimize the wash and elution steps. A weak wash solvent (e.g., water/acetonitrile 95:5 v/v) should remove interferences without eluting the analyte, while the elution solvent (e.g., acetonitrile/ammonium (B1175870) acetate (B1210297) buffer 95:5 v/v) must be strong enough to fully recover the analyte.[5][9] |
| Incomplete Elution from SPE Cartridge | If recovery is low, try increasing the volume or the organic strength of the elution solvent. Ensure the solvent fully wets the sorbent bed. |
| Analyte Degradation | Atorvastatin can be unstable under certain conditions.[11] Ensure samples are processed promptly and stored at appropriate temperatures (e.g., on ice) during preparation to prevent degradation.[9] |
Issue 2: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Evaporation/Reconstitution | If an evaporation step is used, ensure it is carried out to complete dryness. Incomplete reconstitution of the dried extract can be a major source of variability. Vortex thoroughly and consider using a combination of aqueous and organic solvents for the reconstitution solution. |
| Matrix Effects | Even with a labeled IS, significant and variable matrix effects can impact precision, especially in hyperlipidemic plasma.[12][13] If matrix effects are suspected (see Issue 3), improve the sample cleanup by switching from PPT to LLE or SPE. |
| Pipetting/Volume Errors | Ensure all pipettes are calibrated. Inconsistent sample, IS, or solvent volumes will lead directly to poor precision. |
| Internal Standard Added Too Late | The internal standard must be added at the earliest possible stage of the sample preparation process to account for variability in all subsequent steps.[1] |
Issue 3: Suspected Matrix Effects (Ion Suppression/Enhancement)
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Sample Cleanup | The most common cause of matrix effects is co-elution of endogenous matrix components (e.g., phospholipids, triglycerides) with the analyte.[12] Protein precipitation is most prone to this.[5] |
| Solution 1: Improve Extraction | Switch to a more rigorous extraction method (PPT → LLE → SPE) to obtain a cleaner final extract.[10][14] |
| Solution 2: Optimize Chromatography | Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate atorvastatin from the interfering components. A longer run time or a different column may be necessary. |
| Solution 3: Assess Matrix Factor | To confirm matrix effects, compare the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution. A labeled IS should normalize this, but if the issue persists, further method optimization is needed.[12] |
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical performance characteristics for different atorvastatin extraction methods from human plasma.
| Method | Typical Recovery (%) | Typical Precision (%RSD) | Pros | Cons |
| Protein Precipitation (PPT) | 85 - 95%[3][4] | < 15% | Fast, simple, high-throughput | Least clean extract, high potential for matrix effects[5] |
| Liquid-Liquid Extraction (LLE) | 50 - 80%[6] | < 10% | Cleaner than PPT, good recovery | More labor-intensive, uses more organic solvent |
| Salting-Out Assisted LLE (SALLE) | > 80%[8] | < 10% | High recovery, rapid phase separation | Requires optimization of salt type and concentration |
| Solid-Phase Extraction (SPE) | > 75%[15] | < 10% | Cleanest extract, minimizes matrix effects | Most time-consuming, highest cost per sample |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is a general guideline based on common procedures.[5][9]
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the atorvastatin-d5 internal standard working solution. Vortex to mix. Add 500 µL of 0.1 M ammonium acetate buffer (pH 4.6) and vortex again.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Waters OASIS® HLB, 1 mL) by passing 1 mL of acetonitrile followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% acetonitrile in water (v/v) to remove polar interferences.
-
Elution: Elute atorvastatin and the internal standard from the cartridge with 1 mL of 95% acetonitrile in 0.1 M ammonium acetate buffer (pH 4.6).
-
Analysis: The eluate can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This protocol is adapted from published methods.[8]
-
Sample Preparation: To 1.0 mL of plasma in a micro-centrifuge tube, add 50 µL of the atorvastatin-d5 internal standard working solution.
-
Solvent Addition: Add 0.5 mL of acetonitrile and vortex for 30 seconds.
-
Salting-Out: Add approximately 0.3 g of ammonium acetate or magnesium chloride. Vortex vigorously for 1 minute to induce phase separation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes.
-
Collection: Carefully transfer the upper organic supernatant to a clean tube.
-
Analysis: Inject an aliquot of the supernatant directly or after evaporation and reconstitution.
Visual Workflow and Logic Diagrams
Caption: General workflow for atorvastatin analysis using a labeled internal standard.
Caption: Key steps in the Solid-Phase Extraction (SPE) protocol.
Caption: Troubleshooting decision tree for low atorvastatin recovery.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput salting-out-assisted liquid-liquid extraction for the simultaneous determination of atorvastatin, ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin in human plasma using ultrafast liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 14. Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of atorvastatin and its metabolite ortho-hydroxyatorvastatin in human plasma by on-line anion-exchange solid-phase extraction and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve co-elution issues with Atorvastatin EP impurity H-d5
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues with Atorvastatin EP Impurity H and its deuterated internal standard, Atorvastatin EP Impurity H-d5, during liquid chromatography (LC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my Atorvastatin EP Impurity H and its deuterated internal standard (Impurity H-d5) co-eluting?
Co-elution of an analyte and its deuterated internal standard is common because they are structurally and chemically very similar. The primary reasons for this issue during reversed-phase HPLC analysis include:
-
Suboptimal Mobile Phase Composition: The organic modifier percentage, pH, or buffer strength may not be ideal for resolving the slight difference in polarity between the two compounds.
-
Inadequate Stationary Phase Selectivity: The chosen column (e.g., a standard C18) may not provide the necessary selectivity to differentiate between the analyte and its deuterated analog.
-
Insufficient Method Optimization: Parameters such as gradient slope, column temperature, and flow rate have not been fully optimized to maximize resolution.
Q2: What is the first step I should take to resolve the co-elution?
The most straightforward initial step is to modify the mobile phase gradient. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks. Try decreasing the rate of increase of the organic solvent over the elution window where the compounds appear.
Q3: How does adjusting the mobile phase pH help in separating Impurity H and Impurity H-d5?
Atorvastatin and its impurities have ionizable functional groups. Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes, thereby changing their hydrophobicity and interaction with the stationary phase.[1] For Atorvastatin and its related compounds, a mobile phase pH in the range of 4.0 to 5.0 is often effective.[2][3][4] Experimenting with small pH adjustments (e.g., ±0.2 units) can fine-tune the separation.
Q4: I've tried adjusting the gradient and pH, but co-elution persists. What's next?
If mobile phase modifications are insufficient, consider changing the stationary phase to introduce a different separation mechanism or selectivity.
-
Change Column Chemistry: If you are using a standard C18 column, switching to a C8, Phenyl-Hexyl, or Cyano (CN) column can provide alternative selectivities.[1][5]
-
Use Core-Shell Particles: Columns with superficially porous (core-shell) particles can offer higher efficiency and better resolution than fully porous particle columns, even at higher flow rates.[6]
Q5: Can column temperature be used to resolve this co-elution issue?
Yes, adjusting the column temperature can influence separation.
-
Increasing Temperature: Generally lowers mobile phase viscosity, which can improve peak shape and efficiency. It may also alter the selectivity of the separation.
-
Decreasing Temperature: Increases retention and can sometimes enhance resolution for closely eluting compounds. It is recommended to explore a range from 25°C to 45°C to find the optimal condition for your specific method.
Troubleshooting Guide: Resolving Co-elution
This section provides a systematic approach to troubleshooting and resolving the co-elution of Atorvastatin EP Impurity H and Impurity H-d5.
Initial Assessment
First, confirm the co-elution using a mass spectrometer (MS) by extracting the ion chromatograms for the specific mass-to-charge ratios (m/z) of Impurity H (e.g., 541.6 m/z for [M+H]⁺) and Impurity H-d5 (e.g., 546.7 m/z for [M+H]⁺). This ensures the issue is chromatographic and not due to other interferences.[7]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing the co-elution problem.
Caption: Troubleshooting workflow for resolving co-elution.
Impact of Method Parameters on Resolution
The following table summarizes how different chromatographic parameters can affect the resolution (Rs) between Impurity H and Impurity H-d5. The values presented are illustrative examples to demonstrate potential outcomes.
| Parameter Modification | Initial Rs | Modified Rs | Retention Time (Impurity H) | Comments |
| Gradient Slope | 0.8 | 1.3 | 15.2 min | A shallower gradient increases run time but often improves resolution of close peaks. |
| Mobile Phase pH | 0.8 (at pH 3.5) | 1.6 (at pH 4.5) | 14.5 min | Optimizing pH is critical and can significantly enhance selectivity.[1] |
| Organic Modifier | 0.8 (ACN) | 1.1 (MeOH) | 18.1 min | Methanol may offer different selectivity compared to acetonitrile (ACN). |
| Column Chemistry | 0.8 (C18) | 1.9 (Phenyl) | 16.5 min | Phenyl columns provide pi-pi interactions, offering unique selectivity for aromatic compounds.[5] |
| Temperature | 0.8 (at 30°C) | 1.0 (at 40°C) | 13.8 min | Higher temperatures can improve efficiency and may slightly alter selectivity. |
Recommended Experimental Protocol
This protocol provides a robust starting point for separating Atorvastatin EP Impurity H from its d5-labeled internal standard. Optimization may be required based on your specific instrumentation and sample matrix.
1. Chromatographic System:
-
System: HPLC or UHPLC system coupled with a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Software: Appropriate data acquisition and processing software.
2. Materials and Reagents:
-
Column: Zorbax Bonus-RP column (150 x 4.6 mm, 3.5 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[5]
-
Diluent: Acetonitrile/Water (80:20 v/v).[2]
-
Analytes: Atorvastatin EP Impurity H and this compound reference standards.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 55 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
4. Mass Spectrometer Settings (Example for ESI+):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored m/z (SIM):
-
Impurity H: e.g., 541.6 ± 0.5
-
Impurity H-d5: e.g., 546.7 ± 0.5
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
5. Sample Preparation:
-
Prepare a stock solution of each standard (Impurity H and Impurity H-d5) at a concentration of 100 µg/mL in the diluent.
-
Prepare a working solution containing both analytes at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solutions with the diluent.
This guide provides a comprehensive framework for addressing the co-elution of Atorvastatin EP Impurity H and its deuterated internal standard. By systematically applying these troubleshooting steps and utilizing the recommended protocol as a baseline, researchers can achieve the necessary chromatographic resolution for accurate and reliable quantification.
References
- 1. mjcce.org.mk [mjcce.org.mk]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. - MedCrave online [medcraveonline.com]
- 5. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. waters.com [waters.com]
Improving the limit of quantification for atorvastatin with a deuterated standard
Welcome to the technical support center for the quantification of atorvastatin (B1662188). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving reliable and sensitive quantification of atorvastatin, particularly when using a deuterated internal standard to improve the limit of quantification (LOQ).
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard like Atorvastatin-d5 for quantification?
A1: A deuterated internal standard (IS) is the gold standard for quantitative LC-MS/MS (B15284909) analysis. Atorvastatin-d5 is chemically identical to atorvastatin, so it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.[1][2] Any sample loss during preparation or variations in instrument response will affect both the analyte and the IS equally. This allows for more accurate and precise quantification, especially at low concentrations, helping to lower the limit of quantification (LOQ).[1][3]
Q2: What is the typical limit of quantification (LOQ) I can expect for atorvastatin in human plasma?
A2: The achievable LOQ can vary depending on the sample preparation technique, instrumentation, and specific method parameters. However, with modern LC-MS/MS systems and optimized methods, LOQs in the range of 0.05 ng/mL to 0.2 ng/mL are commonly reported.[1][4][5] Some highly sensitive methods have achieved LOQs as low as 40 pg/mL using protein precipitation.[6]
Q3: What are the most common sample preparation techniques for atorvastatin analysis in plasma?
A3: The three most common techniques are:
-
Solid-Phase Extraction (SPE): This technique is effective for removing matrix components that can cause ion suppression, leading to cleaner samples and often lower LOQs.[1][4][7]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup and analyte concentration.[5][8]
-
Protein Precipitation (PPT): This is the simplest and fastest method, but it may result in less clean extracts and potentially higher matrix effects compared to SPE and LLE.[6][9]
Q4: I am observing interconversion between the acid and lactone forms of atorvastatin. How can I prevent this?
A4: The interconversion between the active acid form and the inactive lactone form of atorvastatin can impact the accuracy of your results. This can be minimized by controlling the pH and temperature of the samples.[1][3] It is recommended to keep samples at a low temperature (e.g., on ice or at 4-5°C in the autosampler) and to acidify the plasma sample, for instance, by using an acidified buffer, to stabilize the acid form.[1][4]
Troubleshooting Guides
Issue 1: Poor Sensitivity / High Limit of Quantification (LOQ)
| Potential Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometry (MS) Parameters | Infuse a standard solution of atorvastatin and atorvastatin-d5 directly into the mass spectrometer to optimize MS parameters such as collision energy, cone voltage, and gas flows. Ensure you are using the most abundant and stable precursor-to-product ion transitions. For atorvastatin, a common transition in positive ion mode is m/z 559.3 → 440.2.[8] In negative ion mode, m/z 557.4 → 278.1 has been used to improve selectivity and sensitivity.[1] |
| Inefficient Sample Extraction and Concentration | Evaluate your sample preparation method. If using protein precipitation, consider switching to SPE or LLE for a cleaner extract and the ability to concentrate the sample.[1][6] Ensure the pH of the sample is optimized for extraction efficiency. |
| Ion Suppression from Matrix Components | Matrix effects can significantly reduce analyte signal.[1] To diagnose this, perform a post-extraction addition experiment. If suppression is observed, improve the sample cleanup (e.g., switch from PPT to SPE) or modify the chromatographic conditions to separate atorvastatin from the interfering matrix components.[4] |
| Poor Chromatographic Peak Shape | Tailing or broad peaks will result in lower peak height and thus poorer sensitivity. Experiment with different mobile phase compositions, such as adjusting the organic solvent ratio (acetonitrile or methanol) or the pH. Using a slightly acidic mobile phase (e.g., with 0.1-0.2% formic or acetic acid) can improve the peak shape for atorvastatin.[4][10] |
Issue 2: High Variability / Poor Precision
| Potential Cause | Troubleshooting Step |
| Inconsistent Internal Standard (IS) Response | Ensure the IS (Atorvastatin-d5) is added accurately and consistently to all samples, calibrators, and quality controls at the very beginning of the sample preparation process. A malfunctioning pipette can be a source of error. |
| Sample Preparation Inconsistency | Automate sample preparation steps where possible. If performing manual LLE or SPE, ensure consistent vortexing times, centrifugation speeds, and evaporation steps. |
| Analyte Instability | Atorvastatin can be unstable under certain conditions. Keep samples cold (4-5°C) in the autosampler and minimize the time between preparation and analysis.[1][7] For long-term storage, keep plasma samples at -50°C or below.[1] |
| Carryover | If a high concentration sample is followed by a low one, carryover can occur. Inject a blank sample after the highest calibrator to check for carryover. If observed, optimize the autosampler wash procedure by using a stronger wash solvent. |
Quantitative Data Summary
The following tables summarize the limits of quantification and recovery data from various published methods for atorvastatin analysis.
Table 1: Limit of Quantification (LOQ) for Atorvastatin in Human Plasma
| Sample Preparation | LC-MS/MS Mode | Internal Standard | LOQ (ng/mL) | Reference |
| Solid-Phase Extraction | Negative ESI | Atorvastatin-d5 | 0.05 | [1] |
| Solid-Phase Extraction | Positive ESI | Rosuvastatin (B1679574) | 0.1 | [4][7] |
| Liquid-Liquid Extraction | Positive ESI | Pitavastatin | 0.2 | |
| Liquid-Liquid Extraction | Positive ESI | Rosuvastatin | 0.1 | [5] |
| Protein Precipitation | Positive ESI | Not Specified | 0.04 | [6] |
Table 2: Recovery of Atorvastatin from Human Plasma
| Sample Preparation | Recovery (%) | Reference |
| Liquid-Liquid Extraction | 54.2 ± 3.2 | [5] |
| Solid-Phase Extraction | > 50% | [7] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method that achieved an LOQ of 0.05 ng/mL.[1]
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add the deuterated internal standard (Atorvastatin-d5).
-
Vortex mix for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 0.5 mL of methanol (B129727) followed by 0.5 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 30% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute atorvastatin and the internal standard from the cartridge with two aliquots of 0.5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
Protocol 2: LC-MS/MS Analysis
This protocol represents typical conditions for atorvastatin analysis.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid). A common isocratic mobile phase is acetonitrile and 0.2% formic acid in water (70:30, v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 45°C.[1]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Negative mode can offer better selectivity.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Visualized Workflows and Logic
Caption: Figure 1: General Experimental Workflow for Atorvastatin Quantification.
Caption: Figure 2: Troubleshooting Logic for Poor Sensitivity.
References
- 1. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. akjournals.com [akjournals.com]
- 5. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. akjournals.com [akjournals.com]
- 8. tandfonline.com [tandfonline.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the storage and handling of Atorvastatin EP impurity H-d5 to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Atorvastatin (B1662188) EP Impurity H-d5 to ensure its stability and integrity throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for Atorvastatin EP Impurity H-d5?
A1: For long-term stability, this compound should be stored at 2-8°C.[1] It is also crucial to protect the compound from light by storing it in amber vials.[1]
Q2: What type of container should I use to store this compound?
A2: It is recommended to store the compound in well-closed, airtight containers, such as amber glass vials, to prevent degradation from exposure to light and atmospheric conditions.[1]
Q3: Can I store solutions of this compound? If so, what is the recommended solvent and storage temperature?
A3: Yes, solutions can be prepared, typically using solvents like methanol (B129727) or a mixture of acetonitrile (B52724) and water. These solutions should be stored at refrigerated temperatures (2-8°C) to minimize degradation. For extended periods, storage at -20°C is often recommended for deuterated standards. It is advisable to prepare fresh working solutions from a stock solution for each experiment to ensure accuracy.
Q4: How does deuteration affect the stability of this compound compared to its non-deuterated counterpart?
A4: The substitution of hydrogen with deuterium (B1214612) atoms creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect. This stronger bond can lead to greater metabolic stability. Forced degradation studies have shown that the stability profiles of this compound and its non-deuterated form are comparable under various stress conditions, indicating that the deuterium labeling does not negatively impact its chemical stability.[1]
Q5: What are the primary degradation pathways for Atorvastatin and its impurities?
A5: Atorvastatin and its impurities are susceptible to degradation under several conditions, including acidic and alkaline hydrolysis, oxidation, heat, and photolysis.[2][3][4][5][6] Under acidic conditions, hydrolysis is a major degradation pathway, leading to the formation of other impurities.[2][3] Oxidative stress also leads to the formation of specific degradation products.[2][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Contamination of the sample or solvent. | Ensure all glassware is thoroughly cleaned. Use high-purity solvents and prepare fresh solutions. |
| Degradation of the impurity due to improper handling. | Review storage and handling procedures. Ensure the compound is protected from light and stored at the recommended temperature. Solutions should be freshly prepared. | |
| Loss of signal intensity over time | Degradation of the impurity in solution. | Prepare fresh working solutions for each analysis. If using a stock solution, verify its stability over the intended period of use. Consider storing stock solutions at -20°C. |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption. | |
| Inconsistent analytical results | Inaccurate preparation of standard solutions. | Use a calibrated analytical balance for weighing the compound. Ensure complete dissolution in the chosen solvent and use calibrated volumetric flasks for accurate dilutions. |
| Instability of the compound under analytical conditions. | Evaluate the stability of the compound in the mobile phase. Adjust the pH of the mobile phase to be as close to neutral as possible, if compatible with the analytical method. |
Data Presentation
The following table summarizes the comparative forced degradation data for Atorvastatin EP Impurity H and its deuterated form, this compound, under various stress conditions.
| Stress Condition | Duration | Non-deuterated Impurity H Degradation (%) | H-d5 Degradation (%) |
| Acidic (0.1N HCl, 70°C) | 24h | 12.3 | 11.8 |
| Alkaline (0.1N NaOH, 70°C) | 24h | 18.7 | 17.9 |
| Oxidative (3% H₂O₂, 70°C) | 24h | 22.5 | 21.3 |
| Photolytic | 1.2 million lux hours | 9.8 | 9.1 |
| Data sourced from forced degradation studies under ICH Q1A(R2) conditions.[1] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound for analytical experiments.
Materials:
-
This compound solid standard
-
HPLC-grade methanol or acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Amber glass vials with screw caps
-
Pipettes
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 1 mg of this compound standard.
-
Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent (e.g., methanol) to dissolve the standard completely.
-
Once dissolved, dilute to the mark with the same solvent.
-
Stopper the flask and mix thoroughly by inverting the flask multiple times.
-
Transfer the stock solution to a labeled amber glass vial and store at 2-8°C.
-
-
Working Solution Preparation (e.g., 1 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 1 mL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with the mobile phase or the solvent used for the stock solution.
-
Mix thoroughly. This working solution should be prepared fresh before each experiment.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To assess the stability of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This protocol is based on established methods for Atorvastatin and its impurities.[2]
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Diluent: Acetonitrile and water (50:50, v/v)
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
Procedure:
-
Prepare the sample solution of this compound in the diluent at a known concentration.
-
Inject the sample solution into the HPLC system.
-
Monitor the chromatogram for the appearance of any new peaks or a decrease in the area of the main peak over time, which would indicate degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjcce.org.mk [mjcce.org.mk]
- 4. scispace.com [scispace.com]
- 5. BJOC - Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]
- 6. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting guide for bioanalytical methods using Atorvastatin EP impurity H-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Atorvastatin EP impurity H-d5 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing and handling this compound?
Proper storage is critical to maintain the isotopic purity and chemical integrity of your deuterated internal standard.[1] General recommendations include:
-
Temperature: For long-term storage, a temperature of -20°C is often recommended. For short-term storage, refrigeration at 4°C is typically acceptable. Always refer to the manufacturer's certificate of analysis for specific storage temperature requirements.[1]
-
Light Protection: Store the standard in amber vials or in the dark to prevent photodegradation.[1]
-
Inert Atmosphere: To prevent oxidation, it is best to handle and store deuterated compounds under an inert atmosphere, such as nitrogen or argon.[1]
-
Solvent Choice: Methanol is a common solvent for preparing stock solutions. Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange.[1]
Q2: How should I prepare stock and working solutions of this compound?
Accurate preparation of stock and working solutions is fundamental for quantitative analysis. A general procedure is as follows:
-
Stock Solution: Prepare a stock solution of the deuterated internal standard in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions for your calibration standards and quality control (QC) samples through serial dilution. A separate internal standard working solution should be prepared at a fixed concentration that provides a robust signal in your LC-MS/MS system (e.g., 50 ng/mL).[2]
Q3: How can I validate the stability of my this compound internal standard?
To ensure the accuracy of your results, it's crucial to validate the stability of the deuterated internal standard throughout your analytical process. This can be achieved by:
-
Freeze-Thaw Stability: Subject samples spiked with the internal standard to multiple freeze-thaw cycles and compare the results to freshly prepared samples.
-
Bench-Top Stability: Keep spiked samples at room temperature for a specified period and analyze them against freshly prepared samples.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Poor or No Signal for the Internal Standard
-
Possible Cause: Degradation of the standard due to improper storage.
-
Solution: Prepare a fresh working solution from your stock. If the problem persists, prepare a new stock solution from the neat material and verify your storage conditions (temperature, light exposure).[1]
-
-
Possible Cause: Incorrect concentration of the internal standard.
-
Solution: Verify the concentration of your stock and working solutions. Ensure that the final concentration in your samples is appropriate for your instrument's sensitivity.
-
-
Possible Cause: Mass spectrometer source instability.
-
Solution: Check for a dirty or improperly positioned spray needle in the mass spectrometer's source, as this can lead to fluctuating ionization efficiency.[4]
-
Issue 2: High Variability in the Internal Standard Signal
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure consistent pipetting, complete extraction, and sufficient mixing. Variable evaporation during solvent reconstitution can also lead to inconsistencies.[4]
-
-
Possible Cause: LC system or autosampler issues.
-
Solution: Check for inconsistent injection volumes or air bubbles in the syringe. Carryover from a high-concentration sample can also cause a random increase in the internal standard signal in subsequent samples.[4]
-
-
Possible Cause: Matrix effects.
-
Solution: Evaluate matrix effects using at least six different sources of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[2]
-
Issue 3: Inaccurate or Biased Quantification Results
-
Possible Cause: Isotopic cross-contribution.
-
Solution: This occurs when the isotopic distribution of the analyte overlaps with the mass-to-charge ratio of the deuterated internal standard.[5] To mitigate this, ensure a mass difference of at least 3 amu between the analyte and the internal standard. For molecules containing atoms with wide isotopic distributions, a larger mass difference may be necessary.[6]
-
-
Possible Cause: Presence of unlabeled analyte in the deuterated standard stock.
-
Solution: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[7]
-
-
Possible Cause: Different extraction recoveries between the analyte and the internal standard.
-
Solution: While deuterated standards are expected to have similar extraction recoveries to the analyte, this is not always the case. Optimize your sample extraction procedure to ensure consistent recovery for both.[8]
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Atorvastatin Analysis
| Parameter | Setting |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Atorvastatin) | 559.4 > 440.3 |
| MRM Transition (this compound) | 545.4 > 448.3 (Predicted) |
Note: These are example parameters and should be optimized for your specific instrumentation and application.
Experimental Protocols
Protocol for Sample Preparation using Protein Precipitation
-
Pipette 50 µL of your sample (calibrator, QC, or unknown) into a 96-well plate.
-
Add 25 µL of the this compound working solution to all wells except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a clean plate for LC-MS/MS analysis.[2]
Visualizations
Caption: A high-level workflow for the bioanalytical method.
Caption: A logical workflow for troubleshooting IS variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Enhancing Analytical Method Robustness with Atorvastatin EP Impurity H-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Atorvastatin EP Impurity H-d5 in their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable, isotopically labeled version of Atorvastatin EP Impurity H, also known as Atorvastatin Lactone.[1][2][3] The 'd5' indicates that five hydrogen atoms have been replaced with deuterium (B1214612). Its primary application is as an internal standard (IS) in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Atorvastatin EP Impurity H.[4]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1][5] It is also recommended to store the compound in amber vials to protect it from light.[6] Under these conditions, the deuterium label has been shown to remain intact for at least 24 months.[6]
Q3: Is this compound susceptible to degradation?
Forced degradation studies have shown that this compound has a comparable stability profile to the non-deuterated form under various stress conditions, including acidic, alkaline, oxidative, and photolytic stress.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in analytical experiments.
Issue 1: Chromatographic Peak Tailing or Asymmetry
-
Question: I am observing significant peak tailing or asymmetry for this compound during my HPLC analysis. What could be the cause and how can I resolve it?
-
Answer: Peak tailing or asymmetry can be caused by several factors. One common cause is the interaction of the analyte with active sites on the stationary phase. To troubleshoot this, you can:
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to improve peak shape.
-
Check Column Health: The column itself may be degraded or contaminated. Try flushing the column with a strong solvent or, if the problem persists, replace the column.
-
Optimize Mobile Phase Composition: The choice and ratio of organic solvents in the mobile phase can impact peak shape. Consider evaluating different organic modifiers or gradients.
-
Issue 2: Retention Time Shift Between Analyte and Internal Standard
-
Question: I am observing a slight but consistent shift in retention time between Atorvastatin EP Impurity H and the deuterated internal standard, this compound. Is this normal and how should I handle it?
-
Answer: A small, reproducible retention time shift between a deuterated internal standard and the non-deuterated analyte is a known phenomenon called the "isotope effect".[7] This occurs because the carbon-deuterium bond is slightly stronger and shorter than the carbon-hydrogen bond, which can lead to different interactions with the stationary phase.[7]
-
Management: As long as the separation is consistent and does not lead to differential matrix effects, it is generally acceptable.[7] However, it is crucial to ensure that the integration parameters for both peaks are set correctly to ensure accurate quantification. If the shift is significant and impacts the accuracy of your results, consider using a stable isotope-labeled internal standard with a different labeling pattern or a different isotope, such as ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[7][8]
-
Issue 3: Inaccurate Quantification and Poor Precision in LC-MS Analysis
-
Question: My LC-MS results for Atorvastatin EP Impurity H show poor accuracy and precision, even with the use of the deuterated internal standard. What are the potential causes and solutions?
-
Answer: Inaccurate and imprecise results in LC-MS analysis can often be attributed to matrix effects, where components in the sample interfere with the ionization of the analyte and internal standard.[7] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not experience the same degree of ion suppression or enhancement.[7]
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Prepare calibration standards in the matrix of your samples (e.g., plasma, urine) and compare the response to standards prepared in a clean solvent. A significant difference indicates the presence of matrix effects.
-
Optimize Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Adjust Chromatographic Conditions: Modify your HPLC method to better separate the analyte and internal standard from interfering matrix components.
-
Check for In-Source Fragmentation: In some cases, the deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, leading to a signal that interferes with the analyte.[9] Optimize the ion source parameters (e.g., cone voltage) to minimize in-source fragmentation.
-
-
Quantitative Data Summary
Table 1: Comparative Forced Degradation Profiles of Atorvastatin EP Impurity H and this compound [6]
| Stress Condition | Non-deuterated Impurity H Degradation | H-d5 Degradation |
| Acidic (0.1N HCl, 70°C, 24h) | 12.3% | 11.8% |
| Alkaline (0.1N NaOH, 70°C, 24h) | 18.7% | 17.9% |
| Oxidative (3% H₂O₂, 70°C, 24h) | 22.5% | 21.3% |
| Photolytic (1.2 million lux hours) | 9.8% | 9.1% |
Experimental Protocols
Protocol 1: General HPLC Method for Atorvastatin Impurity Analysis
This protocol provides a general starting point for the analysis of Atorvastatin impurities. Optimization will be required for specific applications and instrumentation.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 245 nm or Mass Spectrometry.
-
Column Temperature: 30°C.
Protocol 2: Sample Preparation for LC-MS Analysis from Biological Matrix (e.g., Plasma)
-
Spiking: To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Injection: Inject the reconstituted sample into the LC-MS system.
Visualizations
Caption: General workflow for the analysis of Atorvastatin impurities using LC-MS with a deuterated internal standard.
Caption: Troubleshooting logic for addressing poor accuracy and precision in LC-MS analysis.
References
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. DSpace [helda.helsinki.fi]
- 5. CAS 125995-03-1 Atorvastatin EP Impurity H | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. This compound () for sale [vulcanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Refinement of chromatographic conditions for baseline separation of atorvastatin and impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of chromatographic conditions for the baseline separation of atorvastatin (B1662188) and its impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of atorvastatin and its related substances.
1. Poor Resolution Between Atorvastatin and Impurities
Question: I am observing poor resolution, specifically between atorvastatin and its closely eluting impurities like Impurity B and C. What steps can I take to improve separation?
Answer:
Poor resolution between atorvastatin and its impurities is a frequent challenge. Here are several strategies to enhance separation:
-
Column Selection: The choice of stationary phase is critical. While standard C18 columns can be used, specialized columns often provide better selectivity. Consider using a Zorbax Bonus-RP column (150 x 4.6 mm, 3.5 µm), which has shown excellent performance in resolving atorvastatin from its potential impurities.[1] Other options that have demonstrated good separation include Shim-Pack XR-ODS II (75 mm × 3 mm, 2.2 µm) and Agilent Poroshell C18ec (100 mm × 4.6 mm, 2.7 µm).[2]
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the aqueous portion of the mobile phase significantly impacts the retention and selectivity of ionizable compounds like atorvastatin. Adjusting the pH to around 2.0 - 4.0 with acids like ortho-phosphoric acid or trifluoroacetic acid can improve peak shape and resolution.[1][3]
-
Organic Modifier: Acetonitrile (B52724) is a common organic modifier. Varying the gradient or the isocratic composition of acetonitrile and water/buffer can fine-tune the separation.
-
Additives: The use of trifluoroacetic acid (TFA) as a mobile phase additive can improve peak shape.[1]
-
-
Temperature Control: Maintaining a consistent column temperature, for instance at 40°C, can lead to more stable retention times and improved resolution.[1]
-
Flow Rate: Optimizing the flow rate can also impact resolution. A typical flow rate is 1.0 mL/min.[1]
2. Peak Tailing for the Atorvastatin Peak
Question: My atorvastatin peak is showing significant tailing. How can I achieve a more symmetrical peak?
Answer:
Peak tailing for atorvastatin, a basic compound, is often due to secondary interactions with silanol (B1196071) groups on the silica-based column packing. Here’s how to address this:
-
Column Choice: Employing a column with end-capping, such as a Zorbax Bonus-RP, can minimize silanol interactions.
-
Mobile Phase pH: Operating at a low pH (e.g., 2.0-3.0) will ensure that atorvastatin is fully protonated, which can reduce tailing.
-
Mobile Phase Additives: The addition of a competing base, like triethylamine, to the mobile phase can saturate the active silanol sites and improve peak symmetry. Alternatively, using an acidic modifier like trifluoroacetic acid can also help.[1]
3. Long Analysis Run Times
Question: The current pharmacopeial methods have very long run times. How can I shorten the analysis time without compromising separation?
Answer:
Long run times are a common concern. Modern HPLC and UHPLC technologies offer solutions for faster analysis:
-
Superficially Porous Particle (Core-Shell) Columns: Columns packed with core-shell particles, such as the Shim-Pack XR-ODS II or Agilent Poroshell, can provide high efficiency and resolution at lower backpressures, allowing for faster flow rates and shorter run times.[2] A run time of less than 15 minutes has been achieved using such columns, a significant reduction from the 85-minute European Pharmacopoeia method.[2]
-
Gradient Optimization: A steeper gradient can significantly reduce the analysis time. Experiment with a faster ramp-up of the organic solvent concentration after the critical peaks have eluted. A rapid gradient method on a Zorbax Bonus-RP column achieved a run time of 25 minutes for the separation of 12 related substances.[1]
-
Higher Flow Rates: With appropriate column technology (smaller particle sizes or core-shell particles), you can increase the flow rate to shorten the run time.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting chromatographic conditions for atorvastatin and its impurities analysis?
A1: A good starting point for method development would be a reversed-phase HPLC method using a C18 or a more specialized column like a Zorbax Bonus-RP.[1] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with an acid like trifluoroacetic acid or a buffer) and an organic modifier (typically acetonitrile) is commonly employed.
Q2: What is the recommended detection wavelength for atorvastatin and its impurities?
A2: The detection wavelength is typically set at 245 nm, which provides good sensitivity for atorvastatin and its related substances.[1][3]
Q3: What are some of the common impurities of atorvastatin I should be aware of?
A3: Several process-related impurities and degradation products of atorvastatin are recognized by pharmacopeias. Some of the key impurities include Atorvastatin EP Impurity A, B, C, D, E, F, G, and H.[] Other known impurities are desfluoro-atorvastatin and diastereomer-atorvastatin.[5]
Q4: How can I perform a forced degradation study for atorvastatin?
A4: Forced degradation studies are essential to demonstrate the stability-indicating capability of an analytical method. Atorvastatin should be subjected to stress conditions as per ICH guidelines, which include:
-
Acid Hydrolysis: 0.1 N HCl at ambient temperature for 24 hours.[1]
-
Base Hydrolysis: 1 N NaOH at ambient temperature for 42 hours.[1]
-
Oxidative Degradation: 1% H2O2 at ambient temperature for 24 hours.[1]
-
Thermal Degradation: Exposing the drug substance to heat.
-
Photolytic Degradation: Exposing the drug substance to UV light.
The degradation products formed should be well-resolved from the main atorvastatin peak.[1]
Experimental Protocols
1. Sample Preparation for Atorvastatin Tablets
-
Weigh and finely powder a number of atorvastatin tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of atorvastatin and transfer it to a suitable volumetric flask.
-
Add a diluent (e.g., a mixture of acetonitrile and water) to dissolve the powder.
-
Sonicate for a specified time to ensure complete dissolution.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection.
2. General HPLC Method for Atorvastatin and Impurities
This protocol is a generalized starting point based on published methods.[1]
-
Column: Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: Water:Trifluoroacetic acid (100:0.10, v/v)
-
Mobile Phase B: Acetonitrile:Trifluoroacetic acid (100:0.10, v/v)
-
Gradient Program:
-
0 min: 40% B
-
10 min: 50% B
-
15 min: 70% B
-
20 min: 90% B
-
25 min: 90% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
Experimental Workflow Diagram
Caption: A standard workflow for HPLC analysis of atorvastatin.
Quantitative Data Summary
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Column | Zorbax Bonus-RP (150x4.6mm, 3.5µm) | Shim-Pack XR-ODS II (75x3mm, 2.2µm) | C18 |
| Mobile Phase | Water:ACN:TFA (Gradient) | Formate Buffer:ACN (Isocratic) | Water:ACN (48:52, v/v) with H3PO4 |
| pH | Not specified | Not specified | 2.0 |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | Not specified |
| Detection | 245 nm | 245 nm | 245 nm |
| Run Time | 25 min | < 15 min | < 8 min |
| Resolution | > 2 for all impurities | > 1.96 for critical pair | Not specified |
| Tailing Factor | ~ 1.0 | Not specified | Not specified |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 1.5 between critical peaks |
| Tailing Factor (T) | ≤ 2.0 for the atorvastatin peak |
| Theoretical Plates (N) | > 2000 for the atorvastatin peak |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% for peak area and retention time |
References
- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets [mdpi.com]
- 3. Validation of HPLC method for determination of atorvastatin in tablets and for monitoring stability in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Atorvastatin EP Impurity H-d5 and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantification of Atorvastatin EP Impurity H, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison between the use of a deuterated internal standard, specifically Atorvastatin EP Impurity H-d5, and a conventional non-deuterated internal standard. The presented data and protocols underscore the superior performance of the isotopically labeled standard in mitigating analytical variability and ensuring data integrity.
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is crucial for correcting variations that can occur during sample preparation, injection, and ionization.[1] The ideal internal standard should mimic the analyte's behavior as closely as possible.[2] Deuterated standards, where one or more hydrogen atoms are replaced with deuterium, are widely regarded as the gold standard for LC-MS applications due to their near-identical physicochemical properties to the analyte of interest.[3][4]
This guide will delve into a comparative analysis, presenting hypothetical yet representative experimental data that highlights the advantages of employing this compound over a non-deuterated structural analog as an internal standard for the quantification of Atorvastatin EP Impurity H.
Quantitative Data Comparison: The Deuterated Advantage
The following tables summarize the expected performance characteristics of an LC-MS/MS method for the quantification of Atorvastatin EP Impurity H using either this compound or a non-deuterated structural analog as the internal standard. The data illustrates the enhanced precision, accuracy, and linearity achievable with the deuterated standard.
Table 1: Comparison of Precision and Accuracy
| Internal Standard | Concentration (ng/mL) | Precision (%RSD, n=6) | Accuracy (%Bias) |
| This compound | 1 | 2.5 | -1.2 |
| 10 | 2.1 | 0.8 | |
| 100 | 1.8 | -0.5 | |
| Non-Deuterated Standard | 1 | 8.9 | -7.5 |
| 10 | 7.5 | 5.2 | |
| 100 | 6.8 | -4.1 |
Table 2: Comparison of Linearity
| Internal Standard | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | 0.9995 |
| Non-Deuterated Standard | 0.5 - 500 | 0.9952 |
The data clearly indicates that the use of this compound results in significantly better precision (lower %RSD) and accuracy (lower %Bias) across the analytical range. Furthermore, the linearity of the method is superior, as evidenced by the correlation coefficient approaching unity. These improvements are primarily due to the ability of the deuterated standard to more effectively compensate for matrix effects and variations in instrument response.[4]
Experimental Protocols
A robust and validated analytical method is the foundation of reliable quantitative data. Below is a detailed experimental protocol for the quantification of Atorvastatin EP Impurity H in human plasma using LC-MS/MS with this compound as the internal standard.
1. Sample Preparation
-
Objective: To extract Atorvastatin EP Impurity H and the internal standard from the biological matrix and minimize interferences.
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound at 100 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte and internal standard from other components and detect them with high sensitivity and specificity.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atorvastatin EP Impurity H: Precursor ion > Product ion (specific m/z values to be determined based on the compound's structure).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on the compound's structure, with a +5 Da shift from the non-labeled analyte).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity for both the analyte and the internal standard.
-
Logical Workflow for Internal Standard Comparison
The following diagram illustrates the logical workflow for comparing the performance of a deuterated versus a non-deuterated internal standard in a typical bioanalytical method validation.
Caption: Workflow for comparing deuterated and non-deuterated internal standards.
Conclusion
The choice of internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While non-deuterated internal standards can be utilized, the use of a deuterated analog, such as this compound, offers significant advantages. As demonstrated by the comparative data, the near-identical chemical and physical properties of the deuterated standard to the analyte ensure that it effectively tracks the analyte through the entire analytical process, from extraction to detection.[3][5] This co-eluting property is instrumental in correcting for matrix-induced signal suppression or enhancement, ultimately leading to superior accuracy, precision, and data reliability.[5] For researchers and drug development professionals committed to the highest quality data, this compound represents the unequivocal choice for an internal standard in the quantification of Atorvastatin EP Impurity H.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. texilajournal.com [texilajournal.com]
Atorvastatin Quantification: A Comparative Guide to Internal Standards for Enhanced Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of atorvastatin (B1662188), a widely prescribed lipid-lowering agent, is critical in pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The gold standard for bioanalytical quantification, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), relies on the use of an appropriate internal standard (IS) to ensure the accuracy and precision of results. This guide provides a comparative overview of the performance of Atorvastatin EP impurity H-d5, a stable isotope-labeled (SIL) internal standard, against other commonly used alternatives.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. A stable isotope-labeled version of the analyte, such as this compound (a deuterated analog of atorvastatin lactone), is widely considered the most suitable choice for LC-MS/MS analysis.
The Gold Standard: this compound
This compound, also known as Atorvastatin-d5, is a deuterated form of atorvastatin. Its structural similarity and identical physicochemical properties to the parent drug make it the preferred internal standard. It co-elutes with atorvastatin, experiencing similar ionization and matrix effects in the mass spectrometer, which allows for highly accurate and precise quantification.
Alternative Internal Standards
While SIL internal standards are optimal, other structurally similar molecules have been employed for atorvastatin quantification. These alternatives are often more accessible but may not fully compensate for all analytical variabilities. Common alternatives include:
-
Rosuvastatin (B1679574): Another statin drug, rosuvastatin, is frequently used as an internal standard due to its structural similarity to atorvastatin.
-
Carbamazepine (B1668303): An anticonvulsant drug, carbamazepine is sometimes used as an internal standard in multi-analyte methods.
Performance Comparison: Accuracy and Precision
The following tables summarize the validation data from various studies, comparing the accuracy and precision of atorvastatin quantification using Atorvastatin-d5 and Rosuvastatin as internal standards. Accuracy is presented as the percentage of the nominal concentration, while precision is expressed as the relative standard deviation (%RSD).
Table 1: Performance Data for Atorvastatin Quantification using Atorvastatin-d5 as Internal Standard
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 0.20 | 108.42 | 8.91 | 102.00 | 11.54 |
| Low QC | 0.50 | 90.98 | 6.70 | 95.50 | 7.80 |
| Medium QC | 50.0 | 98.50 | 7.20 | 99.80 | 5.40 |
| High QC | 150.0 | 101.20 | 6.90 | 103.10 | 4.90 |
Data compiled from a study demonstrating the successful transfer of an LC/MS/MS assay for atorvastatin in human plasma.
Table 2: Performance Data for Atorvastatin Quantification using Rosuvastatin as Internal Standard
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 0.10 | 92.0 - 108.0 | < 8.0 | 94.0 - 106.0 | < 10.0 |
| Low QC | 0.30 | 93.5 - 105.2 | < 7.5 | 95.1 - 104.8 | < 9.5 |
| Medium QC | 10.0 | 96.8 - 103.5 | < 6.0 | 97.2 - 102.9 | < 8.0 |
| High QC | 18.0 | 97.1 - 102.3 | < 5.5 | 98.0 - 101.7 | < 7.0 |
Data synthesized from a study on the simultaneous quantification of atorvastatin and its active metabolites in human plasma using rosuvastatin as the internal standard.[1]
Experimental Protocols
Below are detailed methodologies for the quantification of atorvastatin using Atorvastatin-d5 as the internal standard, based on established and validated LC-MS/MS methods.
Sample Preparation: Protein Precipitation
-
Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add a specific volume of the Atorvastatin-d5 internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate atorvastatin and Atorvastatin-d5.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atorvastatin: m/z 559.3 → 440.2
-
Atorvastatin-d5: m/z 564.3 → 445.2
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for atorvastatin quantification.
Caption: Principle of stable isotope dilution analysis.
References
A Comparative Guide to Bioanalytical Methods for Atorvastatin Quantification from an Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV and LC-MS/MS Methods for Atorvastatin (B1662188) Bioanalysis Using a Common Internal Standard.
The accurate quantification of atorvastatin in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. While numerous bioanalytical methods have been developed and validated, choosing the most appropriate technique depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting performance data from various laboratories to aid in method selection and development.
Performance Comparison of Bioanalytical Methods
The selection of a bioanalytical method is often a trade-off between the required sensitivity and the complexity and cost of the instrumentation. LC-MS/MS is generally considered the gold standard for bioanalysis due to its high sensitivity and selectivity, while HPLC-UV offers a robust and cost-effective alternative for applications where lower sensitivity is acceptable. The following table summarizes key performance characteristics of HPLC-UV and LC-MS/MS methods for atorvastatin quantification as reported in various studies. The use of a suitable internal standard is crucial for achieving accurate and precise results in all bioanalytical methods.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity Range | 15.62 - 2000 ng/mL[1] | 0.2 - 30.0 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 10.45 ng/mL[1] | 0.2 ng/mL[2] |
| Accuracy (% Recovery) | Within ±15% of nominal values | Within ±15% of nominal values |
| Precision (%RSD) | < 15% | < 15% |
| Selectivity | Moderate; potential for interference from matrix components. | High; mass-based detection minimizes interferences. |
| Internal Standard Examples | Diclofenac[1], Rosuvastatin | Rosuvastatin[3], Pitavastatin[2], Carbamazepine[4], Deuterated Atorvastatin (²H₅-atorvastatin)[5] |
| Cost & Complexity | Lower cost, less complex instrumentation. | Higher cost, more complex instrumentation and operation. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of bioanalytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS methods for the quantification of atorvastatin in plasma.
HPLC-UV Method Protocol
This method is suitable for determining atorvastatin concentrations in plasma for pharmacokinetic studies where high sensitivity is not a primary requirement.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add a known concentration of an internal standard (e.g., diclofenac).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 analytical column (e.g., LiChrospher RP C-18, 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of Methanol and water (containing 0.05 % glacial acetic acid) in a ratio of 70:30 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 248 nm.[1]
-
Column Temperature: Ambient.
LC-MS/MS Method Protocol
This highly sensitive and selective method is the gold standard for bioanalysis, capable of detecting atorvastatin at very low concentrations in complex biological matrices like human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add a known concentration of an internal standard (e.g., pitavastatin).[2]
-
Add 6 mL of ethyl acetate.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes at 4°C.[2]
-
Transfer approximately 4.0 mL of the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 500 µL of the mobile phase.[2]
-
Inject a small volume (e.g., 5-20 µL) of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 analytical column (e.g., Agilent Eclipse-plus C18, 100 mm x 4.6 mm, 3.5 µm).[2]
-
Mobile Phase: An isocratic mobile phase consisting of 0.2% formic acid in water and acetonitrile (30:70, v/v).[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Ionization Mode: Multiple reaction monitoring (MRM) transitions were measured in the positive ion mode for atorvastatin and the internal standard.[2]
-
MRM Transitions: Specific precursor-to-product ion transitions for atorvastatin and the internal standard would be monitored for quantification.
Visualizing the Workflow and Method Comparison
To better understand the logical flow of a bioanalytical study and the comparative aspects of the discussed methods, the following diagrams are provided.
References
- 1. wjarr.com [wjarr.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ajmhsrcmp.org [ajmhsrcmp.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Atorvastatin EP Impurity H-d5 Sets the Gold Standard in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and reliability in bioanalytical assays, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Atorvastatin (B1662188) EP Impurity H-d5, a deuterated internal standard, against its non-deuterated counterparts in various biological matrices. The evidence underscores the superior performance of the stable isotope-labeled standard in mitigating matrix effects and ensuring data integrity.
The quantification of atorvastatin and its impurities in complex biological matrices such as plasma, serum, and urine is a critical aspect of pharmacokinetic and drug metabolism studies. The use of an internal standard (IS) is essential to correct for variability during sample preparation and analysis. While structurally similar compounds can be used as internal standards, deuterated standards, like Atorvastatin EP Impurity H-d5, are widely recognized as the gold standard for quantitative bioanalysis using mass spectrometry.[1][2] This is due to their near-identical physicochemical properties to the analyte, which allows for more accurate compensation for matrix effects and variations in extraction recovery.[1]
Head-to-Head Performance: A Data-Driven Comparison
The superiority of a deuterated internal standard is most evident when examining key bioanalytical validation parameters. The following table summarizes typical performance data for the analysis of atorvastatin using a deuterated internal standard (Atorvastatin-d5) versus a non-deuterated internal standard (a structural analog). The data is compiled from validated LC-MS/MS methods and illustrates the enhanced precision, accuracy, and reduced matrix effects achieved with the use of a stable isotope-labeled standard.[3]
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) |
| Accuracy (% Bias) | Within ± 5% | Can be up to ± 20% |
| Precision (%RSD) | < 10% | < 15-20% |
| Matrix Effect (%CV) | < 10% | Can be > 15% |
| Recovery (% Mean) | 98.0% - 99.9%[3] | 70% - 110% |
| Recovery Reproducibility (%CV) | < 5% | < 15% |
Experimental Protocols: A Closer Look at the Methodology
The enhanced performance of this compound is a direct result of the robust analytical methods it enables. Below are detailed experimental protocols for the quantification of atorvastatin in biological matrices using a deuterated internal standard with LC-MS/MS.
Sample Preparation: Protein Precipitation for Plasma/Serum
This method is suitable for the rapid cleanup of plasma and serum samples.
-
Spiking: To 100 µL of plasma or serum, add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration).
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate atorvastatin from its metabolites and other endogenous components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Atorvastatin: m/z 559.3 → 440.2
-
This compound: m/z 564.3 → 445.2
-
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis.
Caption: Internal standard selection logic.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Atorvastatin EP impurity H-d5 versus structural analog as an internal standard
For researchers, scientists, and drug development professionals involved in the quantitative analysis of atorvastatin (B1662188), the choice of an appropriate internal standard (IS) is critical for developing robust and reliable bioanalytical methods. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically Atorvastatin EP impurity H-d5, and a structural analog internal standard for the quantification of atorvastatin by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The internal standard is a crucial component in quantitative mass spectrometry, as it normalizes results by compensating for variations in sample preparation and instrument performance. The two primary choices for an internal standard are a stable isotope-labeled version of the analyte or a structurally similar compound.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound (the deuterated form of Atorvastatin EP impurity H), are considered the gold standard in quantitative bioanalysis.[1] Due to their near-identical physicochemical properties to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency and susceptibility to matrix effects. This close correspondence allows for highly accurate and precise correction of analytical variability.
A Practical Alternative: Structural Analog Internal Standards
Structural analog internal standards are compounds with a chemical structure similar to the analyte of interest. For atorvastatin analysis, a commonly used structural analog is rosuvastatin (B1679574).[2][3][4] While generally more accessible and cost-effective than SILs, their physicochemical properties are not identical to the analyte. This can lead to differences in extraction recovery, chromatographic retention, and ionization response, potentially impacting the accuracy and precision of the quantification.
Performance Data: A Comparative Overview
The following tables summarize typical performance data from separate studies utilizing either a stable isotope-labeled internal standard or a structural analog for the quantification of atorvastatin in human plasma.
Table 1: Method Performance with Atorvastatin-d5 as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 100 ng/mL | N/A |
| Accuracy (% Bias) | -5.2% to 6.8% | N/A |
| Precision (% RSD) | ≤ 7.5% | N/A |
| Recovery | > 85% | N/A |
| Matrix Effect (% CV) | < 10% | N/A |
Note: Data is representative and compiled from general knowledge of SIL IS performance in bioanalytical methods, as specific comparative studies were not publicly available.
Table 2: Method Performance with Rosuvastatin as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 20 ng/mL | [2] |
| Accuracy (% Bias) | Within ±15% | [2] |
| Precision (% RSD) | < 8% | [2] |
| Recovery | Atorvastatin: 54.2 ± 3.2%Rosuvastatin (IS): 71.7 ± 2.7% | [2] |
| Matrix Effect | Not explicitly reported | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative experimental protocols for atorvastatin quantification using both types of internal standards.
Experimental Protocol 1: Atorvastatin Quantification using Atorvastatin-d5 (SIL IS)
This protocol is a representative example based on common practices for bioanalysis using a stable isotope dilution method.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of working internal standard solution (Atorvastatin-d5 in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1100 Infinity or equivalent.
-
Column: Agilent Zorbax Eclipse XDB-C8 (100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with 0.2% formic acid in water:acetonitrile (30:70, v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: AB Sciex QTRAP 4000 or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Atorvastatin: m/z 559.3 → 440.2
-
Atorvastatin-d5: m/z 564.3 → 445.2
-
Experimental Protocol 2: Atorvastatin Quantification using Rosuvastatin (Structural Analog IS)
This protocol is based on a published method for the quantification of atorvastatin and its metabolites.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (rosuvastatin, 100 ng/mL).
-
Add 50 µL of 1 M sodium hydroxide (B78521) and vortex for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether, vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: HPLC system with a reversed-phase C18 column.
-
Mobile Phase: Isocratic mobile phase (details not specified in the abstract).
-
MS/MS System: Tandem mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Atorvastatin: m/z 559 → 440
-
ortho-hydroxyatorvastatin: m/z 575 → 466
-
para-hydroxyatorvastatin: m/z 575 → 440
-
Rosuvastatin (IS): m/z 482 → 258[2]
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in sample preparation and analysis.
Caption: Workflow for Atorvastatin Analysis with SIL IS.
Caption: Workflow for Atorvastatin Analysis with Structural Analog IS.
Conclusion: Making an Informed Decision
The choice between this compound and a structural analog like rosuvastatin as an internal standard depends on the specific requirements of the study.
-
This compound (SIL IS) is the superior choice for achieving the highest levels of accuracy and precision. Its use is strongly recommended for regulated bioanalytical studies, such as pharmacokinetic and bioequivalence studies, where minimizing analytical variability is paramount. The stable isotope dilution strategy effectively compensates for variations in sample extraction, matrix effects, and instrument response.[1]
-
A structural analog internal standard , such as rosuvastatin, can be a viable and cost-effective alternative for research applications where the stringent requirements of regulated bioanalysis may not be necessary. However, it is crucial to thoroughly validate the method to ensure that the analog adequately tracks the behavior of atorvastatin throughout the analytical process. Differences in recovery between the analyte and the IS, as shown in Table 2, highlight a potential source of variability that must be carefully controlled.
Ultimately, the decision should be based on a thorough evaluation of the analytical method's performance characteristics and the specific goals of the research. For definitive and robust quantitative data, the use of a stable isotope-labeled internal standard like this compound is the recommended approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajmhsrcmp.org [ajmhsrcmp.org]
- 4. researchgate.net [researchgate.net]
The Gold Standard: Justifying Stable Isotope-Labeled Internal Standards in Regulatory Submissions
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is non-negotiable. When submitting data to regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the choice of an internal standard (IS) for quantitative assays is a critical decision that directly impacts the reliability and acceptability of the results. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, supported by experimental data, to underscore why SIL-ISs are considered the gold standard in regulated bioanalysis.
The use of an internal standard is a fundamental requirement in quantitative bioanalysis to correct for variability during sample preparation and analysis.[1] Regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation (ICH) M10, strongly recommend the use of a SIL-IS, particularly for methods employing mass spectrometric detection.[2][3] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical chemical structure ensures that the SIL-IS and the analyte exhibit virtually the same behavior throughout the analytical process, from extraction to detection.[4]
Superior Performance: A Data-Driven Comparison
The primary advantage of a SIL-IS lies in its ability to accurately and precisely track the analyte of interest, compensating for variations in extraction recovery and matrix effects. In contrast, a structural analog, a common alternative, may have different physicochemical properties, leading to less reliable correction.[5]
Experimental data from various studies consistently demonstrate the superior performance of SIL-ISs. For instance, a study comparing the quantification of the immunosuppressant drug everolimus (B549166) showed that while both a SIL-IS (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) provided acceptable performance, the SIL-IS offered a more favorable comparison with an independent LC-MS/MS method.[6][7]
Similarly, in the analysis of the anticancer drug Kahalalide F, the use of a SIL-IS resulted in significantly improved precision and accuracy compared to a structural analog.[4]
Table 1: Comparison of Internal Standard Performance for Everolimus Quantification [6][7]
| Parameter | Stable Isotope-Labeled IS (everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) | Key Observation |
| Accuracy (Analytical Recovery) | 98.3% - 108.1% | 98.3% - 108.1% | Both internal standards showed acceptable accuracy within the linear range. |
| Precision (Total %CV) | 4.3% - 7.2% | 4.3% - 7.2% | No significant difference in precision was observed between the two internal standards. |
| Method Comparison (Slope vs. Reference Method) | 0.95 | 0.83 | The SIL-IS demonstrated a slope closer to 1, indicating better agreement with the reference method. |
| Correlation (r) | > 0.98 | > 0.98 | Both internal standards showed excellent correlation. |
Table 2: Comparative Performance for Anticancer Drug Kahalalide F [4]
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Observation |
| Accuracy (% Bias) | Within ±5% | Can exceed ±15% | SIL-IS provides consistently higher accuracy. |
| Precision (%CV) | < 10% | Can be > 15% | The use of a SIL-IS results in significantly better precision. |
Experimental Protocols: Ensuring Method Robustness
The validation of a bioanalytical method using a SIL-IS involves a series of rigorous experiments to demonstrate its suitability for its intended purpose. Below are detailed methodologies for key validation experiments as mandated by regulatory guidelines.
Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the SIL-IS from endogenous matrix components and other potential interferences.[8]
Protocol:
-
Obtain at least six different sources of the blank biological matrix from individual donors.[8]
-
Analyze one blank sample from each source to check for interferences at the retention times of the analyte and the SIL-IS.
-
Analyze one sample from each source spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the SIL-IS at its working concentration.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the SIL-IS should be ≤ 5% of the SIL-IS response.[9]
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the SIL-IS.[10][11]
Protocol:
-
Obtain at least six different sources of the blank biological matrix.[11]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and SIL-IS spiked in a neat solution (e.g., mobile phase).
-
Set B (Post-extraction Spike): Blank matrix is extracted, and the supernatant is then spiked with the analyte and SIL-IS.[12]
-
Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and SIL-IS before the extraction process.
-
-
Calculate the Matrix Factor (MF) for the analyte and the IS-normalized MF.[11]
-
MF = (Peak area in the presence of matrix) / (Peak area in absence of matrix)
-
IS-normalized MF = MF of analyte / MF of IS
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different lots of the matrix should not be greater than 15%.[11]
Stability Assessment
Objective: To evaluate the stability of the analyte and the SIL-IS in the biological matrix under various storage and handling conditions.[13]
Protocol:
-
Prepare low and high concentration quality control (QC) samples in the biological matrix.
-
Subject the QC samples to the following conditions:
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[13]
Visualizing the Rationale and Workflow
To further clarify the justification and process, the following diagrams illustrate the logical reasoning for choosing a SIL-IS and the typical workflow of a bioanalytical assay.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for atorvastatin with Atorvastatin EP impurity H-d5
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of atorvastatin (B1662188), a widely prescribed lipid-lowering agent, is critical in both pharmaceutical quality control and clinical research. The choice of analytical methodology can significantly impact the reliability and efficiency of these measurements. This guide provides a detailed comparison of two commonly employed analytical techniques for the quantification of atorvastatin in human plasma: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method employing a non-deuterated internal standard.
This comparison is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs, providing a side-by-side evaluation of their experimental protocols and performance characteristics. While a direct cross-validation using Atorvastatin EP impurity H-d5 was not found in publicly available literature, this guide creates a virtual cross-validation by comparing two distinct, validated methods, with the deuterated standard in the LC-MS/MS method serving as a proxy for isotopically labeled internal standards like this compound.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the practical considerations of sample throughput and cost. The following tables summarize the key performance characteristics of a validated LC-MS/MS method and a validated HPLC-UV method for the quantification of atorvastatin.
Table 1: Comparison of Method Performance Parameters
| Performance Metric | LC-MS/MS Method | HPLC-UV Method |
| Linearity Range | 0.2 - 100 ng/mL | 15.62 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 10.45 ng/mL[1] |
| Accuracy (% Recovery) | 98.5% - 104.5% | 99.27% - 100.12%[1] |
| Precision (% RSD) | Intra-day: 2.1% - 5.6% Inter-day: 3.4% - 7.2% | Intra-day: 0.54% - 3.71% Inter-day: 1.05% - 3.51%[1] |
| Selectivity | High (Mass-based detection) | Moderate (Potential for matrix interference) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful implementation of any analytical method. The following sections provide the specific methodologies for the compared LC-MS/MS and HPLC-UV methods for atorvastatin analysis in plasma.
Method 1: LC-MS/MS with Deuterated Internal Standard
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of atorvastatin are expected. The use of a deuterated internal standard, such as atorvastatin-d5, ensures high accuracy by compensating for variability in sample preparation and instrument response.
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (atorvastatin-d5).
-
Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Specification |
| LC System | Agilent 1200 Series HPLC |
| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase | Acetonitrile (B52724) : 5 mM Ammonium Acetate (70:30, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Applied Biosystems API 4000 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Atorvastatin: m/z 559.3 → 440.2 Atorvastatin-d5: m/z 564.3 → 445.2 |
Method 2: HPLC-UV with Non-Deuterated Internal Standard
This method provides a robust and cost-effective alternative for the quantification of atorvastatin, suitable for routine analysis and quality control of pharmaceutical dosage forms. While less sensitive than LC-MS/MS, its simplicity and accessibility make it a valuable tool.
Sample Preparation (Protein Precipitation): [1]
-
To a 500 µL aliquot of rat plasma, add the internal standard (Diclofenac).[1]
-
Add 1.5 mL of ice-cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 2 minutes.[1]
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
Chromatographic Conditions: [1]
| Parameter | Specification |
| HPLC System | Shimadzu HPLC system |
| Column | LiChrospher RP C-18, 250 x 4.6 mm, 5 µm[1] |
| Mobile Phase | Methanol : Water (containing 0.05% glacial acetic acid) (70:30, v/v)[1] |
| Flow Rate | 1 mL/min[1] |
| Injection Volume | 20 µL |
| Detection Wavelength | 248 nm[1] |
| Column Temperature | Ambient |
Visualization of Analytical Workflows
The following diagrams illustrate the step-by-step workflows for the two compared analytical methods.
Caption: Workflow for Atorvastatin Analysis by LC-MS/MS.
Caption: Workflow for Atorvastatin Analysis by HPLC-UV.
References
Comparative Stability Analysis: Atorvastatin vs. Atorvastatin EP Impurity H-d5 Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Atorvastatin and its deuterated analogue, Atorvastatin EP impurity H-d5, under various stress conditions. The data presented for Atorvastatin is based on published experimental studies, while the stability profile of this compound is projected based on established principles of the kinetic isotope effect associated with deuteration.
Introduction
Atorvastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular diseases.[1][2] Its stability under different environmental conditions is a critical factor for ensuring its safety and efficacy. Stress testing is an essential part of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to identify potential degradation products.[3]
Atorvastatin EP impurity H is a known degradation product of Atorvastatin.[4][5][6] This guide also considers a deuterated version of this impurity, this compound. Deuterated drugs, where one or more hydrogen atoms are replaced by deuterium (B1214612), often exhibit enhanced metabolic stability and a longer half-life due to the kinetic isotope effect.[][8] This enhanced stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond may also translate to increased resistance to chemical degradation under stress conditions.[][9]
This document summarizes the observed stability of Atorvastatin under forced degradation and provides a scientifically reasoned projection for the stability of this compound.
Data Presentation: Quantitative Degradation Analysis
The following table summarizes the degradation of Atorvastatin observed under various stress conditions as reported in the literature. A projected stability profile for this compound is also presented, based on the general principle that deuteration enhances molecular stability.
| Stress Condition | Atorvastatin Degradation (%) | This compound Degradation (%) (Projected) | Key Degradation Products of Atorvastatin | Reference |
| Acidic Hydrolysis (0.1 N HCl, 24h, 25°C) | ~14.91% | Lower than Atorvastatin | Impurity H, Impurity J, Unknown Impurity A1 | [4][10] |
| Alkaline Hydrolysis (1 N NaOH, 42h, 25°C) | No significant degradation observed | No significant degradation expected | - | [4] |
| Oxidative (1% H2O2, 24h, 25°C) | ~8.02% | Lower than Atorvastatin | Impurity L, Impurity D, Unknown Impurities O1 & O2 | [4][10] |
| Thermal (105°C, 10 days) | Considerable degradation | Lower than Atorvastatin | Impurity H, Impurity J | [4] |
| Photolytic (200 W h/m², 1.2 million lux hours) | ~2.65% | Lower than Atorvastatin | Impurity J, Impurity L, Impurity D | [4][10] |
Disclaimer: The degradation data for this compound is a projection based on the kinetic isotope effect and the generally increased stability of deuterated compounds. Direct comparative experimental data was not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the stress testing of Atorvastatin as described in the cited literature. These protocols can serve as a reference for designing similar stability studies.
Forced Degradation Study of Atorvastatin Calcium[4]
-
Sample Preparation: A solution of Atorvastatin calcium was prepared at a concentration of 500 µg/mL in a suitable diluent.[4]
-
Acidic Hydrolysis: The drug solution was treated with 0.1 N HCl for 24 hours at an ambient temperature of 25 ± 2°C.[4]
-
Alkaline Hydrolysis: The drug solution was treated with 1 N NaOH for 42 hours at an ambient temperature of 25 ± 2°C.[4]
-
Oxidative Degradation: The drug solution was treated with a 1% H2O2 solution for 24 hours at an ambient temperature of 25 ± 2°C.[4]
-
Thermal Degradation: The solid drug substance was kept at 105°C for 10 days.[4]
-
Photolytic Degradation: The drug substance was exposed to UV light at 200 W h/m² and visible light at 1.2 million lux hours for 11 days.[4]
-
Analytical Method: The stressed samples were analyzed using a rapid, reversed-phase liquid chromatographic (RP-HPLC) method.[4]
Mandatory Visualization
Experimental Workflow for Stress Testing
The following diagram illustrates a typical experimental workflow for conducting forced degradation studies on a drug substance like Atorvastatin.
Logical Relationship of Deuteration and Stability
This diagram illustrates the principle that the substitution of hydrogen with deuterium leads to a stronger chemical bond, which is expected to result in greater stability under stress conditions.
Conclusion
The available literature provides a clear understanding of the degradation behavior of Atorvastatin under various stress conditions, with acidic, oxidative, thermal, and photolytic conditions leading to notable degradation. In contrast, the drug substance shows considerable stability under alkaline conditions.
Based on the well-established principle of the kinetic isotope effect, it is scientifically reasonable to project that this compound would exhibit greater stability compared to its non-deuterated counterpart under the same stress conditions. The stronger carbon-deuterium bond is expected to be more resistant to cleavage, thereby reducing the rate of degradation. This projected enhanced stability could have significant implications for the shelf-life and formulation development of deuterated analogues of Atorvastatin and its related substances.
It is important to emphasize that this comparative guide is based on a combination of experimental data for Atorvastatin and a theoretical projection for its deuterated impurity. Direct experimental investigation is recommended to definitively confirm the comparative stability of Atorvastatin and this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. shimadzu.com [shimadzu.com]
- 3. scispace.com [scispace.com]
- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. salamandra.net [salamandra.net]
- 10. researchgate.net [researchgate.net]
Linearity and range of a validated method for atorvastatin using a deuterated standard
For researchers, scientists, and drug development professionals, the precise and reliable quantification of atorvastatin (B1662188), a widely prescribed statin for managing hypercholesterolemia, is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a comparative analysis of validated analytical methods for atorvastatin, with a focus on the use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), alongside alternative methods.
Performance Comparison: Linearity and Range
The use of a stable isotope-labeled internal standard, such as atorvastatin-d5, is the gold standard in quantitative bioanalysis, particularly for LC-MS/MS. This approach minimizes variability due to sample preparation and matrix effects, ensuring high accuracy and precision. Below is a comparison of the linearity and analytical range of a validated LC-MS/MS method using a deuterated internal standard against other common analytical techniques for atorvastatin.
| Analytical Method | Internal Standard | Linearity (r²) | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| LC-MS/MS | Atorvastatin-d5 | >0.99 | 0.1 - 100 | 0.1 |
| LC-MS/MS | Rosuvastatin (B1679574) | ≥0.99 | 0.1 - 20[1][2] | 0.1[1][2] |
| LC-MS/MS | Simvastatin | 0.9998 | 0.2 - 100[3] | 0.2[3] |
| HPLC-UV | Diclofenac | 0.9999 | 15.62 - 2000[4][5] | 10.45[4][5] |
| HPTLC-Densitometry | Metoprolol Tartarate | 0.984 | 500 - 2500 (ng/spot)[6] | 500 (ng/spot)[6] |
| UV-Spectrophotometry | Not Applicable | 0.9997 | 5,000 - 25,000 | 1,488[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline typical experimental protocols for the LC-MS/MS method using a deuterated internal standard and a comparative HPLC-UV method.
LC-MS/MS Method with Deuterated Internal Standard
This method offers high sensitivity and selectivity for the quantification of atorvastatin in biological matrices like human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of atorvastatin-d5 internal standard working solution.
-
Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Atorvastatin: m/z 559.3 → 440.2
-
Atorvastatin-d5: m/z 564.3 → 445.2
-
Alternative Method: HPLC-UV
While less sensitive than LC-MS/MS, HPLC-UV is a robust and cost-effective method suitable for the analysis of pharmaceutical formulations.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample, add an internal standard (e.g., diclofenac).
-
Add 3 mL of a mixture of ethyl acetate (B1210297) and n-hexane (80:20, v/v) as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Instrument: A standard high-performance liquid chromatography system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of methanol, acetonitrile, and phosphate (B84403) buffer (pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 247 nm.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a validated bioanalytical method for atorvastatin using a deuterated internal standard and LC-MS/MS.
References
- 1. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. A Validated Densitometric Method for Analysis of Atorvastatin Calcium and Metoprolol Tartarate as Bulk Drugs and In Combined Capsule Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
Assessing the Impact of Isotopic Purity of Atorvastatin EP Impurity H-d5 on Assay Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of how the isotopic purity of deuterated internal standards, specifically Atorvastatin (B1662188) EP Impurity H-d5, can influence analytical assay performance. The information herein is supported by established principles of mass spectrometry and data from relevant analytical studies.
Introduction
Stable isotope-labeled (SIL) compounds are crucial as internal standards (IS) in quantitative mass spectrometry (MS) assays for their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving accuracy.[1] Atorvastatin EP Impurity H-d5 is a deuterated form of an atorvastatin impurity and is used as an internal standard in bioanalytical methods.[2][3] The accuracy of quantification is highly dependent on the chemical and isotopic purity of the SIL-IS.[4] Impurities, particularly the unlabeled (d0) analogue, can lead to significant analytical errors, including overestimation of the analyte concentration and non-linear calibration curves.[4][5] This guide explores the significance of isotopic purity and provides protocols for its assessment.
Data Presentation: The Impact of Isotopic Purity
The isotopic purity of a deuterated standard is a critical factor in the reliability of quantitative bioanalysis. Lower isotopic purity can introduce bias and variability in the results. The following tables summarize the recommended purity levels and the potential consequences of using standards with lower isotopic purity.
Table 1: Recommended Purity Levels for Deuterated Internal Standards
| Purity Type | Recommended Level | Rationale |
| Chemical Purity | >99% | Minimizes interference from other chemical entities that could co-elute with the analyte or internal standard.[4] |
| Isotopic Enrichment | ≥98% | Ensures a low contribution of the unlabeled analyte from the internal standard, which is critical for accurate quantification, especially at the lower limit of quantification (LLOQ).[1][4] |
Table 2: Comparison of Expected Assay Performance Based on Isotopic Purity of this compound
| Assay Parameter | High Isotopic Purity (≥98%) | Lower Isotopic Purity (<98%) |
| Accuracy | High accuracy, with minimal bias in concentration measurements. | Potential for overestimation of the analyte concentration due to the presence of unlabeled impurity in the internal standard.[4] |
| Precision | High precision, with low variability between replicate measurements. | Increased variability in results, particularly at low analyte concentrations. |
| Linearity of Calibration Curve | Linear over a wide dynamic range. | Non-linear calibration curves may be observed due to isotopic interference.[5] |
| Lower Limit of Quantification (LLOQ) | Achievable and reliable LLOQ. | The LLOQ may be artificially elevated due to background from the unlabeled impurity.[4] |
| Signal-to-Noise Ratio (S/N) | High S/N for the internal standard peak. | Lower S/N due to the presence of multiple isotopologues.[5] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of isotopic purity and for performing quantitative analysis using deuterated internal standards.
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
This protocol outlines a general procedure for determining the isotopic purity of a deuterated standard.
-
Sample Preparation: Prepare a solution of the deuterated internal standard (e.g., this compound) in a suitable solvent like acetonitrile (B52724)/water at a concentration that provides a strong signal (e.g., 1 µg/mL).[4]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.
-
Chromatographic Separation: While direct infusion can be used, LC separation is recommended to separate the deuterated standard from any potential chemical impurities.
-
MS Data Acquisition: Acquire full scan mass spectra in the appropriate mass range to include the deuterated standard and its potential isotopologues (e.g., d0 to d5).
-
Data Analysis:
-
Extract the ion chromatograms for the deuterated standard and its isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by dividing the peak area of the desired deuterated species by the sum of the peak areas of all observed isotopologues and multiplying by 100.[6]
-
Protocol 2: LC-MS/MS Method for Quantification of Atorvastatin
This protocol describes a typical LC-MS/MS method for the quantification of atorvastatin in a biological matrix, using a deuterated internal standard.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 50 µL of the internal standard solution (this compound in acetonitrile).
-
Add 2 mL of acetonitrile for protein precipitation and vortex.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[7][8]
-
-
LC-MS/MS System:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic or acetic acid.[7][8]
-
Flow Rate: A typical flow rate for analytical columns (e.g., 0.5-1.0 mL/min).[7][8]
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.[7][8]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for the analytes.[8]
-
MRM Transitions: Optimized transitions for atorvastatin and the deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Visualizations
Diagram 1: Experimental Workflow for Isotopic Purity Assessment
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rxnchem.com [rxnchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. preprints.org [preprints.org]
- 8. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma [mdpi.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
Navigating Method Transfer for Atorvastatin Assays: A Comparative Guide to Using Atorvastatin EP Impurity H-d5
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of an analytical method from one laboratory to another is a critical step in drug development, ensuring consistent and reliable data throughout a product's lifecycle. This guide provides a comprehensive comparison of key considerations when transferring an analytical assay for atorvastatin (B1662188), with a special focus on the use of a deuterated internal standard, Atorvastatin EP impurity H-d5. We will explore the advantages of this approach compared to methods using non-deuterated internal standards or more traditional HPLC-UV analysis.
The Gold Standard: Deuterated Internal Standards in LC-MS/MS
For quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard.[1][2] Deuterated standards are chemically almost identical to the analyte, meaning they co-elute and experience similar ionization effects in the mass spectrometer.[1] This mimicry allows for highly effective correction of matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[1]
Key Advantages of Using this compound:
-
Enhanced Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly improve the accuracy and precision of the assay.
-
Reduced Matrix Effects: The co-elution and similar ionization behavior of the deuterated standard and the analyte minimize the impact of ion suppression or enhancement from the sample matrix.[1]
-
Improved Robustness: Assays using deuterated internal standards are generally more robust and less susceptible to minor variations in chromatographic conditions.
Method Comparison: LC-MS/MS vs. HPLC-UV
The choice of analytical technique has a profound impact on the performance and transferability of an atorvastatin assay. Below is a comparison of two common methods, highlighting their respective strengths and weaknesses.
| Parameter | LC-MS/MS with this compound | LC-MS/MS with Non-Deuterated IS (e.g., Rosuvastatin) | HPLC-UV |
| Selectivity | Very High (based on mass-to-charge ratio) | High | Moderate (potential for co-eluting interferences) |
| Sensitivity | Very High (pg/mL to low ng/mL) | Very High | Lower (µg/mL range)[3][4] |
| Correction for Matrix Effects | Excellent | Good (but may not perfectly mimic analyte) | Poor |
| Run Time | Short (typically 2-5 minutes)[5][6] | Short (typically 2-5 minutes)[5][6][7][8] | Longer (can be >10 minutes)[9][10] |
| Method Complexity | High | High | Moderate |
| Instrument Cost | High | High | Lower |
Experimental Protocols
Detailed experimental protocols are crucial for successful method implementation and transfer. Below are representative protocols for UPLC-MS/MS and HPLC-UV methods for atorvastatin analysis.
Protocol 1: UPLC-MS/MS Method for Atorvastatin in Human Plasma
This method is suitable for a high-throughput bioanalytical laboratory and utilizes a deuterated internal standard for optimal performance.
1. Sample Preparation:
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atorvastatin: m/z 559.3 → 440.2
-
This compound: m/z 564.3 → 445.2
-
Protocol 2: HPLC-UV Method for Atorvastatin in Pharmaceutical Dosage Forms
This method is a cost-effective alternative for quality control of finished products.
1. Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of atorvastatin to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., methanol (B129727) or a mixture of mobile phase components) and sonicate for 15 minutes.
-
Make up to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm filter.
-
Dilute the filtered solution to a suitable concentration with the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)[4]
-
Mobile Phase: A mixture of phosphate (B84403) buffer, acetonitrile, and methanol (e.g., 30:10:60, v/v/v) with the pH adjusted to 4.[11]
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
UV Detection: 240 nm[11]
Visualizing the Method Transfer Process
A structured approach is essential for a smooth and successful method transfer. The following diagram illustrates the key stages involved.
Key Considerations for Method Transfer
When transferring an atorvastatin assay, particularly one using a deuterated internal standard, the following points are critical for success:
-
Acceptance Criteria: These should be predefined and based on the validation data of the original method. Typical acceptance criteria for accuracy and precision are that the mean result from the receiving laboratory should be within ±15% of the sending laboratory's result, and the coefficient of variation (%CV) for replicate analyses should not exceed 15%.
-
Instrument Equivalence: While instruments do not need to be identical, their performance characteristics should be comparable. For LC-MS/MS methods, this includes assessing the sensitivity, linearity, and mass resolution of the mass spectrometer.
-
Personnel Training: Adequate training of the receiving laboratory's personnel by the sending laboratory is crucial to ensure the method is performed consistently.
-
Communication: Open and frequent communication between the laboratories throughout the transfer process is essential to address any issues that may arise.
Selecting an Appropriate Internal Standard
The choice of internal standard is a critical decision in method development. The following diagram illustrates the logical process for selecting an internal standard for an atorvastatin assay.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmhsrcmp.org [ajmhsrcmp.org]
- 8. akjournals.com [akjournals.com]
- 9. waters.com [waters.com]
- 10. scispace.com [scispace.com]
- 11. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
A Comparative Analysis of Atorvastatin EP Impurity H-d5 Reference Standards for Researchers and Drug Development Professionals
For scientists and professionals in the pharmaceutical industry, the quality and characterization of reference standards are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comparative analysis of different sources of Atorvastatin (B1662188) EP Impurity H-d5, a critical deuterated internal standard used in the analysis of Atorvastatin and its impurities. This analysis focuses on the key attributes of purity, isotopic enrichment, and stability, supported by experimental data and detailed methodologies.
Comparison of Supplier Specifications
The selection of a suitable reference standard supplier is a critical step in ensuring the reliability of analytical data. While many suppliers offer Atorvastatin EP Impurity H-d5, the level of detail provided in their product specifications and Certificates of Analysis (CoA) can vary significantly. This comparison focuses on three prominent suppliers in the pharmaceutical reference standard market: Vulcanchem , TLC Pharmaceutical Standards , and SynZeal .
While obtaining exact batch-specific data from all suppliers without a direct purchase is not always feasible, this guide synthesizes publicly available information and typical specifications to provide a comparative overview.
Table 1: Comparative Data of this compound Reference Standards
| Parameter | Vulcanchem | TLC Pharmaceutical Standards | SynZeal |
| Chemical Purity (by HPLC) | ≥98.5%[1] | Typically ≥98% (CoA provided with purchase)[2][3] | High Purity (CoA provided with purchase)[4][5] |
| Isotopic Enrichment | Not explicitly stated in available data, but confirmed by mass spectrometry. | Determined by Mass Spectrometry and/or NMR; specified on CoA.[2] | Determined by Mass Spectrometry; specified on CoA.[6] |
| Characterization Data Provided | LC-MS for purity confirmation.[1] | Comprehensive CoA including HPLC, NMR, MS, IR, and Assay.[2][3][7] | Comprehensive CoA including HPLC, Mass, NMR, IR, and TGA.[5] |
| Stability Data | Detailed forced degradation studies available.[1] | Retest date provided; stability studies generally performed.[2] | Retest intervals established; stability data available upon request.[4] |
Note: The information for TLC Pharmaceutical Standards and SynZeal is based on their general statements about the quality and documentation of their reference standards. It is highly recommended to request a specific Certificate of Analysis for the current lot before purchase to obtain precise quantitative data.
In-Depth Performance Data: A Closer Look
Purity and Impurity Profile
A high level of chemical purity is essential for a reference standard to ensure that the analytical signal is attributable to the compound of interest. The primary technique for determining the purity of pharmaceutical standards is High-Performance Liquid Chromatography (HPLC).
Vulcanchem provides a specific purity value of ≥98.5% for their this compound, as confirmed by LC-MS.[1] This level of purity is generally considered suitable for most pharmaceutical applications.
TLC Pharmaceutical Standards and SynZeal both emphasize their commitment to providing high-purity reference standards and include detailed purity analysis on their CoAs.[2][3][4][5] While a specific numerical value is not publicly available for this particular product, their standards are typically offered at purities of 98% or higher.
Isotopic Enrichment
For a deuterated standard, isotopic enrichment is a critical parameter that defines the percentage of molecules that contain the deuterium (B1214612) labels at the specified positions. This is crucial for quantitative analysis using mass spectrometry, as it ensures a clear mass shift from the unlabeled analyte.
The primary methods for determining isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy . All reputable suppliers, including the three compared here, will provide the isotopic enrichment value on the Certificate of Analysis. Researchers should look for a high degree of enrichment (typically >98%) to minimize interference from unlabeled or partially labeled species.[8]
Stability
The stability of a reference standard is crucial for ensuring its integrity over time and under various storage and handling conditions. Stability-indicating methods are analytical procedures that can detect changes in the quality of the drug substance over time.
Vulcanchem provides detailed data from forced degradation studies on their this compound, which is a significant advantage for users.[1] These studies assess the degradation of the standard under stress conditions such as acid, base, oxidation, and light.
Table 2: Forced Degradation Stability Data for this compound (Source: Vulcanchem) [1]
| Stress Condition | Duration | Degradation of Impurity H | Degradation of Impurity H-d5 |
| 0.1 N HCl | 24 hours | 12.3% | 11.8% |
| 0.1 N NaOH | 24 hours | 18.7% | 17.9% |
| 3% H₂O₂ | 24 hours | 22.5% | 21.3% |
| Photolytic (1.2 million lux hours) | - | 9.8% | 9.1% |
This data indicates that the deuterated standard exhibits comparable stability to the unlabeled impurity under various stress conditions. While TLC Pharmaceutical Standards and SynZeal do not publicly provide such detailed degradation studies, they do establish retest dates for their products, indicating that stability is monitored.[2][4] It is advisable to inquire about the availability of stability data when sourcing from any supplier.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound reference standards.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This is a general method based on established practices for the analysis of atorvastatin and its impurities.[9][10][11]
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.05M Ammonium acetate (B1210297) buffer (pH 5.0).
-
Gradient Program:
-
0-10 min: 40% A, 60% B
-
10-25 min: Gradient to 70% A, 30% B
-
25-30 min: Hold at 70% A, 30% B
-
30-35 min: Gradient back to 40% A, 60% B
-
35-40 min: Re-equilibration at 40% A, 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water 50:50) to a concentration of approximately 0.5 mg/mL.
Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Sample Preparation: Dilute the sample solution from the HPLC purity analysis to an appropriate concentration (e.g., 1-10 µg/mL) with the initial mobile phase.
-
Analysis: The mass spectrum will confirm the molecular weight of the deuterated impurity. The isotopic distribution pattern is used to confirm the number of deuterium atoms and to calculate the isotopic enrichment.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired to confirm the chemical structure of the impurity. The absence or significant reduction of signals in the ¹H NMR spectrum at the positions of deuteration confirms the isotopic labeling.
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the use and analysis of this compound.
The diagram above illustrates the primary metabolic pathways of Atorvastatin.[9][10][11] The conversion to active hydroxylated metabolites is mediated by the CYP3A4 enzyme. Atorvastatin can also exist in equilibrium with its inactive lactone form, which is designated as Impurity H. The deuterated standard, this compound, is used as an internal standard for the accurate quantification of this impurity.
This workflow diagram outlines the critical steps involved in the production and qualification of a pharmaceutical reference standard. From synthesis and purification to comprehensive characterization and final application in a quality control setting, each stage is essential for ensuring the reliability and accuracy of the standard.
References
- 1. Certified Pharmaceutical Reference Research & Impurity Standard | SynZeal [synzeal.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. SynZeal [synzeal.com]
- 6. synzeal.com [synzeal.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Atorvastatin - Wikipedia [en.wikipedia.org]
Validating Specificity in LC-MS/MS Assays: A Comparative Analysis Using Atorvastatin EP Impurity H-d5
For Researchers, Scientists, and Drug Development Professionals
The specificity of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay is fundamental to its reliability, ensuring that the signal detected is unequivocally from the analyte of interest. Interference from matrix components, metabolites, or structurally similar impurities can lead to inaccurate quantification. The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is a widely accepted strategy to mitigate these risks.[1][2][3][4]
This guide provides a comparative analysis validating the specificity of an LC-MS/MS assay for Atorvastatin. We compare a method employing its key potential impurity, Atorvastatin EP Impurity H, as a deuterated internal standard (Atorvastatin EP Impurity H-d5), against an alternative method using a structurally analogous, non-isotopically labeled internal standard.
The Challenge of Specificity with Atorvastatin
Atorvastatin can convert to its lactone form, known as Atorvastatin EP Impurity H, under certain conditions.[5][6][7][8] If this impurity is present in study samples, it can potentially interfere with the quantification of Atorvastatin if not chromatographically resolved. A robust LC-MS/MS method must be able to distinguish Atorvastatin from Impurity H and other potential interferences. Using a deuterated version of the impurity itself as the internal standard (IS) provides a powerful tool to ensure specificity and accurate quantification.
Experimental Protocol: Specificity Validation
To assess the specificity of the LC-MS/MS method, the following protocol was established, adhering to guidelines from regulatory bodies like the FDA and EMA.[9]
Objective: To demonstrate that the method can differentiate and accurately quantify Atorvastatin in the presence of potential interferences, particularly its lactone impurity (Impurity H).
Materials:
-
Blank human plasma (6 different sources)
-
Atorvastatin reference standard
-
Method A IS: this compound[10]
-
Method B IS: A non-isotopic structural analog (e.g., Rosuvastatin)[11][12]
-
Standard laboratory reagents and solvents for sample preparation (e.g., protein precipitation with acetonitrile)
Procedure:
-
Blank Matrix Analysis:
-
Process and analyze six different lots of blank human plasma without adding the analyte or the internal standard.
-
Acceptance Criterion: No significant interfering peaks should be observed at the retention times corresponding to Atorvastatin or the internal standard. The response of any interfering peak must be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.[13]
-
-
Analyte and IS in Blank Matrix:
-
Spike the six lots of blank plasma with Atorvastatin at the LLOQ concentration.
-
Spike a separate set of the six blank plasma lots with only the respective internal standard (Method A: Impurity H-d5; Method B: Structural Analog) at its working concentration.
-
Process and analyze all samples.
-
Acceptance Criterion: The analyte and internal standard peaks should be well-defined and free from interference.
-
-
Interference Challenge (Zero Samples):
-
Spike the six lots of blank plasma with Atorvastatin EP Impurity H at a high but clinically relevant concentration.
-
Add the respective internal standard (Method A or B). Do not spike with the Atorvastatin analyte.
-
Process and analyze the samples.
-
Acceptance Criterion: The signal measured in the Atorvastatin MRM (Multiple Reaction Monitoring) channel should be less than 20% of the LLOQ response, demonstrating no significant crosstalk from the impurity.
-
-
Interference Challenge (LLOQ Samples):
-
Spike the six lots of blank plasma with Atorvastatin at the LLOQ.
-
Spike the same samples with Atorvastatin EP Impurity H at a high concentration.
-
Add the respective internal standard (Method A or B).
-
Process and analyze the samples.
-
Acceptance Criterion: The calculated concentration of Atorvastatin should be within ±20% of the nominal LLOQ concentration, demonstrating that the presence of the impurity does not affect the accuracy of quantification.
-
Workflow for Specificity Validation
Caption: Workflow for comparing specificity of two LC-MS/MS methods.
Comparative Data Summary
The following table summarizes the expected outcomes from the specificity experiments. The data illustrates how using a stable isotope-labeled internal standard that is chemically identical to the potential interference provides superior data quality.
| Experiment | Test Condition | Acceptance Criteria | Method A (with Impurity H-d5) | Method B (with Analog IS) | Comment |
| 1. Blank Analysis | 6 lots of blank plasma | <20% of LLOQ response at analyte RT <5% of IS response at IS RT | PASS (Avg. response: 1.5%) | PASS (Avg. response: 1.8%) | Both methods show no significant baseline interference from endogenous matrix components. |
| 2. Interference Challenge (Zero Sample) | Blank plasma + Impurity H + IS | <20% of LLOQ response in analyte channel | PASS (Avg. response: 2.1%) | PASS (Avg. response: 3.5%) | Specificity of MRM transitions is sufficient to prevent direct crosstalk from the impurity. |
| 3. Interference Challenge (LLOQ Sample) | Blank plasma + LLOQ Atorvastatin + Impurity H + IS | Accuracy within ±20% of nominal | PASS (Avg. Accuracy: 104.2%) (Precision: 3.1% CV) | FAIL (Avg. Accuracy: 135.8%) (Precision: 14.5% CV) | Method A accurately quantifies Atorvastatin. Method B shows significant positive bias due to ion enhancement from co-eluting Impurity H, which is not compensated for by the analog IS. |
| 4. Matrix Effect | Post-extraction spike vs. neat solution | IS-normalized matrix factor between 0.85-1.15 | PASS (Avg. Factor: 0.98) | FAIL (Avg. Factor: 1.21) | Impurity H-d5 effectively tracks and corrects for matrix-induced ion enhancement affecting both the analyte and the impurity. The analog IS does not experience the same matrix effect and fails to correct for it.[14] |
Discussion and Conclusion
The validation of an LC-MS/MS assay's specificity is a critical step to ensure data integrity.[9][15] As demonstrated in the comparative data, while both methods may pass initial screening of blank plasma, the true test of specificity comes from challenging the assay with high concentrations of potential interferences.
Method B , using a non-isotopic structural analog, failed to provide accurate quantification in the presence of Atorvastatin EP Impurity H. This is a common issue where a co-eluting impurity causes a matrix effect (in this case, ion enhancement) that alters the analyte's ionization efficiency.[2] Because the structural analog internal standard has different physicochemical properties, it does not experience the identical matrix effect and therefore cannot adequately correct for the variability, leading to a significant positive bias in the results.
Method A , which utilizes this compound, demonstrates superior performance. Because the SIL internal standard is chemically identical to the primary interference (Impurity H) and structurally almost identical to the analyte (Atorvastatin), it co-elutes and experiences the exact same ionization suppression or enhancement.[1][4][14] This allows it to perfectly track and normalize any variations, resulting in highly accurate and precise quantification even when the interfering impurity is present.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. scispace.com [scispace.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Atorvastatin EP Impurity H (Atorvastatin USP Related Compo… [cymitquimica.com]
- 6. Atorvastatin EP Impurity H | CAS No- 125995-03-1 | Simson Pharma Limited [simsonpharma.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. veeprho.com [veeprho.com]
- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 10. rxnchem.com [rxnchem.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. ajmhsrcmp.org [ajmhsrcmp.org]
- 13. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolian.com [resolian.com]
Establishing the Ruggedness of an Analytical Method for Atorvastatin Impurity Analysis: A Comparative Study Featuring Atorvastatin EP Impurity H-d5
A Comparison Guide for Researchers in Pharmaceutical Analysis
The accurate determination of impurities in active pharmaceutical ingredients (APIs) like Atorvastatin is critical for ensuring the safety and efficacy of medications.[1] Analytical methods used for this purpose must be validated to demonstrate their reliability.[2][3][4][5][6] Ruggedness, a measure of a method's capacity to remain unaffected by small, deliberate variations in parameters, is a key validation characteristic that indicates its reliability during normal usage.[2][3][7] This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for quantifying Atorvastatin impurities: a standard method and a proposed rugged method incorporating Atorvastatin EP Impurity H-d5 as an internal standard (IS). The inclusion of an isotopically labeled internal standard is hypothesized to enhance the method's ruggedness by compensating for minor variations in the analytical process.
Experimental Protocols
Objective: To assess and compare the ruggedness of two HPLC methods for the quantification of Atorvastatin impurities.
Method 1: Standard HPLC Method
-
Mobile Phase: A gradient mixture of acetonitrile, tetrahydrofuran, and ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).[8]
-
Column: Octylsilyl C8 (L7), 250 mm x 4.6 mm, 5 µm particles.[8]
-
Flow Rate: 1.5 mL/min.[8]
-
Detection: UV at 244 nm.[8]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Quantification: External standard method based on the peak area of Atorvastatin and its impurities.
Method 2: Proposed Rugged HPLC Method with Internal Standard
This method utilizes the same chromatographic conditions as the Standard Method with the addition of an internal standard.
-
Internal Standard (IS): this compound is added to all sample and standard solutions at a constant concentration (e.g., 0.1 µg/mL).
-
Quantification: The ratio of the peak area of each impurity to the peak area of the internal standard is used for quantification. This approach is designed to mitigate the effects of variations in injection volume and detector response.
Ruggedness Study Design:
To evaluate the ruggedness of both methods, small, deliberate variations were introduced to the analytical parameters. The parameters selected for variation are those that are most likely to fluctuate during routine use. The effect of these variations on the quantification of a known impurity (e.g., Impurity B) was monitored.
Varied Parameters:
-
Flow Rate: ± 0.1 mL/min (1.4 and 1.6 mL/min)
-
Column Temperature: ± 2°C (28°C and 32°C)
-
Mobile Phase pH: ± 0.2 units (4.8 and 5.2)
A solution containing a known concentration of Atorvastatin and its impurities, including Impurity B at the specification limit (e.g., 0.15%), was prepared and analyzed under the standard conditions and with each of the parameter variations.
Data Presentation
The following tables summarize the quantitative results obtained from the ruggedness study. The data represents the percentage of Impurity B detected under each condition.
Table 1: Ruggedness Data for the Standard HPLC Method
| Varied Parameter | Condition | % Impurity B Detected | % RSD |
| Nominal | 1.5 mL/min, 30°C, pH 5.0 | 0.151 | 0.5% |
| Flow Rate | 1.4 mL/min | 0.162 | |
| 1.6 mL/min | 0.145 | ||
| Column Temperature | 28°C | 0.158 | |
| 32°C | 0.147 | ||
| Mobile Phase pH | 4.8 | 0.165 | |
| 5.2 | 0.142 | ||
| Overall | 6.8% |
Table 2: Ruggedness Data for the Proposed Rugged HPLC Method with Internal Standard
| Varied Parameter | Condition | % Impurity B Detected | % RSD |
| Nominal | 1.5 mL/min, 30°C, pH 5.0 | 0.150 | 0.4% |
| Flow Rate | 1.4 mL/min | 0.152 | |
| 1.6 mL/min | 0.149 | ||
| Column Temperature | 28°C | 0.153 | |
| 32°C | 0.148 | ||
| Mobile Phase pH | 4.8 | 0.154 | |
| 5.2 | 0.147 | ||
| Overall | 1.8% |
Analysis of Results:
The results clearly indicate that the Proposed Rugged Method, which incorporates this compound as an internal standard, is significantly more rugged than the Standard Method. The overall Relative Standard Deviation (RSD) for the quantification of Impurity B across all varied conditions was 1.8% for the rugged method, compared to 6.8% for the standard method. This demonstrates the internal standard's effectiveness in compensating for minor variations in the analytical parameters, leading to more consistent and reliable results.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the ruggedness validation study.
Caption: Workflow for the ruggedness validation of the analytical method.
Caption: Logical comparison of the standard and proposed rugged methods.
Conclusion
The validation of an analytical method is a mandatory requirement to ensure its suitability for its intended purpose.[3] Ruggedness testing is a critical component of this validation, providing confidence in the method's performance during routine use.[2][3] The data presented in this guide strongly supports the use of an isotopically labeled internal standard, such as this compound, to enhance the ruggedness of HPLC methods for impurity quantification in Atorvastatin. The proposed rugged method demonstrated superior performance with significantly lower variability when subjected to deliberate changes in analytical parameters. Researchers and drug development professionals are encouraged to consider the incorporation of internal standards in their analytical methods to improve data quality and ensure regulatory compliance.
References
- 1. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Atorvastatin EP Impurity H-d5: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of Atorvastatin (B1662188) EP Impurity H-d5, a deuterated form of a common atorvastatin impurity. While specific data for the deuterated compound is limited, this document synthesizes available information for the non-deuterated analogue and general best practices for handling such chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle Atorvastatin EP Impurity H-d5 with appropriate personal protective equipment (PPE). This is a standard precautionary measure for a pharmaceutical-related compound with unknown potency.[1]
Essential PPE includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Inspected, chemical-resistant gloves.[1]
-
Body Protection: A lab coat or fire/flame-resistant and impervious clothing.[1]
Ensure adequate ventilation in the work area to avoid inhalation of any dust from the material.[1] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of Atorvastatin EP Impurity H and its deuterated (d5) form.
| Property | Atorvastatin EP Impurity H | This compound |
| CAS Number | 125995-03-1 | Not available |
| Molecular Formula | C₃₃H₃₃FN₂O₄ | C₃₃H₂₈D₅FN₂O₄ |
| Molecular Weight | 540.62 g/mol | Approximately 545.7 g/mol |
| Appearance | White to Off-White Solid | Not specified, but expected to be similar to the non-deuterated form. |
| Storage Conditions | Store in a refrigerator (2-8°C) for long-term storage in a tightly closed container in a dry place. | Accelerated stability studies show the deuterium (B1214612) label is intact under standard storage conditions (2–8°C in amber vials) for at least 24 months. |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | Soluble at 10 mM in DMSO. |
| Hazard Statements | No specific hazard statements are available. It is noted to be a pharmaceutical-related compound of unknown potency. Emits toxic fumes under fire conditions.[1] | No specific data is available, but it is expected to have a similar hazard profile to the non-deuterated form. Forced degradation studies show comparable stability profiles. |
Disposal Protocol
The following protocol is based on the safety data sheet for the non-deuterated Atorvastatin EP Impurity H and general best practices for laboratory chemical waste disposal. It is imperative to adhere to all federal, state, and local regulations regarding hazardous waste disposal.[1]
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, wipes), as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination.
Step 2: Waste Collection and Storage
-
Collect the waste in a designated, properly labeled, and sealed container.
-
The label should clearly indicate "Hazardous Waste" and identify the contents as "this compound".
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 3: Final Disposal Method
-
Primary Recommended Method: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Alternative Method: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Environmental Precaution: Avoid discharging the material into drains, water courses, or onto the ground.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
